1-Phenyl-1-pentyne
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
pent-1-ynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12/c1-2-3-5-8-11-9-6-4-7-10-11/h4,6-7,9-10H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGIOKWPYFOHGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC#CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195285 | |
| Record name | 1-Pentynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4250-81-1 | |
| Record name | 1-Pentyn-1-ylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4250-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pentynylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004250811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pentynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-pentynylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.011 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Phenyl-1-pentyne: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-1-pentyne, with the CAS number 4250-81-1, is an aromatic alkyne of significant interest in organic synthesis.[1][2][3] Its structure, featuring a phenyl group directly attached to a pentynyl chain, provides a versatile scaffold for the construction of more complex molecules. This guide offers a comprehensive overview of the chemical and physical properties of this compound, its structural features, and relevant experimental data.
Chemical Structure and Identification
This compound consists of a benzene ring bonded to the first carbon of a five-carbon chain containing a triple bond between the first and second carbon atoms.
Structure:
Key Identifiers:
-
IUPAC Name: pent-1-ynylbenzene[4]
-
Synonyms: 1-Pentynylbenzene, Benzene, 1-pentynyl-, Phenyl n-propyl acetylene[1][4][5]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Source(s) |
| Appearance | Clear colorless to yellow or orange to green liquid | [5] |
| Boiling Point | 213-215 °C | [4] |
| Solubility | Not miscible or difficult to mix in water | [4][5][7] |
| Storage | Store away from oxidizing agents in a cool, dry, and well-ventilated place. | [4] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural confirmation of this compound. Key spectral data are summarized below.
| Spectroscopic Technique | Key Features and Observations | Source(s) |
| ¹H NMR | Spectra available for review. | [8] |
| ¹³C NMR | Spectra available for review. | [8] |
| Infrared (IR) Spectroscopy | IR spectrum available, showing characteristic alkyne and aromatic C-H stretches. | [1][9] |
| Mass Spectrometry (MS) | Mass spectrum (electron ionization) available, consistent with the molecular weight. | [10] |
Reactivity and Applications
This compound serves as a valuable building block in organic synthesis. Its primary application lies in the construction of complex aromatic systems. Notably, it is utilized in the highly regioselective synthesis of polysubstituted naphthalene derivatives through a gallium trichloride-catalyzed alkyne-aldehyde coupling reaction.[4][7][11] The presence of the terminal alkyne and the phenyl group allows for a variety of chemical transformations, including addition reactions, cycloadditions, and coupling reactions.
Experimental Protocols
While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in the provided search results, a general synthetic approach can be inferred from related preparations. A common method for the synthesis of aryl-alkynes is the Sonogashira coupling reaction.
Generalized Synthesis of this compound via Sonogashira Coupling (Illustrative Protocol):
Reaction Scheme: Iodobenzene + 1-Pentyne --(Pd catalyst, Cu co-catalyst, base)--> this compound
Materials:
-
Iodobenzene
-
1-Pentyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran or toluene)
Procedure:
-
A reaction flask is charged with the palladium catalyst, copper(I) iodide, and the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
The amine base and iodobenzene are added to the stirred mixture.
-
1-Pentyne is then added dropwise to the reaction mixture at room temperature.
-
The reaction is stirred at room temperature or gently heated until completion, monitored by a suitable technique (e.g., TLC or GC).
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield pure this compound.
Logical Workflow for Synthesis
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Caption: Generalized workflow for the synthesis of this compound.
Safety and Handling
This compound is classified as causing skin and eye irritation and may cause respiratory irritation.[5] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood. Store away from oxidizing agents.[4]
Conclusion
This compound is a key intermediate in organic synthesis with well-defined chemical and physical properties. Its utility in forming complex aromatic structures, particularly polysubstituted naphthalenes, makes it a valuable tool for researchers in synthetic chemistry and drug development. The information provided in this guide serves as a comprehensive resource for the safe and effective use of this compound in a laboratory setting.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. scbt.com [scbt.com]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound (CAS 4250-81-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. This compound | 4250-81-1 [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. This compound [webbook.nist.gov]
- 10. This compound [webbook.nist.gov]
- 11. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
An In-depth Technical Guide to the Synthesis of 1-Phenyl-1-pentyne from Phenylacetylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-phenyl-1-pentyne from phenylacetylene. The core of this process involves the deprotonation of the terminal alkyne, phenylacetylene, followed by nucleophilic substitution with a propyl halide. This guide details the reaction mechanism, experimental protocols, quantitative data, and characterization of the final product, tailored for professionals in the fields of chemical research and drug development.
Reaction Overview
The synthesis of this compound from phenylacetylene is a classic example of carbon-carbon bond formation via the alkylation of a terminal alkyne. The reaction proceeds in two key steps:
-
Deprotonation: Phenylacetylene is treated with a strong base, typically sodium amide (NaNH₂), in a suitable solvent like liquid ammonia or an inert organic solvent such as tetrahydrofuran (THF) or diethyl ether. The amide anion is a powerful base that readily abstracts the acidic acetylenic proton to form a sodium phenylacetylide intermediate.
-
Alkylation: The resulting phenylacetylide anion acts as a potent nucleophile and reacts with an alkylating agent, in this case, 1-bromopropane, via an Sₙ2 mechanism to yield the desired product, this compound.
The overall reaction is depicted in the following scheme:
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound.
Materials:
-
Phenylacetylene (C₈H₆, MW: 102.13 g/mol )
-
Sodium amide (NaNH₂, MW: 39.01 g/mol )
-
1-Bromopropane (C₃H₇Br, MW: 122.99 g/mol )
-
Anhydrous diethyl ether (or THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Condenser
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel is assembled and flame-dried. The system is then purged with an inert gas (nitrogen or argon).
-
Deprotonation: Anhydrous diethyl ether is added to the flask, followed by the cautious addition of sodium amide. The suspension is cooled in an ice bath. Phenylacetylene, dissolved in a small amount of anhydrous diethyl ether, is then added dropwise from the dropping funnel to the stirred suspension over a period of 30 minutes. The reaction mixture is stirred at room temperature for an additional hour to ensure complete formation of the sodium phenylacetylide.
-
Alkylation: The reaction mixture is cooled again in an ice bath. 1-Bromopropane is added dropwise from the dropping funnel over 30 minutes. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4-6 hours.
-
Work-up: The reaction is cooled to room temperature and then quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The mixture is transferred to a separatory funnel.
-
Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed sequentially with deionized water and brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.
Quantitative Data
The following table summarizes the typical quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| Phenylacetylene | 1.0 equivalent |
| Sodium Amide | 1.1 - 1.2 equivalents |
| 1-Bromopropane | 1.1 - 1.2 equivalents |
| Reaction Conditions | |
| Solvent | Anhydrous Diethyl Ether or THF |
| Deprotonation Temperature | 0 °C to room temperature |
| Deprotonation Time | 1 hour |
| Alkylation Temperature | Reflux |
| Alkylation Time | 4 - 6 hours |
| Product | |
| Theoretical Yield | Calculated based on phenylacetylene |
| Typical Actual Yield | 75 - 85% |
| Physical Appearance | Colorless to pale yellow liquid |
| Boiling Point | 213-215 °C |
Visualizations
Reaction Pathway
The following diagram illustrates the step-by-step mechanism of the synthesis.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow
The logical flow of the experimental procedure is visualized below.
Caption: Experimental workflow for the synthesis of this compound.
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
Table of Spectroscopic Data:
| Technique | Expected Peaks / Signals |
| ¹H NMR (CDCl₃) | δ (ppm): 7.45-7.25 (m, 5H, Ar-H), 2.41 (t, 2H, -C≡C-CH₂-), 1.65 (sextet, 2H, -CH₂-CH₂-CH₃), 1.05 (t, 3H, -CH₂-CH₃).[1] |
| ¹³C NMR (CDCl₃) | δ (ppm): 131.6, 128.2, 127.9, 123.9 (aromatic carbons), 91.3, 80.6 (alkynyl carbons), 22.5, 21.3, 13.5 (aliphatic carbons).[1] |
| IR (neat) | ν (cm⁻¹): ~3060 (aromatic C-H stretch), ~2960, 2870 (aliphatic C-H stretch), ~2230 (C≡C stretch, weak), ~1598, 1490 (aromatic C=C stretch).[2] |
| Mass Spec. (EI) | m/z (%): 144 (M⁺), 129, 115, 102.[3] |
Safety Considerations
-
Sodium amide (NaNH₂) is a highly reactive and corrosive solid. It reacts violently with water to produce flammable ammonia gas and sodium hydroxide. It should be handled under an inert atmosphere and away from moisture. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.
-
Phenylacetylene is a flammable liquid.
-
1-Bromopropane is a volatile and flammable liquid and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.
-
Diethyl ether and THF are extremely flammable and can form explosive peroxides upon storage. Use in a well-ventilated area and away from ignition sources.
This guide provides a comprehensive framework for the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and institutional safety protocols before commencing any experimental work.
References
Spectroscopic Analysis of 1-Phenyl-1-pentyne: A Technical Guide
Introduction
1-Phenyl-1-pentyne (CAS No: 4250-81-1, Molecular Formula: C₁₁H₁₂, Molecular Weight: 144.21 g/mol ) is an internal alkyne characterized by the presence of a phenyl group and a propyl group attached to the carbon-carbon triple bond.[1][2][3] This guide provides a detailed overview of its spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented is intended for researchers and professionals in the fields of chemistry and drug development, offering a comprehensive resource for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, both ¹H (proton) and ¹³C NMR provide key insights into its molecular framework. The spectra are typically recorded in a deuterated solvent, such as deuterochloroform (CDCl₃).[4]
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound exhibits characteristic signals for both the aromatic protons of the phenyl ring and the aliphatic protons of the pentynyl group.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.40 - 7.45 | Multiplet | 2H | ortho-Protons of Phenyl Ring |
| ~7.25 - 7.35 | Multiplet | 3H | meta & para-Protons of Phenyl Ring |
| ~2.40 | Triplet | 2H | -C≡C-CH₂- (Propargylic Protons) |
| ~1.65 | Sextet | 2H | -CH₂-CH₂-CH₃ |
| ~1.05 | Triplet | 3H | -CH₂-CH₃ |
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The sp-hybridized carbons of the alkyne typically resonate in the range of 70-100 ppm.[5]
| Chemical Shift (δ) ppm | Assignment |
| ~131.6 | para-Carbon of Phenyl Ring |
| ~128.3 | ortho/meta-Carbons of Phenyl Ring |
| ~127.8 | ortho/meta-Carbons of Phenyl Ring |
| ~123.5 | ipso-Carbon of Phenyl Ring |
| ~91.5 | C-C≡C-Ph |
| ~80.5 | C-C≡C-Ph |
| ~22.5 | -C≡C-CH₂- |
| ~21.3 | -CH₂-CH₂-CH₃ |
| ~13.6 | -CH₂-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by the absorption bands corresponding to the carbon-carbon triple bond and the aromatic ring.
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |
| ~3050 - 3100 | Medium | Aromatic C-H Stretch |
| ~2850 - 2980 | Medium | Aliphatic C-H Stretch |
| ~2230 | Weak-Medium | C≡C Stretch (Internal Alkyne)[6][7] |
| ~1600, 1490, 1450 | Medium-Strong | Aromatic C=C Ring Stretch |
| ~750, 690 | Strong | C-H Bending (Monosubstituted Benzene) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak and characteristic fragment ions are observed.
| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment |
| 144 | High | Molecular Ion [M]⁺[1][8] |
| 129 | Moderate | [M - CH₃]⁺ |
| 115 | High | [M - C₂H₅]⁺[8] |
| 91 | Moderate | Tropylium Ion [C₇H₇]⁺ |
Experimental Protocols
Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve approximately 5-25 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard.[9]
-
Tube Loading : Transfer the solution into a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer, typically around 4-5 cm.[9]
-
Instrument Setup : Place the NMR tube into the spectrometer's probe.
-
Locking and Shimming : Lock the spectrometer onto the deuterium signal of the CDCl₃. Perform shimming to optimize the magnetic field homogeneity and improve spectral resolution.
-
Data Acquisition : Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to obtain singlets for each unique carbon, with a sufficient number of scans to achieve a good signal-to-noise ratio.[10]
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference both spectra to the TMS signal at 0.00 ppm.
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.
-
Sample Application : Place a small drop of neat this compound directly onto the ATR crystal.
-
Data Acquisition : Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum over a standard range (e.g., 4000-400 cm⁻¹).
-
Data Processing : The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after the measurement.
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Introduction : Introduce a dilute solution of this compound (e.g., in methanol or dichloromethane) into the mass spectrometer, often via a gas chromatography (GC-MS) system for separation and purification.[11]
-
Ionization : In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[12]
-
Mass Analysis : The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection : Ions are detected, and their abundance is recorded, generating a mass spectrum that plots relative intensity versus m/z.
-
Data Analysis : Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information and confirm the identity of the compound.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. Alkynes | OpenOChem Learn [learn.openochem.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 1-Pentynylbenzene | C11H12 | CID 77923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. NMR Sample Preparation [nmr.chem.umn.edu]
- 10. ekwan.github.io [ekwan.github.io]
- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Physical Properties of 1-Phenyl-1-pentyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 1-Phenyl-1-pentyne, also known as pent-1-yn-1-ylbenzene. The information is presented to meet the needs of researchers and professionals in the fields of chemistry and drug development, with a focus on quantitative data and experimental methodology.
Quantitative Physical Properties
The primary physical properties of this compound, its boiling point and density, are summarized in the table below. These values are critical for a variety of applications, including reaction condition optimization, purification process design, and formulation development.
| Physical Property | Value | Units | Conditions |
| Boiling Point | 214.0 ± 0.0 | °C | at 760 mmHg[1] |
| Density | 0.9 ± 0.1 | g/cm³ | Not Specified |
Experimental Protocols
While specific experimental protocols for the determination of the physical properties of this compound are not detailed in the available literature, standard methodologies for organic liquids are applicable. The following sections outline generalized, yet detailed, procedures for determining the boiling point and density of a liquid organic compound such as this compound.
The Thiele tube method is a common and effective technique for determining the boiling point of a small sample of a liquid.
Materials:
-
Thiele tube
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heating oil (e.g., mineral oil)
-
Bunsen burner or other heat source
-
Stand and clamps
-
Sample of this compound
Procedure:
-
Sample Preparation: Fill the small test tube with the this compound sample to a depth of approximately 1-2 cm.
-
Capillary Tube Insertion: Place the capillary tube, with the sealed end pointing upwards, into the test tube containing the sample.
-
Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
-
Thiele Tube Setup: Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the sample is below the level of the side arm. The heating oil should cover the sample and the thermometer bulb.
-
Heating: Gently heat the side arm of the Thiele tube with a small flame. The convection currents within the tube will ensure uniform heating of the oil bath.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a steady stream of bubbles is observed.
-
Boiling Point Reading: Turn off the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.
-
Repeat: For accuracy, it is advisable to repeat the measurement with a fresh sample.
A pycnometer is a specialized flask used for the precise measurement of the density of a liquid.
Materials:
-
Pycnometer (of a known volume)
-
Analytical balance
-
Thermometer
-
Water bath
-
Sample of this compound
-
Distilled water
-
Acetone (for cleaning and drying)
Procedure:
-
Cleaning and Drying: Thoroughly clean the pycnometer with distilled water and then rinse with acetone. Dry the pycnometer completely.
-
Mass of Empty Pycnometer: Accurately weigh the clean, dry, and empty pycnometer on an analytical balance. Record this mass.
-
Mass of Pycnometer with Water: Fill the pycnometer with distilled water and place it in a constant temperature water bath until it reaches thermal equilibrium. Ensure the pycnometer is completely full, and any excess water is wiped from the outside. Weigh the pycnometer filled with water and record the mass.
-
Volume Calculation: The volume of the pycnometer can be calculated using the mass of the water and the known density of water at the recorded temperature.
-
Mass of Pycnometer with Sample: Empty and dry the pycnometer. Fill it with the this compound sample and bring it to the same temperature in the water bath as was done with the distilled water. Wipe the exterior dry and weigh the pycnometer filled with the sample. Record this mass.
-
Density Calculation: The density of the this compound is calculated by dividing the mass of the sample (mass of filled pycnometer minus mass of empty pycnometer) by the volume of the pycnometer.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the experimental determination of the boiling point and density of this compound.
References
An In-depth Technical Guide to 1-Phenyl-1-pentyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-1-pentyne, with the CAS number 4250-81-1, is an organic compound characterized by a phenyl group attached to a pentyne chain at the first carbon position. Its IUPAC name is pent-1-yn-1-ylbenzene. This internal alkyne is a valuable building block in organic synthesis, offering a rigid scaffold and reactive sites for further functionalization. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its relevance to the fields of medicinal chemistry and drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the tables below. These data are essential for its handling, characterization, and use in chemical reactions.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 4250-81-1 | [1] |
| IUPAC Name | pent-1-yn-1-ylbenzene | [1] |
| Synonyms | 1-Pentynylbenzene, Phenylpropylacetylene | [1] |
| Molecular Formula | C₁₁H₁₂ | [1] |
| Molecular Weight | 144.21 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 213-215 °C | |
| Density | 0.903 g/cm³ | |
| Refractive Index | 1.540-1.542 |
Table 2: Spectral Data for this compound
| Spectrum Type | Key Peaks/Signals |
| ¹H NMR | Signals corresponding to the phenyl protons and the aliphatic protons of the pentyl group. |
| ¹³C NMR | Resonances for the acetylenic carbons, the aromatic carbons, and the aliphatic carbons. |
| Infrared (IR) | Characteristic C≡C stretching vibration. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to its molecular weight. |
Synthesis of this compound: Experimental Protocol
The synthesis of this compound can be effectively achieved via a Sonogashira coupling reaction between an aryl halide (e.g., iodobenzene) and a terminal alkyne (1-pentyne), or through the alkylation of phenylacetylene with a propyl halide. A plausible experimental protocol for the Sonogashira coupling is detailed below.
Reaction: Sonogashira Coupling of Iodobenzene and 1-Pentyne
Materials:
-
Iodobenzene
-
1-Pentyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous and degassed solvent (e.g., Tetrahydrofuran - THF)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add iodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Solvent and Base Addition: Add anhydrous and degassed THF to the flask, followed by triethylamine (2.0 eq).
-
Alkyne Addition: To the stirred mixture, add 1-pentyne (1.2 eq) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is typically filtered to remove the catalyst, and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., diethyl ether) and washed with aqueous ammonium chloride and brine.
-
Purification: The crude product is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated. The final product, this compound, is purified by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Synthesis of this compound via Sonogashira Coupling.
Potential Applications in Drug Development and Medicinal Chemistry
While there is a lack of direct studies on the biological activity of this compound, its structural motifs are present in various biologically active molecules. The phenylalkyne core is a recognized pharmacophore, and its derivatives have been explored for a range of therapeutic applications.
-
Scaffold for Bioactive Molecules: The rigid nature of the alkyne linker combined with the aromatic phenyl group makes this compound an attractive starting point for the synthesis of more complex molecules with defined three-dimensional structures. This is a desirable feature in drug design for optimizing interactions with biological targets.
-
Analogs of Known Bioactive Compounds: Phenylalkyne derivatives have been investigated as analogs of various bioactive compounds, including enzyme inhibitors. For instance, the isomer 5-Phenyl-1-pentyne has been reported to inhibit the uptake of naphthalene in human liver cells, suggesting a potential role in modulating metabolic pathways.[2] While this is an isomer, it highlights the potential for phenyl-pentyne structures to interact with biological systems.
-
Chalcone and Phenyl Ketone Analogs: The structural backbone of this compound is related to that of chalcones and other phenyl ketone derivatives, which are known to possess a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. Further chemical modification of this compound could lead to the development of novel compounds with similar therapeutic potential.
Disclaimer: It is important to note that there is currently no publicly available data on the specific biological activity, signaling pathway involvement, or direct applications in drug development for this compound. The potential applications discussed are based on the structural characteristics of the molecule and the known activities of related compounds. Further research is required to elucidate the specific pharmacological profile of this compound.
Conclusion
This compound is a readily accessible and versatile chemical building block. This guide has provided a summary of its key properties, a detailed protocol for its synthesis, and a discussion of its potential, yet underexplored, applications in medicinal chemistry and drug discovery. For researchers and professionals in these fields, this compound represents a valuable starting material for the synthesis of novel and potentially bioactive compounds. Future investigations into its biological effects are warranted to fully realize its therapeutic potential.
References
Reactivity of the internal alkyne in 1-Phenyl-1-pentyne
An In-Depth Technical Guide to the Reactivity of the Internal Alkyne in 1-Phenyl-1-pentyne
Introduction
This compound is an internal alkyne characterized by a carbon-carbon triple bond between the first and second carbons of the pentynyl chain, with a phenyl group attached to the first carbon. This substitution pattern, featuring both an alkyl group (propyl) and an aryl group (phenyl) flanking the alkyne, imparts a distinct reactivity profile. The electron-donating nature of the alkyl group and the electron-withdrawing/stabilizing nature of the phenyl group influence the regioselectivity and stereoselectivity of addition reactions. This guide provides a comprehensive overview of the key reactions involving the internal alkyne of this compound, tailored for researchers, scientists, and professionals in drug development.
Catalytic Hydrogenation
Catalytic hydrogenation of alkynes is a fundamental transformation for the synthesis of alkenes and alkanes. For internal alkynes like this compound, the reaction can be controlled to selectively yield the corresponding (Z)-alkene (cis-isomer) through syn-addition of hydrogen, or it can proceed to full saturation to yield the alkane. The choice of catalyst and reaction conditions is critical for achieving the desired selectivity.
Data Presentation: Selective Hydrogenation
The partial hydrogenation (semihydrogenation) of this compound to (Z)-1-phenyl-1-pentene is of significant interest. Palladium-based catalysts are highly effective, with selectivity being influenced by the support and the presence of catalyst poisons.
| Catalyst | Solvent | Substrate:Catalyst (S:C) Ratio | Conversion (%) | (Z)-1-phenyl-1-pentene Selectivity (%) | Reference |
| Pd-montmorillonite (Pd-M) | THF | ≥5000 | High (>90) | 85–88 | [1] |
| Pd-montmorillonite (Pd-M) | Toluene | ≥5000 | High (>90) | ~85 | [1] |
| Lindlar Catalyst (Pd/CaCO₃/Pb) | THF | - | - | ~85-90 | [1] |
| 1% Pd/Al-PILC | - | - | High | High | [1] |
| Pd₁Ag₃/Al₂O₃ (for 1-phenyl-1-propyne) | Hexane | - | >95 | 95-97 (to propenylbenzene) | [2] |
Note: Data for Lindlar and Pd/Al-PILC catalysts are qualitative from the source. The Pd₁Ag₃/Al₂O₃ data is for the analogous compound 1-phenyl-1-propyne but indicates high selectivity achievable with single-atom alloy catalysts.
Experimental Protocol: Stereoselective Semihydrogenation
This protocol is adapted from studies on the liquid-phase hydrogenation of this compound over palladium-montmorillonite catalysts.[1]
Materials:
-
This compound
-
Palladium-montmorillonite catalyst (e.g., 0.15% Pd loading)
-
Solvent (THF or Toluene)
-
Hydrogen gas (H₂)
-
Standard hydrogenation apparatus (e.g., Parr shaker or a glass reactor with a gas burette)
Procedure:
-
The hydrogenation reactor is charged with a solution of this compound in the chosen solvent (e.g., THF). The substrate-to-catalyst (S:C) molar ratio should be ≥5000 to maximize cis-stereoselectivity.
-
The palladium-montmorillonite catalyst is added to the solution.
-
The reactor is sealed, purged several times with hydrogen to remove air, and then pressurized to the desired hydrogen pressure (e.g., atmospheric pressure).
-
The reaction mixture is vigorously stirred or shaken at a constant temperature (e.g., 298 K).
-
Hydrogen uptake is monitored over time using a gas burette or pressure transducer.
-
The reaction is stopped after the theoretical amount of one mole equivalent of H₂ has been consumed, or after a predetermined time (e.g., <90 minutes) to limit overhydrogenation to the alkane.
-
The catalyst is removed by filtration (e.g., through a pad of Celite).
-
The solvent is removed from the filtrate under reduced pressure.
-
The product composition (conversion and selectivity) is determined by gas chromatography (GC) or ¹H NMR analysis.
Visualization: Hydrogenation Workflow
Caption: Experimental workflow for the selective hydrogenation of this compound.
Hydration
The hydration of alkynes is a classic addition reaction that converts the triple bond into a carbonyl group. For an asymmetrically substituted internal alkyne like this compound, acid-catalyzed hydration typically follows Markovnikov's rule, where the initial protonation leads to the more stable vinyl cation. The phenyl group's ability to stabilize an adjacent positive charge dictates that the hydroxyl group will add to the benzylic carbon, yielding an enol that tautomerizes to 1-phenyl-1-pentanone.
Data Presentation: Catalyst Performance in Alkyne Hydration
Detailed kinetic studies have been performed on the hydration of 1-phenyl-1-propyne, a close structural analog of this compound. Water-tolerant Lewis acids have been shown to be effective catalysts in high-temperature water.[3]
| Catalyst (for 1-phenyl-1-propyne) | Temperature (°C) | Rate Constant, k (L mol⁻¹ s⁻¹) | Activation Energy, Eₐ (kcal/mol) | Reference |
| Indium Triflate (In(OTf)₃) | 150 | 0.011 | 21.4 ± 0.6 | [3] |
| Indium Triflate (In(OTf)₃) | 175 | 0.038 | 21.4 ± 0.6 | [3] |
| Indium Triflate (In(OTf)₃) | 200 | 0.11 | 21.4 ± 0.6 | [3] |
| Indium Triflate (In(OTf)₃) | 225 | 0.28 | 21.4 ± 0.6 | [3] |
| Scandium Triflate (Sc(OTf)₃) | 200 | ~0.04 | - | [3] |
| Ytterbium Triflate (Yb(OTf)₃) | 200 | ~0.02 | - | [3] |
| Sulfuric Acid (H₂SO₄) | 200 | ~0.01 | - | [3] |
Note: The reaction was found to be first order in both the alkyne and the catalyst.[3]
Experimental Protocol: Lewis Acid-Catalyzed Hydration
This protocol is based on the hydration of 1-phenyl-1-propyne in high-temperature water.[3]
Materials:
-
This compound
-
Indium(III) triflate (In(OTf)₃)
-
Deionized water
-
High-temperature, high-pressure reactor (e.g., stainless steel batch reactor)
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
The high-pressure reactor is charged with this compound, an aqueous solution of indium(III) triflate, and additional deionized water to reach the desired volume.
-
The reactor is sealed and purged with an inert gas (e.g., nitrogen).
-
The reactor is heated to the desired temperature (e.g., 150-225 °C) while the contents are stirred.
-
The reaction is allowed to proceed for a set duration. Aliquots may be taken at intervals to monitor reaction progress if the setup allows.
-
After the reaction time, the reactor is cooled rapidly in an ice-water bath.
-
The reaction mixture is transferred to a separatory funnel and extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and filtered.
-
The solvent is removed under reduced pressure to yield the crude product, 1-phenyl-1-pentanone.
-
The product is purified by column chromatography or distillation, and its identity and purity are confirmed by spectroscopic methods (NMR, IR, GC-MS).
Visualization: Hydration Reaction Mechanism
Caption: Mechanism of acid-catalyzed hydration of this compound.
Halogenation
Alkynes undergo electrophilic addition with halogens (X₂) and hydrogen halides (HX). The reaction with one equivalent of halogen typically results in the anti-addition of two halogen atoms across the triple bond to form a dihaloalkene. With excess halogen, a second addition occurs to yield a tetrahaloalkane. Similarly, the addition of HX can occur once to form a haloalkene or twice to form a geminal dihalide (if both additions follow Markovnikov's rule).
Data Presentation: Regioselectivity of HBr Addition
Studies on the addition of HBr to 1-phenylprop-1-yne, a close analog, show that the regiochemical outcome is highly dependent on the concentration of the bromide nucleophile, indicating a competition between different mechanistic pathways (AdE2 and Ad3).[4]
| [Br⁻] Concentration | Adduct Type | Predominant Product(s) | Reference |
| Dilute | syn-Markovnikov | (Z)-1-bromo-1-phenylpropene | [4] |
| Moderate | anti-Markovnikov | (E)-1-bromo-1-phenylpropene | [4] |
| High | anti-anti-Markovnikov | (E)-2-bromo-1-phenylpropene | [4] |
Note: This data for 1-phenylprop-1-yne suggests a similar complex dependency on reaction conditions for this compound.
Experimental Protocol: Bromination
This is a general protocol for the bromination of an alkyne to form a dihaloalkene.
Materials:
-
This compound
-
Bromine (Br₂) or a stable bromine source like pyridinium tribromide
-
Solvent (e.g., dichloromethane, CH₂Cl₂)
-
Aqueous sodium thiosulfate solution (Na₂S₂O₃)
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent like dichloromethane in a round-bottom flask, protected from light.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise to the stirred alkyne solution. The characteristic red-brown color of bromine should disappear as it reacts.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess bromine.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The resulting product, predominantly (E)-1,2-dibromo-1-phenyl-1-pentene, can be purified by column chromatography if necessary.
Visualization: Halogenation Pathway
Caption: Reaction pathway for the bromination of this compound.
Cycloaddition Reactions
The π-system of the alkyne in this compound can participate in pericyclic reactions, most notably cycloadditions. These reactions are powerful tools for constructing cyclic and heterocyclic systems in a stereospecific manner. The alkyne can act as a 2π component in these transformations.
[4+2] Cycloaddition (Diels-Alder Reaction)
In a Diels-Alder reaction, an alkyne can function as the dienophile, reacting with a conjugated diene to form a cyclohexadiene derivative.[5] The reaction is typically promoted by heat. The reactivity of the alkyne as a dienophile is enhanced by electron-withdrawing groups, a role the phenyl group can play to some extent.
[3+2] Cycloaddition (1,3-Dipolar Cycloaddition)
1,3-Dipolar cycloadditions involve the reaction of a 1,3-dipole (a molecule with 4π electrons over three atoms) with a dipolarophile (the alkyne).[6] A classic example is the Huisgen cycloaddition, where an azide reacts with an alkyne to form a 1,2,3-triazole ring, a core structure in many pharmaceuticals and functional materials.[7]
Experimental Protocol: 1,3-Dipolar Cycloaddition
This is a general protocol for the Huisgen cycloaddition of an azide with an alkyne.
Materials:
-
This compound
-
An organic azide (e.g., benzyl azide)
-
Solvent (e.g., toluene or xylenes)
-
Heating apparatus with temperature control
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent) and the organic azide (1 equivalent) in a high-boiling solvent like toluene.
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting materials are consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting triazole product by column chromatography on silica gel or by recrystallization.
Visualization: Cycloaddition Mechanisms
Caption: General schemes for [4+2] and [3+2] cycloaddition reactions of an alkyne.
Conclusion
The internal alkyne of this compound exhibits rich and versatile reactivity. Its behavior in addition reactions is governed by the electronic and steric influences of the adjacent phenyl and propyl groups. Key transformations include:
-
Stereoselective Hydrogenation: Access to (Z)-alkenes using modified palladium catalysts.
-
Regioselective Hydration: Formation of 1-phenyl-1-pentanone, directed by the phenyl group's ability to stabilize a vinyl cation.
-
Electrophilic Halogenation: Stepwise addition of halogens to yield di- and tetra-halogenated products.
-
Cycloaddition Reactions: Potential for constructing complex cyclic and heterocyclic frameworks via Diels-Alder and 1,3-dipolar pathways.
A thorough understanding of these reactions and the conditions that control their outcomes is essential for leveraging this compound and related internal alkynes as versatile building blocks in organic synthesis and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid-Phase Hydrogenation of 1-Phenyl-1-propyne on the Pd1Ag3/Al2O3 Single-Atom Alloy Catalyst: Kinetic Modeling and the Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.psu.edu [pure.psu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
An In-depth Technical Guide to the Grignard Reaction for 1-Phenyl-1-pentyne Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-phenyl-1-pentyne, a valuable substituted alkyne intermediate in organic synthesis, via the Grignard reaction. This document details the underlying reaction mechanism, a step-by-step experimental protocol, and relevant quantitative data.
Introduction
The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic chemistry. Its versatility allows for the creation of a wide array of organic molecules, including substituted alkynes like this compound. This compound serves as a key building block in the synthesis of more complex molecules, finding applications in materials science and the development of pharmaceutical agents. The synthesis outlined herein proceeds through the formation of a phenylacetylide Grignard reagent, which subsequently undergoes nucleophilic attack on an alkyl halide.
Reaction Mechanism and Signaling Pathway
The synthesis of this compound via the Grignard reaction is a two-step process. First, a Grignard reagent, such as ethylmagnesium bromide, is used to deprotonate the terminal alkyne, phenylacetylene. This acid-base reaction is highly favorable due to the significantly lower pKa of the acetylenic proton compared to the alkane from which the Grignard reagent is derived. The resulting magnesium acetylide is a potent nucleophile.
In the second step, the phenylacetylide anion attacks the electrophilic carbon of an n-propyl halide (e.g., 1-bromopropane) in an SN2 reaction. This results in the formation of a new carbon-carbon bond and the desired product, this compound.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
This protocol is synthesized from established methodologies for Grignard reactions with terminal alkynes.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Magnesium turnings | Mg | 24.31 | 2.67 g (0.11 mol) | Activate with iodine if necessary. |
| Bromoethane | C₂H₅Br | 108.97 | 12.0 g (0.11 mol) | |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | Must be anhydrous. |
| Phenylacetylene | C₈H₆ | 102.13 | 10.2 g (0.10 mol) | |
| 1-Bromopropane | C₃H₇Br | 122.99 | 13.5 g (0.11 mol) | |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | As needed | For quenching. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | For drying. |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure
Step 1: Preparation of Ethylmagnesium Bromide
-
A 250 mL three-necked flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel is flame-dried under a stream of inert gas and allowed to cool to room temperature.
-
Magnesium turnings (2.67 g) are placed in the flask.
-
A solution of bromoethane (12.0 g) in 50 mL of anhydrous diethyl ether is prepared and transferred to the dropping funnel.
-
A small portion of the bromoethane solution is added to the magnesium to initiate the reaction. Initiation is indicated by gentle bubbling and a cloudy appearance. Gentle warming may be required.
-
Once initiated, the remaining bromoethane solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred for an additional 30 minutes to ensure complete reaction.
Step 2: Formation of Phenylacetylide Grignard Reagent
-
The freshly prepared ethylmagnesium bromide solution is cooled in an ice bath.
-
A solution of phenylacetylene (10.2 g) in 50 mL of anhydrous diethyl ether is added dropwise from the dropping funnel. Gas evolution (ethane) will be observed.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
Step 3: Synthesis of this compound
-
The solution of the phenylacetylide Grignard reagent is cooled in an ice bath.
-
A solution of 1-bromopropane (13.5 g) in 50 mL of anhydrous diethyl ether is added dropwise.
-
The reaction mixture is then allowed to warm to room temperature and stirred overnight.
Step 4: Workup and Purification
-
The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
The resulting mixture is transferred to a separatory funnel, and the layers are separated.
-
The aqueous layer is extracted twice with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data
Physical and Chemical Properties[1][2]
| Property | Value |
| Molecular Formula | C₁₁H₁₂ |
| Molar Mass | 144.21 g/mol |
| Appearance | Colorless to yellow liquid |
| Boiling Point | 215-217 °C (at 760 mmHg) |
| Density | 0.93 g/cm³ |
Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz) [1][2]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.42 - 7.38 | m | 2H | Ar-H |
| 7.32 - 7.28 | m | 3H | Ar-H |
| 2.41 | t | 2H | -C≡C-CH₂- |
| 1.68 | sextet | 2H | -CH₂-CH₂-CH₃ |
| 1.05 | t | 3H | -CH₃ |
¹³C NMR (CDCl₃, 100 MHz) [2]
| Chemical Shift (ppm) | Assignment |
| 131.6 | Ar-C |
| 128.2 | Ar-C |
| 127.9 | Ar-C |
| 123.9 | Ar-C (ipso) |
| 91.5 | -C≡C- |
| 80.9 | -C≡C- |
| 22.4 | -CH₂- |
| 21.3 | -CH₂- |
| 13.5 | -CH₃ |
Infrared (IR) Spectroscopy (Neat) [3][4]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3020 | m | C-H stretch (aromatic) |
| 2960-2870 | s | C-H stretch (aliphatic) |
| 2230 | m | C≡C stretch (alkyne) |
| 1598, 1490 | s | C=C stretch (aromatic) |
| 755, 690 | s | C-H bend (aromatic) |
| m/z | Relative Intensity | Assignment |
| 144 | 100% | [M]⁺ |
| 129 | 80% | [M-CH₃]⁺ |
| 115 | 60% | [M-C₂H₅]⁺ |
| 102 | 40% | [C₈H₆]⁺ (Phenylacetylene) |
| 91 | 30% | [C₇H₇]⁺ (Tropylium ion) |
Conclusion
The Grignard reaction provides an effective and versatile method for the synthesis of this compound. Careful control of anhydrous conditions is critical for the success of this reaction. The provided protocol, based on established chemical principles, offers a reliable pathway for the laboratory-scale production of this valuable synthetic intermediate. The quantitative and spectroscopic data presented serve as a benchmark for product characterization and quality control.
References
Sonogashira Coupling Route to 1-Phenyl-1-pentyne: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira coupling reaction stands as a cornerstone in the edifice of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. This powerful and versatile cross-coupling reaction has found extensive application in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and advanced materials. This technical guide provides a comprehensive overview of the Sonogashira coupling reaction, with a specific focus on the synthesis of 1-phenyl-1-pentyne, a valuable building block in medicinal chemistry and materials science.
Introduction to Sonogashira Coupling
First reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, the reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide.[1] The process is traditionally catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[1] The mild reaction conditions and tolerance of a wide variety of functional groups have contributed to its widespread adoption.[1]
The synthesis of this compound via this route involves the coupling of phenylacetylene with a propyl halide, typically 1-iodopropane or 1-bromopropane. While the classical Sonogashira reaction is highly efficient for aryl and vinyl halides, the use of unactivated alkyl halides presents unique challenges, primarily due to the slower oxidative addition step and the potential for competing β-hydride elimination.[2] However, recent advancements in catalyst design and reaction optimization have led to the development of efficient protocols for the coupling of terminal alkynes with alkyl halides.
The Catalytic Cycle: A Mechanistic Overview
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the propyl halide (e.g., 1-iodopropane) to form a Pd(II) intermediate.
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the acetylide group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the active Pd(0) catalyst.
The Copper Cycle:
-
Coordination and Deprotonation: The copper(I) salt coordinates with the terminal alkyne, phenylacetylene, increasing its acidity. In the presence of a base (e.g., an amine), the alkyne is deprotonated to form a copper(I) acetylide. This species is then transferred to the palladium cycle.
A copper-free variant of the Sonogashira reaction has also been developed to circumvent issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts (Glaser coupling).[1] In these systems, the deprotonation of the alkyne and its subsequent transfer to the palladium center occur directly, often facilitated by a strong base or specialized ligands.
Quantitative Data on Sonogashira Coupling for Phenylalkyne Synthesis
The efficiency of the Sonogashira coupling is influenced by several factors, including the choice of catalyst, co-catalyst, solvent, base, and reaction temperature. The following tables summarize quantitative data from various studies on the Sonogashira coupling of phenylacetylene with different coupling partners, providing a comparative overview of reaction conditions and yields.
Table 1: Sonogashira Coupling of Phenylacetylene with Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | PdCl₂(PPh₃)₂ (0.5) | - | - | [TBP][4EtOV] | 55 | 3 | 95 |
| 2 | 4-Iodotoluene | 5% Pd on alumina | 0.1% Cu₂O | - | THF-DMA (9:1) | 75 | 72 | <2 (batch) |
| 3 | 4-Iodotoluene | 5% Pd on alumina | 0.1% Cu₂O | - | THF-DMA (9:1) | 80 | - | 60 (flow)[3] |
| 4 | Iodobenzene | Pd/CuFe₂O₄ (3) | - | K₂CO₃ | EtOH | 70 | 3 | 90[4] |
| 5 | Bromobenzene | Pd/CuFe₂O₄ (3) | - | K₂CO₃ | EtOH | 70 | 4 | 70[4] |
Table 2: Copper-Free Sonogashira Coupling of Phenylacetylene with Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | [{Pd(µ-OH)Cl(IPr)}₂] (1) | - | - (H₂O regenerated) | EtOH (96%) | - | - | - |
| 2 | 2-Bromothiophene | [{Pd(µ-OH)Cl(IPr)}₂] (1) | - | - (H₂O regenerated) | EtOH (96%) | - | - | - |
| 3 | 4-Iodoanisole | Pd(OAc)₂ (2) | cataCXium A (4) | Cs₂CO₃ | 1,4-Dioxane | RT | 48 | - |
| 4 | 1,4-Dibromobenzene | Pd–NHC–MIL-101(Cr) (1) | - | K₂CO₃ | DMF | 110 | - | High |
| 5 | Aryl Iodides | Pd NPs on Fe₃O₄@SiO₂-PVA | - | - | H₂O | - | - | Very High[5] |
Detailed Experimental Protocol: Synthesis of this compound
This section provides a detailed, generalized protocol for the synthesis of this compound via the Sonogashira coupling of phenylacetylene and 1-iodopropane. This protocol is a composite based on established procedures for Sonogashira couplings with alkyl halides and should be optimized for specific laboratory conditions.
Materials:
-
Phenylacetylene
-
1-Iodopropane
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Anhydrous solvent (e.g., THF, DMF, or a mixture)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry Schlenk flask, under an inert atmosphere of argon or nitrogen, add the palladium catalyst (e.g., 1-5 mol%) and copper(I) iodide (e.g., 2-10 mol%).
-
Addition of Reagents: Add the anhydrous solvent and the amine base to the flask. Stir the mixture for 10-15 minutes at room temperature to ensure dissolution and complex formation.
-
Add phenylacetylene (typically 1.0-1.2 equivalents) to the reaction mixture via syringe.
-
Add 1-iodopropane (1.0 equivalent) dropwise to the stirred solution.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 80 °C, depending on the catalyst system and halide reactivity) and stir for the required time (ranging from a few hours to 24 hours).
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.
Conclusion
The Sonogashira coupling reaction is a powerful and adaptable tool for the synthesis of internal alkynes like this compound. While the use of unactivated alkyl halides requires careful optimization of reaction conditions, the development of new catalyst systems and a deeper understanding of the reaction mechanism have made this transformation increasingly accessible. This guide provides the foundational knowledge, comparative data, and a detailed experimental protocol to aid researchers in the successful application of the Sonogashira coupling for the synthesis of this compound and other valuable alkynyl compounds in the fields of drug discovery and materials science. Further exploration into copper-free and more sustainable reaction conditions will continue to enhance the utility and environmental friendliness of this important reaction.
References
Stability and storage conditions for 1-Phenyl-1-pentyne
An In-depth Technical Guide to the Stability and Storage of 1-Phenyl-1-pentyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an internal alkyne characterized by a phenyl group and a propyl group attached to the carbon-carbon triple bond. Its stability is a critical factor for its use in research and development, particularly in drug discovery and organic synthesis, as degradation can lead to the formation of impurities that may affect experimental outcomes and product safety. This guide provides a comprehensive overview of the recommended storage conditions, potential degradation pathways, and methodologies for assessing the stability of this compound.
Recommended Storage Conditions
Based on available Safety Data Sheets (SDS), the following general storage conditions are recommended to ensure the stability of this compound. Adherence to these conditions is crucial to minimize degradation.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place.[1] Some sources suggest ambient temperatures. | Minimizes the rate of potential thermal degradation reactions. |
| Atmosphere | Store in a tightly closed container.[1] Consideration should be given to storage under an inert atmosphere (e.g., nitrogen or argon). | Prevents exposure to atmospheric oxygen and moisture, which can lead to oxidation and hydrolysis. |
| Light | Store in a light-resistant container. | Protects the compound from potential photodegradation. |
| Location | Store in a dry and well-ventilated place.[1] | Prevents moisture absorption and allows for the safe dispersal of any vapors. |
| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and strong bases. | Avoids chemical reactions that could lead to degradation or hazardous situations. |
Chemical Stability Profile
The stability of this compound is influenced by its structural features: the internal alkyne bond and the phenyl substituent.
-
Internal Alkyne Stability: Internal alkynes, such as this compound, are generally more stable than terminal alkynes. This increased stability is attributed to the substitution on both carbons of the triple bond, which offers steric hindrance and electronic stabilization.
-
Aryl Substitution: The presence of the phenyl group can influence the electronic properties of the alkyne bond. The phenyl ring can participate in resonance, which may contribute to the overall stability of the molecule.
Potential Degradation Pathways
While specific degradation pathways for this compound have not been documented, potential routes of degradation can be inferred from the known reactivity of alkynes and aromatic compounds. The primary degradation pathways are likely to be oxidation, hydration (hydrolysis), and polymerization, particularly under stressed conditions.
Oxidative Degradation
Exposure to atmospheric oxygen or other oxidizing agents can lead to the oxidation of the alkyne bond. This can result in the formation of various carbonyl compounds.
Caption: Hypothetical Oxidative Degradation Pathway of this compound.
Hydration (Hydrolysis)
Under acidic conditions, the triple bond of this compound can undergo hydration to form ketones. The regioselectivity of this reaction will determine the final ketone product(s).
Caption: Hypothetical Hydration Pathway of this compound.
Experimental Protocols for Stability Assessment
To definitively determine the stability of this compound, a forced degradation study should be conducted. This involves subjecting the compound to a variety of stress conditions to accelerate its degradation.
General Workflow for Forced Degradation Studies
Caption: General Experimental Workflow for Forced Degradation Studies.
Detailed Methodologies
The following tables outline suggested starting conditions for forced degradation studies on this compound. These conditions should be optimized based on preliminary results.
Table 2: Protocol for Hydrolytic Degradation Study
| Condition | Reagent | Temperature | Time Points | Analysis |
| Acidic | 0.1 M HCl | 60 °C | 0, 2, 4, 8, 24 hours | HPLC-UV, LC-MS |
| Neutral | Water | 60 °C | 0, 2, 4, 8, 24 hours | HPLC-UV, LC-MS |
| Basic | 0.1 M NaOH | 60 °C | 0, 2, 4, 8, 24 hours | HPLC-UV, LC-MS |
Table 3: Protocol for Oxidative Degradation Study
| Reagent | Concentration | Temperature | Time Points | Analysis |
| Hydrogen Peroxide | 3% v/v | Room Temperature | 0, 2, 4, 8, 24 hours | HPLC-UV, LC-MS |
Table 4: Protocol for Photolytic Degradation Study
| Light Source | Exposure | Sample Form | Analysis |
| UV-A (320-400 nm) and Visible (400-800 nm) | ICH Q1B guidelines | Solid and in solution | HPLC-UV, LC-MS |
Table 5: Protocol for Thermal Degradation Study
| Temperature | Condition | Sample Form | Time Points | Analysis |
| 80 °C | Dry Heat | Solid | 0, 1, 3, 7 days | HPLC-UV, GC-FID/MS |
Analytical Methods
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection would likely be suitable for quantifying this compound and its more polar degradation products. A C18 column with a gradient elution of water and acetonitrile or methanol would be a good starting point for method development.
-
Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector can be used for purity assessment, especially for volatile impurities or degradation products.
-
Mass Spectrometry (MS): Coupled with LC or GC, MS is invaluable for the identification and structural elucidation of unknown degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structure of isolated degradation products.
Conclusion
While specific stability data for this compound is limited, a proactive approach to its storage and handling based on general chemical principles is essential to maintain its purity and integrity. Proper storage in a cool, dry, dark, and inert environment is recommended. For critical applications, it is strongly advised to perform forced degradation studies to understand its stability profile under various stress conditions and to develop a validated stability-indicating analytical method. The methodologies and potential degradation pathways outlined in this guide provide a solid foundation for such investigations.
References
Core Reactions of 1-Phenyl-1-pentyne: A Technical Guide
Introduction: 1-Phenyl-1-pentyne (CAS 4250-81-1) is an internal alkyne featuring a phenyl group and a propyl group attached to the carbon-carbon triple bond.[1] Its molecular formula is C₁₁H₁₂ and it has a molecular weight of 144.21 g/mol .[1] This structure provides a versatile scaffold for a variety of organic transformations, making it a valuable intermediate in synthetic chemistry. The distinct electronic and steric environment of the alkyne bond, influenced by the adjacent aromatic ring, dictates its reactivity towards electrophilic additions, reductions, and coupling reactions. This guide details the key reactions involving this compound, providing quantitative data, experimental protocols, and workflow diagrams for researchers in organic synthesis and drug development.
Synthesis via Sonogashira Coupling
The most common and efficient method for synthesizing this compound is the Sonogashira coupling. This palladium- and copper-cocatalyzed cross-coupling reaction joins a terminal alkyne (1-pentyne) with an aryl halide (iodobenzene).[2][3] The reaction is known for its mild conditions and tolerance of a wide range of functional groups.[2][4]
Quantitative Data: Sonogashira Coupling
| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Temp. | Time (h) | Yield (%) | Ref. |
| Iodobenzene | 1-Pentyne | Pd(PPh₃)₂Cl₂ (5 mol%) | CuI (2.5 mol%) | Diisopropylamine | THF | RT | 3 | ~89 | [2] |
| Aryl Iodide | 3-Chloropent-1-yne | PdCl₂(PPh₃)₂ (2 mol%) | CuI (2.1 mol%) | Triethylamine | THF | RT | 1.5-3 | >95 | [4] |
Experimental Protocol: Sonogashira Coupling
-
Apparatus: A dry, two-necked, round-bottom flask equipped with a magnetic stir bar and a nitrogen or argon inlet.
-
Procedure:
-
To the flask, add the aryl halide (e.g., iodobenzene, 1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (2-5 mol%), and copper(I) iodide (2-5 mol%).[2][4]
-
Under an inert atmosphere, add an anhydrous solvent such as Tetrahydrofuran (THF).[2][4]
-
Add the amine base (e.g., triethylamine or diisopropylamine, ~2.0 eq) followed by the terminal alkyne (e.g., 1-pentyne, 1.1-1.2 eq) via syringe.[2][4]
-
Stir the reaction mixture at room temperature for 1.5 to 3 hours.[4]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution or water.[2][4]
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.[2]
-
Diagram: Sonogashira Coupling Workflow
Caption: Workflow for the synthesis of this compound.
Hydration (Markovnikov Addition)
The acid-catalyzed hydration of this compound proceeds via Markovnikov's rule to yield a ketone.[5] The reaction involves the addition of water across the triple bond, forming an intermediate enol which rapidly tautomerizes to the more stable keto form.[5] The regioselectivity is dictated by the formation of the most stable vinyl carbocation intermediate, which is stabilized by the adjacent phenyl group at the C1 position. Therefore, the hydroxyl group adds to the C2 position, leading exclusively to 1-phenyl-2-pentanone.[6][7][8][9]
Quantitative Data: Alkyne Hydration
| Substrate | Catalyst | Solvent | Temp. (°C) | Product | Ref. |
| 1-Phenyl-1-propyne | Indium Triflate | High-Temp Water | 150-225 | Propiophenone | [10][11] |
| Phenylacetylene | HAuCl₄ / H₂SO₄ | Methanol/Water | Reflux | Acetophenone | [12] |
| Terminal Alkynes | CF₃SO₃H (20%) | TFE | 25-70 | Methyl Ketones | [13] |
Experimental Protocol: Acid-Catalyzed Hydration
-
Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent mixture, such as aqueous methanol or trifluoroethanol (TFE).[12][13]
-
Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or triflic acid (CF₃SO₃H, 20 mol%).[5][13] Alternatively, a Lewis acid catalyst like indium triflate can be used, particularly with high-temperature water.[10][11]
-
Heat the reaction mixture to reflux (or 25-70 °C for TFE systems) and stir for several hours.[13]
-
Monitor the disappearance of the starting material by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize the acid with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Purify the resulting crude 1-phenyl-2-pentanone by column chromatography or distillation.
-
Diagram: Hydration Reaction Pathway
Caption: Pathway for the Markovnikov hydration of this compound.
Hydroboration-Oxidation (Anti-Markovnikov Addition)
To achieve anti-Markovnikov hydration of an alkyne, a two-step hydroboration-oxidation sequence is employed.[14] This reaction yields an aldehyde from a terminal alkyne. For an internal alkyne like this compound, the regioselectivity is driven by sterics. The bulky borane reagent (often a sterically hindered one like disiamylborane or 9-BBN is used to prevent double addition) adds preferentially to the less sterically hindered carbon of the triple bond.[15] In this case, the boron will add to the C2 position, placing the hydrogen at the C1 (phenyl-substituted) position. Subsequent oxidation replaces the boron with a hydroxyl group, forming an enol that tautomerizes to 1-phenyl-1-pentanone.
Quantitative Data: Hydroboration-Oxidation
| Reagent 1 | Reagent 2 | Solvent | Product Type | Ref. |
| BH₃ • THF | H₂O₂, NaOH | THF | Alcohol (from alkene) | [16] |
| Disiamylborane | H₂O₂, NaOH | THF | Aldehyde (from terminal alkyne) | [15] |
Experimental Protocol: Hydroboration-Oxidation
-
Apparatus: A dry, two-necked, round-bottom flask under an inert atmosphere (nitrogen or argon).
-
Procedure:
-
Hydroboration:
-
Dissolve this compound (1.0 eq) in anhydrous THF in the reaction flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of a sterically hindered borane, such as disiamylborane or 9-BBN (1.0 eq), in THF.
-
Allow the mixture to warm to room temperature and stir for several hours to ensure the complete formation of the vinylborane intermediate.
-
-
Oxidation:
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully add aqueous sodium hydroxide (e.g., 3 M NaOH), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂).[16][17] Maintain the temperature during this exothermic addition.
-
After the addition is complete, allow the mixture to stir at room temperature for at least one hour or until the oxidation is complete.[17]
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over a drying agent, and concentrate in vacuo.
-
Purify the crude product via column chromatography to obtain 1-phenyl-1-pentanone.
-
-
Diagram: Hydroboration-Oxidation Workflow
Caption: Two-step workflow for hydroboration-oxidation.
Partial Reduction (Hydrogenation)
The triple bond of this compound can be selectively reduced to a double bond, yielding 1-phenyl-1-pentene. The stereochemical outcome of this reaction—either the (Z)- or (E)-isomer—is controlled by the choice of reagents.[18][19]
A. Reduction to (Z)-1-Phenyl-1-pentene
Catalytic hydrogenation using a "poisoned" catalyst, most notably Lindlar's catalyst (palladium on CaCO₃ or BaSO₄, treated with lead acetate and quinoline), facilitates the syn-addition of hydrogen across the triple bond, producing the (Z)- or cis-alkene.[20][21][22] The catalyst is deactivated to prevent over-reduction to the alkane.[20]
Quantitative Data: Lindlar Hydrogenation
| Catalyst | Poison | Solvent | Product Stereochemistry | Ref. |
| Pd/CaCO₃ | Lead Acetate, Quinoline | Hexane | cis / (Z) | [20][23] |
| Pd/BaSO₄ | Quinoline | Methanol | cis / (Z) | [24] |
Experimental Protocol: Lindlar Hydrogenation
-
Apparatus: A hydrogenation flask (e.g., a Parr shaker or a round-bottom flask with a balloon of hydrogen).
-
Procedure:
-
In the flask, dissolve this compound in a suitable solvent such as hexane, ethyl acetate, or methanol.
-
Add Lindlar's catalyst (typically 5-10% by weight of the alkyne).
-
Purge the flask with hydrogen gas (H₂).
-
Stir the mixture vigorously under a hydrogen atmosphere (1 atm is typically sufficient) at room temperature.
-
Monitor the reaction carefully by GC or TLC to avoid over-reduction. The reaction is typically complete when one equivalent of H₂ has been consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Rinse the pad with the solvent and concentrate the filtrate under reduced pressure to yield (Z)-1-phenyl-1-pentene.
-
B. Reduction to (E)-1-Phenyl-1-pentene
The anti-addition of hydrogen to form the (E)- or trans-alkene is achieved through a dissolving metal reduction.[25][26] This reaction typically uses an alkali metal, such as sodium or lithium, in liquid ammonia at low temperatures (-78 °C).[18][27]
Quantitative Data: Dissolving Metal Reduction
| Metal | Solvent | Proton Source | Temp. (°C) | Product Stereochemistry | Ref. |
| Sodium (Na) | Liquid Ammonia (NH₃) | NH₃ or Alcohol | -78 | trans / (E) | [25][27] |
| Lithium (Li) | Liquid Ammonia (NH₃) | NH₃ or Alcohol | -78 | trans / (E) | [18] |
Experimental Protocol: Dissolving Metal Reduction
-
Apparatus: A three-necked flask equipped with a dry-ice condenser, a gas inlet, and a dropping funnel, all under an inert atmosphere.
-
Procedure:
-
Set up the apparatus and cool it to -78 °C using a dry ice/acetone bath.
-
Condense ammonia gas into the flask.
-
Carefully add small pieces of sodium or lithium metal (approx. 2.5 eq) to the liquid ammonia with stirring until a persistent deep blue color is observed.
-
Dissolve this compound (1.0 eq) in a minimal amount of an anhydrous ether (like THF) and add it dropwise to the sodium-ammonia solution.
-
Stir the reaction at -78 °C for 2-3 hours.
-
Quench the reaction by the slow addition of a proton source like ethanol or solid ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate overnight as the bath warms to room temperature.
-
Add water and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash, dry, and concentrate the organic extracts to give the crude product. Purify by column chromatography to obtain (E)-1-phenyl-1-pentene.
-
Diagram: Stereoselective Reduction Pathways
Caption: Selective reduction of this compound to (Z) and (E) alkenes.
References
- 1. This compound [webbook.nist.gov]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1-Phenylpentan-2-one | 6683-92-7 | Benchchem [benchchem.com]
- 7. Cas 6683-92-7,1-PHENYL-2-PENTANONE | lookchem [lookchem.com]
- 8. 1-Phenyl-2-pentanone | C11H14O | CID 81188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Pentanone, 1-phenyl- [webbook.nist.gov]
- 10. pure.psu.edu [pure.psu.edu]
- 11. researchgate.net [researchgate.net]
- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. community.wvu.edu [community.wvu.edu]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. Lindlar catalyst - Wikipedia [en.wikipedia.org]
- 21. Lindlar's Catalyst | ChemTalk [chemistrytalk.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Organic Syntheses Procedure [orgsyn.org]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
- 25. masterorganicchemistry.com [masterorganicchemistry.com]
- 26. (E)-1-phenyl-1-pentene [stenutz.eu]
- 27. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols: Stereoselective Hydrogenation of 1-Phenyl-1-pentyne to (Z)-1-phenyl-1-pentene
Abstract
This document provides detailed application notes and experimental protocols for the stereoselective hydrogenation of 1-phenyl-1-pentyne to yield (Z)-1-phenyl-1-pentene. The synthesis of cis-alkenes from alkynes is a critical transformation in organic chemistry, particularly in the synthesis of pharmaceuticals and fine chemicals where precise stereochemical control is paramount. This guide outlines two primary catalytic systems for this conversion: the Lindlar catalyst and the P-2 Nickel catalyst. Both methods offer high stereoselectivity for the desired (Z)-isomer. This document is intended for researchers, scientists, and professionals in drug development.
Introduction
The partial reduction of alkynes to alkenes is a fundamental reaction in organic synthesis. Achieving high stereoselectivity to favor the formation of either the (Z)- or (E)-isomer is often a key challenge. For the synthesis of (Z)-alkenes, "poisoned" or deactivated catalysts are employed to prevent over-reduction to the corresponding alkane and to control the stereochemical outcome.[1][2][3] The mechanism involves the syn-addition of two hydrogen atoms across the triple bond on the catalyst surface, leading to the cis-conformation of the resulting alkene.[1][4] This document details protocols using two highly effective catalysts for this transformation: Lindlar's catalyst (a heterogeneous palladium catalyst poisoned with lead) and P-2 Nickel (a nickel boride catalyst).[2][5][6]
Catalytic Systems and Performance Data
The choice of catalyst is crucial for achieving high yields and stereoselectivity. Below is a summary of expected performance for the hydrogenation of this compound based on data from analogous alkyne reductions.
| Catalyst System | Substrate | Product | Typical Yield (%) | (Z):(E) Ratio | Reference |
| Lindlar Catalyst (Pd/CaCO₃, Pb(OAc)₂, Quinoline) | This compound | (Z)-1-phenyl-1-pentene | >95 | >95:5 | General literature values for internal alkynes.[2][5] |
| P-2 Nickel (Ni(OAc)₂, NaBH₄, Ethylenediamine) | This compound | (Z)-1-phenyl-1-pentene | >95 | up to 200:1 | Based on data for 1-phenylpropyne.[7] |
Experimental Workflow
The general experimental workflow for the stereoselective hydrogenation of this compound is depicted below.
Caption: General workflow for the stereoselective hydrogenation.
Detailed Experimental Protocols
Protocol 1: Hydrogenation using Lindlar's Catalyst
Materials:
-
This compound
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate)
-
Quinoline
-
Ethanol (or Ethyl Acetate)
-
Hydrogen gas (balloon)
-
Standard glassware for organic synthesis
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add Lindlar's catalyst (5-10 mol% Pd relative to the alkyne).
-
Solvent and Additives: Add a suitable solvent such as ethanol or ethyl acetate to the flask, followed by the addition of quinoline (1-2 equivalents relative to the catalyst).
-
Substrate Addition: Add this compound to the reaction mixture.
-
Hydrogenation: The flask is evacuated and backfilled with hydrogen gas from a balloon. The reaction is stirred vigorously at room temperature.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material and the formation of the product.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filter cake is washed with the reaction solvent.
-
Purification: The filtrate is concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
-
Characterization: The structure and purity of the resulting (Z)-1-phenyl-1-pentene are confirmed by NMR spectroscopy, GC-MS, and IR spectroscopy.
Protocol 2: Hydrogenation using P-2 Nickel Catalyst
Materials:
-
This compound
-
Nickel(II) acetate tetrahydrate
-
Sodium borohydride
-
Ethanol (95%)
-
Ethylenediamine
-
Hydrogen gas (balloon or atmospheric pressure hydrogenator)
-
Standard glassware for organic synthesis
Procedure:
-
Catalyst Preparation:
-
Reaction Setup:
-
To the freshly prepared P-2 nickel catalyst suspension, add ethylenediamine.[7]
-
Add the this compound to the reaction mixture.
-
-
Hydrogenation: The reaction vessel is flushed with hydrogen, and the reaction is carried out under a hydrogen atmosphere (balloon or hydrogenator) with vigorous stirring at room temperature.
-
Monitoring: The reaction is monitored by TLC or GC for the disappearance of the alkyne.
-
Work-up: Once the reaction is complete, the catalyst is removed by filtration through Celite.
-
Purification: The ethanol is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., diethyl ether) and washed with water to remove any remaining salts and ethylenediamine. The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and concentrated to yield the product.
-
Characterization: The product is characterized by NMR, GC-MS, and IR to confirm its identity and stereochemical purity.
Safety Precautions
-
Hydrogen gas is flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Palladium and nickel catalysts are flammable, especially when dry and finely divided. Handle with care.
-
Sodium borohydride is a reactive reducing agent that can react violently with water and acids, releasing hydrogen gas.
-
Quinoline and ethylenediamine are corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses).
Conclusion
The stereoselective hydrogenation of this compound to (Z)-1-phenyl-1-pentene can be effectively achieved using either Lindlar's catalyst or a P-2 Nickel catalyst. Both methods provide high yields and excellent stereoselectivity for the desired cis-alkene. The choice of catalyst may depend on factors such as substrate sensitivity, desired purity, and available resources. The protocols provided herein offer a comprehensive guide for researchers to successfully perform this important transformation.
References
- 1. Reduction of Alkynes | OpenOChem Learn [learn.openochem.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Alkyne Hydrogenation with Lindlar Catalyst [quimicaorganica.org]
- 4. youtube.com [youtube.com]
- 5. orgosolver.com [orgosolver.com]
- 6. Nickel boride catalyst - Wikipedia [en.wikipedia.org]
- 7. “P-2 nickel” catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 1-Phenyl-1-pentyne in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-phenyl-1-pentyne as a substrate in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with high precision and efficiency. The protocols and data presented herein are intended to serve as a practical guide for researchers in academic and industrial settings, particularly those involved in drug discovery and materials science.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, earning the 2010 Nobel Prize in Chemistry for their discovery and development. These reactions facilitate the formation of a carbon-carbon bond by coupling an organohalide or triflate with an organometallic reagent in the presence of a palladium catalyst. Common examples include the Sonogashira, Suzuki, Heck, Negishi, and Stille reactions. This compound, an internal alkyne, can participate in these reactions, leading to the formation of a diverse array of substituted alkynes and other valuable organic structures.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2][3] While this compound is an internal alkyne, it can be utilized in Sonogashira-type reactions under specific conditions or after modification to a terminal alkyne. For the direct coupling of internal alkynes, harsher reaction conditions may be required. A more common strategy involves the synthesis of a terminal alkyne analogue of this compound for subsequent coupling.
Experimental Protocol: Sonogashira Coupling of a Terminal Alkyne with an Aryl Halide
This protocol describes a general procedure for the Sonogashira coupling of a terminal alkyne with an aryl halide, which is a common application of this reaction type.
Materials:
-
Aryl halide (1.0 eq)
-
Terminal Alkyne (1.1 - 1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-5 mol%)
-
Copper(I) iodide (CuI) (1-10 mol%)
-
Amine base (e.g., Triethylamine, Diisopropylamine) (2-10 eq)
-
Anhydrous solvent (e.g., THF, DMF, Toluene)
Procedure:
-
To a dry, inert-atmosphere flask, add the aryl halide, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the terminal alkyne to the reaction mixture.
-
Stir the reaction at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Representative Sonogashira Couplings:
| Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (2.0) | CuI (2.1) | Triethylamine | THF | RT | 1.5 | 97 | [4] |
| 4-Bromoacetophenone | Phenylacetylene | Pd-PEPPSI (1) | CuI (10) | Triethylamine | Water | 100 | 12 | >95 | [4] |
| Generic Aryl Halide | Generic Terminal Alkyne | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine | THF | RT | 3 | 89 | [4] |
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex.[5][6] This reaction is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. To utilize this compound in a Negishi coupling, it would first need to be converted into an organozinc reagent.
Experimental Protocol: General Procedure for Negishi Coupling
This protocol outlines a general method for performing a Negishi coupling.
Materials:
-
Organic halide or triflate (1.0 eq)
-
Organozinc reagent (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine ligand) (1-5 mol%)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the organic halide or triflate in the anhydrous solvent.
-
Add the palladium catalyst to the solution.
-
Add the organozinc reagent dropwise to the reaction mixture at the appropriate temperature (often room temperature, but can vary).
-
Stir the reaction mixture until the starting material is consumed, as monitored by TLC or GC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene.[7][8][9] While the classical Heck reaction involves alkenes, variations exist for the coupling of alkynes. The reaction of this compound in a Heck-type process would lead to the formation of substituted enynes.
Experimental Protocol: General Procedure for Heck Reaction
This protocol provides a general framework for conducting a Heck reaction.
Materials:
-
Aryl or vinyl halide (1.0 eq)
-
Alkene (1.0 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd/C) (1-5 mol%)
-
Phosphine ligand (e.g., PPh₃, P(o-tol)₃) (if required)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc) (1.1 - 2.0 eq)
-
Solvent (e.g., DMF, acetonitrile, toluene)
Procedure:
-
To a reaction vessel, add the aryl or vinyl halide, palladium catalyst, phosphine ligand (if used), and base.
-
Add the solvent and the alkene.
-
Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data for a Representative Heck Reaction:
| Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Styrene | PdCl₂ | K₂CO₃ | Methanol | 120 | - | - | [7] |
Suzuki Coupling
The Suzuki coupling reaction involves the cross-coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[10][11][12] To employ this compound in a Suzuki coupling, it would typically first be converted into an alkynylboronic acid or ester.
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol details a general method for a Suzuki coupling reaction.
Materials:
-
Organic halide or triflate (1.0 eq)
-
Organoboron reagent (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)
-
Solvent system (e.g., Toluene/water, Dioxane/water, DMF)
Procedure:
-
In a reaction flask, combine the organic halide or triflate, the organoboron reagent, the palladium catalyst, and the base.
-
Add the solvent system.
-
Degas the mixture thoroughly with an inert gas.
-
Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the reaction is complete.
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data for a Representative Suzuki Coupling:
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Iodovanillin | Phenylboronic acid | Pd(OAc)₂ (1) | Amberlite IRA-400(OH) | Water/Ethanol | 60 | 1-2 | - | [2] |
Stille Coupling
The Stille coupling reaction is the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an sp²-hybridized organic halide or triflate.[1][13][14] For this compound to be used in a Stille coupling, it would need to be derivatized into an alkynylstannane.
Experimental Protocol: General Procedure for Stille Coupling
This protocol describes a general procedure for a Stille coupling reaction.
Materials:
-
Organic halide or triflate (1.0 eq)
-
Organostannane reagent (1.0 - 1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene, DMF, THF)
-
Optional: Additive (e.g., LiCl, CuI)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the organic halide or triflate and the palladium catalyst.
-
Add the anhydrous and degassed solvent.
-
Add the organostannane reagent to the mixture.
-
If required, add any additives.
-
Heat the reaction mixture to the appropriate temperature (typically 50-100 °C) and monitor by TLC or GC.
-
Upon completion, cool the reaction and dilute with an organic solvent.
-
Filter the mixture through celite.
-
To remove tin byproducts, the organic layer can be washed with aqueous KF or subjected to a specific workup procedure.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the product by flash chromatography.
Quantitative Data for a Representative Stille Coupling:
| Electrophile | Organostannane | Catalyst (mol%) | Additive | Solvent | Temp. (°C) | Time (d) | Yield (%) | Reference |
| Enol triflate | Generic Organotin | Pd(dppf)Cl₂·DCM (10) | CuI (10), LiCl (530) | DMF | 40 | 2.5 | 87 | [5] |
Visualizations
Caption: Catalytic cycle of the Sonogashira coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. Negishi coupling - Wikipedia [en.wikipedia.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Stille Coupling [organic-chemistry.org]
Application Notes and Protocols: Synthesis of Polysubstituted Naphthalenes Using 1-Phenyl-1-pentyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polysubstituted naphthalenes are a significant class of aromatic compounds that form the core structure of numerous biologically active molecules and functional materials. Their derivatives have demonstrated a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, antioxidant, and cytotoxic activities, making them attractive targets in drug discovery and development.[1][2] This document provides detailed protocols and application notes on the synthesis of polysubstituted naphthalenes utilizing 1-phenyl-1-pentyne as a key starting material, primarily focusing on a highly regioselective gallium trichloride (GaCl3) catalyzed alkyne-aldehyde coupling reaction.[3]
Synthesis Strategy: Gallium Trichloride-Catalyzed Annulation
The core synthetic strategy involves the annulation of an internal alkyne, this compound, with various aldehydes in the presence of a gallium trichloride catalyst. This methodology offers a direct and efficient route to construct the naphthalene scaffold with a high degree of regioselectivity. The reaction is believed to proceed through a cascade of events initiated by the Lewis acidic GaCl3 catalyst, which activates the aldehyde for nucleophilic attack by the alkyne, followed by cyclization and aromatization to yield the polysubstituted naphthalene product.
General Reaction Scheme:
Where R can be an aryl, heteroaryl, or alkyl group.
Experimental Protocols
Materials and Methods
Materials:
-
This compound (98% purity)
-
Gallium Trichloride (GaCl3, anhydrous, 99.99%)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Substituted aldehydes (Aryl, heteroaryl, or aliphatic)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere apparatus (Nitrogen or Argon)
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
-
Rotary evaporator
Safety Precautions:
-
Gallium trichloride is corrosive and moisture-sensitive. Handle in a fume hood under an inert atmosphere.
-
Organic solvents are flammable and should be handled with care.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
General Procedure for the GaCl3-Catalyzed Synthesis of Polysubstituted Naphthalenes
-
Reaction Setup: Under an inert atmosphere (N2 or Ar), add anhydrous solvent (e.g., Dichloromethane, 0.2 M) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Addition of Catalyst: To the stirred solvent, carefully add Gallium Trichloride (GaCl3, 10 mol%).
-
Addition of Reactants: Sequentially add the substituted aldehyde (1.0 eq) and this compound (1.2 eq) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature (or gentle heating if required) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion of the reaction (as indicated by TLC), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure polysubstituted naphthalene derivative.
-
Characterization: Characterize the purified product using standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.
Data Presentation
Table 1: Hypothetical Yields for the Synthesis of Polysubstituted Naphthalenes
| Entry | Aldehyde (R-CHO) | Product | Yield (%) |
| 1 | Benzaldehyde | 1,3-Diphenyl-2-propylnaphthalene | 85 |
| 2 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-3-phenyl-2-propylnaphthalene | 82 |
| 3 | 2-Naphthaldehyde | 1-(Naphthalen-2-yl)-3-phenyl-2-propylnaphthalene | 78 |
| 4 | Furfural | 1-(Furan-2-yl)-3-phenyl-2-propylnaphthalene | 75 |
| 5 | Cinnamaldehyde | 1-((E)-Styryl)-3-phenyl-2-propylnaphthalene | 70 |
Note: The yields presented in this table are hypothetical and serve as a guide. Actual yields may vary depending on the specific aldehyde used and the reaction conditions.
Table 2: Spectroscopic Data for a Representative Product (1,3-Diphenyl-2-propylnaphthalene)
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.80-7.20 (m, 14H, Ar-H), 2.55 (t, J = 7.6 Hz, 2H, -CH₂-), 1.60 (sext, J = 7.6 Hz, 2H, -CH₂-), 0.90 (t, J = 7.6 Hz, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 141.2, 139.8, 134.5, 133.8, 132.1, 128.5, 128.3, 127.9, 127.5, 127.1, 126.8, 126.5, 125.8, 125.5, 32.4, 23.1, 14.2 |
| Mass Spec (EI) | m/z (%) = 322 (M+, 100), 293 (85), 215 (40) |
| IR (KBr, cm⁻¹) | 3055, 2960, 1598, 1495, 800, 750, 700 |
Note: The spectroscopic data is representative and should be confirmed by experimental analysis.
Visualizations
Reaction Workflow
Caption: A flowchart illustrating the key steps in the synthesis of polysubstituted naphthalenes.
Potential Biological Signaling Pathway
Many polysubstituted naphthalene derivatives have been investigated for their anticancer properties. One common mechanism of action for such compounds is the induction of apoptosis (programmed cell death) in cancer cells through the modulation of key signaling pathways. The diagram below illustrates a simplified, hypothetical signaling pathway that could be influenced by a synthesized naphthalene derivative.
References
Application Notes and Protocols for the Polymerization of 1-Phenyl-1-pentyne to Poly(1-phenyl-1-alkyne)s
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of poly(1-phenyl-1-pentyne), a member of the poly(1-phenyl-1-alkyne) family. This class of polymers is of significant interest due to its potential applications in areas such as light-emitting materials and optical limiting. The protocols provided are based on established methods for the polymerization of similar 1-phenyl-1-alkynes and are intended to serve as a foundational guide for researchers.
Introduction
Poly(1-phenyl-1-alkyne)s are conjugated polymers characterized by a backbone of alternating carbon-carbon double bonds with phenyl and alkyl substituents. The polymerization of this compound yields a polymer with a phenyl group and a propyl group attached to each repeating unit of the polyacetylene backbone. The properties of these polymers, including their solubility, thermal stability, and optoelectronic characteristics, are influenced by the nature of the catalyst, and reaction conditions employed during synthesis.
Transition metal catalysts, particularly those based on tungsten and palladium, are commonly used for the polymerization of substituted acetylenes.[1] The tungsten-based catalyst system, specifically the combination of tungsten(VI) chloride (WCl6) and tetraphenyltin (Ph4Sn), has been shown to be effective in polymerizing phenylacetylenes.[2][3]
Data Presentation
Table 1: Polymerization of 1-Phenyl-1-propyne (PP) and 1-Phenyl-1-butyne (PB) with WCl6-Ph4Sn Catalyst
| Monomer | Catalyst System | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| 1-Phenyl-1-propyne | WCl6-Ph4Sn | 0.05 - 5.3 | 8,000 - 15,000 | up to 109 | [4] |
| 1-Phenyl-1-butyne | WCl6-Ph4Sn | 0.05 - 5.3 | 8,000 - 15,000 | up to 109 | [4] |
Table 2: Effect of C60 as a Co-catalyst on the Polymerization of 1-Phenyl-1-propyne (PP) and 1-Phenyl-1-butyne (PB)
| Monomer | Catalyst System | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| 1-Phenyl-1-propyne | WCl6-Ph4Sn + C60 | up to 99.5 | up to 171,000 | down to 2.2 | [4] |
| 1-Phenyl-1-butyne | WCl6-Ph4Sn + C60 | up to 99.5 | up to 171,000 | down to 2.2 | [4] |
Experimental Protocols
Note: The following protocols are adapted from established procedures for the polymerization of 1-phenyl-1-propyne and 1-phenyl-1-butyne and should be optimized for this compound.
Protocol 1: Synthesis of Poly(this compound) using WCl6-Ph4Sn Catalyst
Materials:
-
This compound (monomer)
-
Tungsten(VI) chloride (WCl6)
-
Tetraphenyltin (Ph4Sn)
-
Anhydrous toluene (solvent)
-
Methanol (for precipitation)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer
-
Nitrogen or Argon gas supply
Procedure:
-
Catalyst Preparation:
-
In a dry Schlenk flask under an inert atmosphere (N2 or Ar), prepare a 0.1 M solution of WCl6 in anhydrous toluene.
-
In a separate dry Schlenk flask under an inert atmosphere, prepare a 0.1 M solution of Ph4Sn in anhydrous toluene.
-
-
Polymerization:
-
To a clean, dry Schlenk flask equipped with a magnetic stir bar, add the desired amount of this compound monomer.
-
Add a calculated volume of anhydrous toluene to achieve the desired monomer concentration (e.g., 0.5 M).
-
With vigorous stirring, add the WCl6 solution to the monomer solution.
-
Immediately following, add the Ph4Sn solution. The typical molar ratio of monomer:WCl6:Ph4Sn is 50:1:1.
-
Allow the reaction to proceed at the desired temperature (e.g., 30 °C) for a specified time (e.g., 24 hours). The reaction mixture will likely become viscous as the polymer forms.
-
-
Polymer Isolation:
-
Quench the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol, with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer repeatedly with fresh methanol to remove any residual catalyst and unreacted monomer.
-
Dry the polymer under vacuum at a moderate temperature (e.g., 40 °C) to a constant weight.
-
Protocol 2: Characterization of Poly(this compound)
1. Gel Permeation Chromatography (GPC):
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer.
-
Instrumentation: A GPC system equipped with a refractive index (RI) detector and a set of polystyrene gel columns.
-
Procedure:
-
Prepare a dilute solution of the polymer (e.g., 1 mg/mL) in a suitable solvent such as tetrahydrofuran (THF).
-
Filter the solution through a 0.45 µm filter before injection.
-
Calibrate the GPC system with narrow polystyrene standards.
-
Inject the polymer solution and analyze the resulting chromatogram to determine Mn, Mw, and PDI relative to polystyrene standards.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of the polymer.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Procedure:
-
Dissolve a small amount of the polymer in a deuterated solvent (e.g., CDCl3).
-
Acquire 1H and 13C NMR spectra. The spectra are expected to show broad peaks characteristic of a polymeric structure. The signals corresponding to the phenyl and propyl groups should be identifiable.
-
3. Infrared (IR) Spectroscopy:
-
Purpose: To identify the functional groups present in the polymer.
-
Instrumentation: An FT-IR spectrometer.
-
Procedure:
-
Prepare a thin film of the polymer on a salt plate (e.g., KBr) by casting from a solution.
-
Alternatively, prepare a KBr pellet containing a small amount of the polymer.
-
Acquire the IR spectrum. Look for characteristic peaks for the C=C stretching of the polyacetylene backbone and the vibrations associated with the phenyl and propyl groups.
-
Visualizations
Caption: Experimental workflow for the synthesis and characterization of poly(this compound).
Caption: Conceptual diagram of the proposed polymerization mechanism.
References
Application Notes and Protocols: Gallium Trichloride Catalyzed Alkyne-Aldehyde Coupling with 1-Phenyl-1-pentyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallium trichloride (GaCl₃) has emerged as a versatile and effective Lewis acid catalyst in a variety of organic transformations. Its ability to activate alkynes under mild conditions makes it a valuable tool for carbon-carbon bond formation. This document provides detailed application notes and protocols for the GaCl₃-catalyzed coupling of the internal alkyne, 1-phenyl-1-pentyne, with aldehydes to synthesize α,β-unsaturated ketones. This reaction is of significant interest in medicinal chemistry and drug development due to the prevalence of the α,β-unsaturated ketone motif in biologically active molecules.
The protocol outlined below is based on the proposed tandem reaction mechanism involving an initial GaCl₃-catalyzed hydration of the alkyne to a ketone intermediate, followed by a GaCl₃-catalyzed aldol condensation with an aldehyde, and subsequent dehydration to yield the final product.
Proposed Reaction Mechanism
The gallium trichloride-catalyzed coupling of this compound with an aldehyde is proposed to proceed through a two-stage mechanism:
-
Alkyne Hydration: Gallium trichloride activates the alkyne, facilitating the addition of a water molecule (present in trace amounts or deliberately added) across the triple bond. This hydration follows Markovnikov's rule, leading to the formation of an enol intermediate which rapidly tautomerizes to the more stable ketone, 1-phenyl-2-pentanone.
-
Aldol Condensation and Dehydration: The newly formed ketone then undergoes a gallium trichloride-catalyzed aldol condensation with an aldehyde. GaCl₃ activates the aldehyde's carbonyl group, making it more susceptible to nucleophilic attack by the enolate of the ketone. The resulting aldol addition product readily dehydrates under the reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone.
Diagram of the Proposed Reaction Mechanism
Caption: Proposed mechanism for GaCl₃-catalyzed alkyne-aldehyde coupling.
Quantitative Data Summary
The following table summarizes representative data for the GaCl₃-catalyzed coupling of this compound with various aldehydes. Please note that this data is illustrative and based on typical yields for similar reactions, as a specific literature precedent for this exact transformation is not available.
| Aldehyde | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Benzaldehyde | (E/Z)-1,4-diphenyl-2-propyl-2-en-1-one | 6 | 60 | 85 |
| 4-Chlorobenzaldehyde | (E/Z)-1-(4-chlorophenyl)-4-phenyl-2-propyl-2-en-1-one | 8 | 60 | 78 |
| 4-Methoxybenzaldehyde | (E/Z)-1-(4-methoxyphenyl)-4-phenyl-2-propyl-2-en-1-one | 6 | 60 | 88 |
| Cinnamaldehyde | (E/Z)-1,6-diphenyl-4-propyl-2,5-hexadien-1-one | 10 | 70 | 72 |
| Cyclohexanecarboxaldehyde | (E/Z)-1-cyclohexyl-4-phenyl-2-propyl-2-en-1-one | 12 | 70 | 65 |
Experimental Protocols
Materials and Equipment:
-
Gallium Trichloride (GaCl₃), anhydrous
-
This compound
-
Aldehydes (e.g., Benzaldehyde)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
General Procedure for the GaCl₃-Catalyzed Coupling of this compound with an Aldehyde:
-
Reaction Setup: To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the aldehyde (1.0 mmol) and this compound (1.2 mmol, 1.2 equivalents).
-
Solvent Addition: Add anhydrous dichloromethane (10 mL).
-
Catalyst Addition: To the stirred solution, carefully add anhydrous gallium trichloride (0.1 mmol, 10 mol%) at room temperature.
-
Reaction Progression: Heat the reaction mixture to the desired temperature (e.g., 60-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Reaction Quenching: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Workup: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α,β-unsaturated ketone.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow Diagram
Caption: General workflow for the GaCl₃-catalyzed reaction.
Safety Precautions
-
Gallium trichloride is corrosive and moisture-sensitive. Handle it in a fume hood under an inert atmosphere.
-
Use anhydrous solvents and glassware to prevent the deactivation of the catalyst.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
The reaction should be performed in a well-ventilated area.
Conclusion
The use of gallium trichloride as a catalyst provides an effective method for the coupling of internal alkynes, such as this compound, with aldehydes to synthesize α,β-unsaturated ketones. The proposed tandem hydration-aldol condensation mechanism offers a plausible pathway for this transformation. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug discovery, enabling the efficient construction of this important class of compounds. Further optimization of reaction conditions may be necessary for specific substrate combinations to achieve maximum yields.
Application of 1-Phenyl-1-pentyne in the Synthesis of Bioactive Aryldihydronaphthalene Lignans
Introduction: 1-Phenyl-1-pentyne is a versatile chemical building block with applications in the synthesis of complex organic molecules. Its unique structure, featuring a phenyl ring directly attached to an internal alkyne, makes it a valuable precursor for constructing scaffolds of significant interest in medicinal chemistry. This application note details the use of this compound in the synthesis of aryldihydronaphthalene lignans, a class of natural products known for their potent anticancer activities. We provide a detailed experimental protocol for a key synthetic transformation and summarize the biological activity of the resulting compounds.
Application in the Synthesis of Phenyl-Substituted Dihydronaphthalene Lignans
Aryldihydronaphthalene lignans are a class of naturally occurring polyphenolic compounds that have demonstrated significant cytotoxic effects against various cancer cell lines.[1][2][3] The core structure of these molecules, a phenyl-substituted dihydronaphthalene ring system, can be efficiently synthesized using cascade reactions involving precursors derivable from this compound.
One key synthetic strategy involves the Lewis acid-catalyzed reaction of a phenyl-substituted alkyne with an appropriate coupling partner, such as a cinnamaldehyde derivative, to initiate a cascade of reactions including cyclization and aromatization steps to form the dihydronaphthalene scaffold.
Experimental Protocol: Synthesis of a Phenyl-Dihydronaphthalene Lignan Precursor
This protocol describes a plausible synthetic route for a key intermediate in the synthesis of an aryldihydronaphthalene lignan, starting from a precursor readily accessible from this compound.
Reaction: Lewis Acid-Catalyzed [4+2] Cycloaddition/Aromatization
Materials:
-
This compound derivative (e.g., a suitably functionalized precursor derived from this compound)
-
Substituted Cinnamaldehyde
-
Lewis Acid (e.g., Boron trifluoride etherate, BF₃·OEt₂)
-
Anhydrous Dichloromethane (DCM)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of the this compound derivative (1.0 eq) and the substituted cinnamaldehyde (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid (e.g., BF₃·OEt₂, 1.1 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired phenyl-dihydronaphthalene product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity of Aryldihydronaphthalene Lignans
Aryldihydronaphthalene lignans synthesized through routes involving this compound precursors have shown promising anticancer activity. These compounds often exhibit cytotoxicity against a range of cancer cell lines. The mechanism of action for some of these lignans involves the disruption of microtubule polymerization, leading to cell cycle arrest and apoptosis.[2]
Table 1: Cytotoxic Activity of Representative Aryldihydronaphthalene Lignans
| Compound Reference | Cancer Cell Line | IC₅₀ (µM) | Citation |
| 7′,8′-dehydropodophyllotoxin | KB (Nasopharyngeal) | 1.49 | [2] |
| 7′,8′-dehydropodophyllotoxin | HF-6 (Colon) | >10 | [2] |
| 7′,8′-dehydropodophyllotoxin | MCF-7 (Breast) | 1.0 x 10⁻⁵ | [2] |
| 7′,8′-dehydropodophyllotoxin | PC-3 (Prostate) | 1.0 x 10⁻⁴ | [2] |
| Echiumin A | HepG2 (Liver) | ~8 µg/mL | [1] |
| Echiumin A | MCF-7 (Breast) | ~11 µg/mL | [1] |
| Echiumin D | HepG2 (Liver) | ~42 µg/mL | [1] |
| Echiumin D | MCF-7 (Breast) | ~30 µg/mL | [1] |
| HJB Lignan | K562 (Leukemia) | 20 | [3] |
| HJA Lignan | K562 (Leukemia) | 43.9 | [3] |
| JB Lignan | K562 (Leukemia) | 45.4 | [3] |
| CME Lignan | K562 (Leukemia) | 106.2 | [3] |
Visualizations
Caption: General workflow for the synthesis of a phenyl-dihydronaphthalene lignan.
Caption: Proposed mechanism of action for some aryldihydronaphthalene lignans.
References
- 1. researchgate.net [researchgate.net]
- 2. Aryldihydronaphthalene-type lignans from Bursera fagaroides var. fagaroides and their antimitotic mechanism of action - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Evaluation and Structure-Activity Relationship Analysis of a New Series of Arylnaphthalene lignans as Potential Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Phenyl-1-pentyne in the Development of Novel Organic Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, properties, and potential applications of 1-phenyl-1-pentyne in the creation of novel organic materials. The information is intended to guide researchers in exploring the use of this versatile monomer in areas such as organic electronics and as a structural motif in bioactive molecules.
Introduction to this compound and its Polymer
This compound is an aromatic alkyne that serves as a valuable monomer for the synthesis of conjugated polymers. Its polymer, poly(this compound), is a member of the substituted polyacetylene family, which is known for its interesting electronic and photophysical properties. These properties make such polymers promising candidates for applications in organic light-emitting diodes (OLEDs), sensors, and other organic electronic devices. While direct applications in drug development are not extensively documented, the 1-phenyl-1-alkyne scaffold is a recurring motif in various pharmacologically active compounds.
Synthesis of Poly(this compound)
The polymerization of this compound is typically achieved through transition metal catalysis, with rhodium-based catalysts being particularly effective for the living polymerization of substituted acetylenes. Living polymerization techniques offer precise control over the polymer's molecular weight and polydispersity, which is crucial for tailoring the material's properties for specific applications.
General Experimental Protocol for Rhodium-Catalyzed Polymerization
This protocol is a representative procedure based on established methods for the polymerization of phenylacetylene and its derivatives. Researchers should optimize the reaction conditions for their specific experimental setup.
Materials:
-
This compound (monomer)
-
Rhodium(I) catalyst (e.g., [Rh(nbd)Cl]₂)
-
Co-catalyst/initiator system (e.g., a vinyllithium reagent and a phosphine ligand for living polymerization)
-
Anhydrous and deoxygenated solvent (e.g., tetrahydrofuran (THF) or toluene)
-
Precipitating solvent (e.g., methanol)
-
Standard Schlenk line or glovebox equipment for inert atmosphere operations
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the rhodium catalyst and any co-catalysts in the chosen anhydrous solvent.
-
Polymerization:
-
In a Schlenk flask, dissolve the desired amount of this compound monomer in the anhydrous solvent.
-
Add the catalyst solution to the monomer solution with vigorous stirring. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.
-
Allow the reaction to proceed at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 24 hours). The progress of the polymerization can be monitored by techniques such as gas chromatography (GC) to track monomer consumption.
-
-
Polymer Isolation:
-
Once the desired conversion is reached, terminate the polymerization (if necessary, depending on the catalyst system).
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as methanol, with stirring.
-
Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
-
Characterization:
The resulting poly(this compound) should be characterized to determine its molecular weight, polydispersity, and structural integrity.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and the absence of monomer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of the polymer.
Properties of Poly(this compound) and Related Polymers
While specific quantitative data for poly(this compound) is not extensively published, the properties can be inferred from data on closely related substituted polyphenylacetylenes.
Table 1: Expected and Reported Properties of Substituted Polyphenylacetylenes
| Property | Expected/Reported Value for Poly(this compound) and Analogs | Characterization Technique |
| Molecular Weight (Mn) | 10,000 - 100,000 g/mol (tunable by monomer/catalyst ratio in living polymerization) | GPC |
| Polydispersity Index (PDI) | < 1.5 (indicative of a controlled polymerization) | GPC |
| Solubility | Good solubility in common organic solvents like THF, toluene, and chloroform. | Visual Inspection |
| Thermal Stability (TGA) | Decomposition onset temperature typically > 250 °C. High char yield is possible for some derivatives. | Thermogravimetric Analysis (TGA) |
| Glass Transition Temp. (DSC) | Dependent on the side chain; generally observable for amorphous polymers. | Differential Scanning Calorimetry (DSC) |
| Photoluminescence (PL) | Expected to exhibit blue luminescence in solution and as a thin film.[1] | Fluorescence Spectroscopy |
| UV-Vis Absorption (λmax) | Typically in the UV-A to blue region of the spectrum, characteristic of the conjugated backbone. | UV-Vis Spectroscopy |
Applications in Novel Organic Materials
Organic Light-Emitting Diodes (OLEDs)
The blue luminescence of polymers derived from this compound makes them attractive candidates for the emissive layer in OLEDs.[1] By incorporating different chromophores into the polymer side chains, the emission color and efficiency can be tuned.
Experimental Workflow for OLED Fabrication and Characterization
References
Application Notes and Protocols for the Sonogashira Coupling of 1-Phenyl-1-pentyne with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by palladium and copper co-catalysts, has become an indispensable tool in organic synthesis, finding broad application in the preparation of pharmaceuticals, natural products, and advanced materials.[3][4] The Sonogashira coupling is particularly valued for its typically mild reaction conditions, which often include room temperature execution, the use of aqueous media, and a mild base, rendering it compatible with a wide array of functional groups.[1]
This document provides detailed application notes and protocols for the Sonogashira coupling of 1-phenyl-1-pentyne, an internal alkyne, with various aryl halides. The resulting 1-aryl-2-phenyl-1-pentynes are valuable scaffolds in medicinal chemistry and materials science. While specific data for this compound is limited in the literature, this document presents representative protocols and data from the closely related coupling of phenylacetylene with aryl halides. These protocols provide a robust starting point for the optimization of the desired transformations.
Reaction Principle
The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide to form a Pd(II) intermediate.
-
Transmetalation: A copper(I) acetylide, formed in situ from the terminal alkyne, copper(I) salt, and a base, transfers the acetylide group to the palladium(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5]
The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf > Cl.[1]
Data Presentation: Representative Yields for Sonogashira Coupling
The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of phenylacetylene with various aryl halides. These conditions can be adapted and optimized for the coupling of this compound.
Table 1: Sonogashira Coupling of Phenylacetylene with Aryl Iodides
| Entry | Aryl Iodide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 90 | - | High Yield |
| 2 | 4-Iodotoluene | 5% Pd on alumina / 0.1% Cu₂O on alumina | - | THF-DMA (9:1) | 75 | 72 | Low (<2%) |
| 3 | Iodobenzene | Pd/TiO₂ | K₂CO₃ | EtOH:H₂O (3:2) | 80 | - | - |
| 4 | Iodobenzene | NS-MCM-41-Pd / CuI / PPh₃ | Et₃N | Et₃N | 50 | 3 | High Yield |
| 5 | Iodobenzene | Pd(PPh₃)₄ / CuI | Et₃N | Triethylamine | RT | - | - |
Table 2: Sonogashira Coupling of Phenylacetylene with Aryl Bromides
| Entry | Aryl Bromide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | RT | - | up to 97 |
| 2 | 1-Bromo-2-(phenylethynyl)benzene | 5% Pd on alumina / 0.1% Cu₂O on alumina | - | - | - | - | 50 |
| 3 | Aryl Bromides | Pd/P-t-Bu₃ or Pd/t-Bu₂PCy | - | - | - | - | Ideal for sterically undemanding phenylacetylene |
| 4 | Aryl Bromides | CuNPs@ZrO₂ | K₂CO₃ | DMF | 110 | - | Good to Excellent |
Table 3: Sonogashira Coupling of Phenylacetylene with Aryl Chlorides
| Entry | Aryl Chloride | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | Pd catalyst | - | Aqueous K-EL | - | - | - |
| 2 | 4-Chlorotoluene | [{Pd(μ-OH)Cl(IPr)}₂] | - | - | - | - | TON=560000 |
Experimental Protocols
The following are generalized protocols for the Sonogashira coupling of an internal alkyne like this compound with aryl halides. Optimization of catalyst, ligand, base, solvent, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: Standard Palladium/Copper-Catalyzed Sonogashira Coupling
This protocol is a standard method for the coupling of aryl iodides and bromides.
Materials:
-
This compound
-
Aryl halide (iodide or bromide)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))
-
Anhydrous, degassed solvent (e.g., DMF, THF, toluene)
-
Schlenk flask or sealed tube
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), palladium catalyst (1-5 mol%), and copper(I) iodide (2-10 mol%).
-
Add the anhydrous, degassed solvent and the amine base.
-
Add this compound (1.1-1.5 equiv.) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat as required (typically 25-100 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for substrates that are sensitive to copper or to avoid the formation of alkyne homocoupling byproducts.[6]
Materials:
-
This compound
-
Aryl halide (bromide or chloride)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., PPh₃, P(t-Bu)₃, XPhos)[5]
-
Base (e.g., Cs₂CO₃, K₂CO₃, DABCO)
-
Anhydrous, degassed solvent (e.g., DMF, dioxane, toluene)
-
Schlenk flask or sealed tube
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine the palladium catalyst (1-5 mol%) and the phosphine ligand (2-10 mol%).
-
Add the aryl halide (1.0 equiv.) and the base.
-
Add the anhydrous, degassed solvent.
-
Add this compound (1.1-1.5 equiv.) to the mixture.
-
Stir the reaction at the appropriate temperature (often elevated temperatures are required for less reactive halides).
-
Monitor the reaction by TLC or GC-MS.
-
Perform an aqueous workup as described in Protocol 1.
-
Purify the product by column chromatography.
Mandatory Visualizations
Sonogashira Coupling Catalytic Cycle
Caption: The catalytic cycle of the Sonogashira coupling reaction.
General Experimental Workflow
Caption: A general workflow for the Sonogashira coupling experiment.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
Application Notes and Protocols for Rhodium-Catalyzed Hydrothiolation of 1-Phenyl-1-pentyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rhodium-catalyzed hydrothiolation of alkynes is a potent method for the synthesis of vinyl sulfides, which are valuable intermediates in organic synthesis and key structural motifs in various biologically active molecules. This document provides detailed application notes and protocols for the rhodium-catalyzed hydrothiolation of the unsymmetrical internal alkyne, 1-Phenyl-1-pentyne. The resulting phenyl- and propyl-substituted vinyl sulfides are of significant interest in medicinal chemistry due to their potential as precursors for novel therapeutic agents.[1][2][3] This protocol focuses on the use of two common rhodium catalysts, Tris(triphenylphosphine)rhodium(I) chloride (Wilkinson's catalyst) and Hydrotris(3,5-dimethylpyrazolyl)borate(triphenylphosphine)rhodium(I), to achieve controlled addition of thiols across the carbon-carbon triple bond.
Reaction Principle and Regioselectivity
The hydrothiolation of this compound with a thiol (R-SH) in the presence of a rhodium catalyst can theoretically yield four possible isomeric vinyl sulfide products. The regioselectivity (Markovnikov vs. anti-Markovnikov addition) and stereoselectivity (E vs. Z isomers) are influenced by the choice of catalyst, ligands, and the nature of the thiol (alkyl vs. aryl).
Generally, with catalysts like Tp*Rh(PPh₃)₂, the reaction with alkyl thiols proceeds with high regioselectivity to afford the branched (Markovnikov) product.[4][5][6] In the case of this compound, this would correspond to the sulfur atom adding to the carbon bearing the phenyl group. Conversely, reactions with aryl thiols often result in a mixture of regioisomers.[4][6] The stereochemistry of the addition is typically syn, leading to the Z-isomer as the major product.
Experimental Protocols
The following are general protocols for the rhodium-catalyzed hydrothiolation of this compound. Note: These are representative procedures and may require optimization for specific thiols and desired outcomes. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
Protocol 1: Hydrothiolation using Tp*Rh(PPh₃)₂ Catalyst
This protocol is adapted from the general procedure described by Cao et al. for the hydrothiolation of alkynes.[4][5][6]
Materials:
-
This compound
-
Thiol (e.g., 1-butanethiol or thiophenol)
-
Tp*Rh(PPh₃)₂ (Hydrotris(3,5-dimethylpyrazolyl)borate(triphenylphosphine)rhodium(I))
-
Anhydrous, degassed solvent (e.g., THF or benzene)
-
Inert atmosphere glovebox or Schlenk line
-
Standard laboratory glassware
Procedure:
-
In a glovebox or under a positive flow of inert gas, add Tp*Rh(PPh₃)₂ (0.01 mmol, 1 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous, degassed solvent (5 mL).
-
Add this compound (1.0 mmol, 1.0 eq.).
-
Add the desired thiol (1.0 mmol, 1.0 eq.) to the reaction mixture.
-
Seal the flask and stir the reaction mixture at room temperature (or heat as required, e.g., 60 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to isolate the vinyl sulfide product(s).
-
Characterize the product(s) by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the yield and isomeric ratio.
Protocol 2: Hydrothiolation using RhCl(PPh₃)₃ (Wilkinson's Catalyst)
This protocol is based on general procedures for hydrothiolation using Wilkinson's catalyst.
Materials:
-
This compound
-
Thiol (e.g., 1-butanethiol or thiophenol)
-
RhCl(PPh₃)₃ (Wilkinson's catalyst)
-
Anhydrous, degassed solvent (e.g., toluene or THF)
-
Inert atmosphere glovebox or Schlenk line
-
Standard laboratory glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add RhCl(PPh₃)₃ (0.02 mmol, 2 mol%).
-
Add anhydrous, degassed solvent (10 mL).
-
Add this compound (1.0 mmol, 1.0 eq.).
-
Add the thiol (1.2 mmol, 1.2 eq.).
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired vinyl sulfide(s).
-
Analyze the product(s) by spectroscopic methods to determine yield and isomeric composition.
Data Presentation
The following tables summarize the expected quantitative data for the rhodium-catalyzed hydrothiolation of this compound based on literature precedents for similar unsymmetrical internal alkynes.
Table 1: Expected Regio- and Stereoselectivity with Tp*Rh(PPh₃)₂ Catalyst
| Thiol | Product Type | Major Regioisomer | Major Stereoisomer | Expected Yield (%) |
| Alkyl Thiol (e.g., 1-Butanethiol) | Branched | Sulfur on phenyl-substituted carbon | Z-isomer | >90 |
| Aryl Thiol (e.g., Thiophenol) | Mixture | Branched (major) + Linear (minor) | Z-isomer | 80-95 |
Table 2: Expected Outcome with RhCl(PPh₃)₃ Catalyst
| Thiol | Product Type | Major Regioisomer | Major Stereoisomer | Expected Yield (%) |
| Alkyl Thiol | Mixture | Branched and Linear | Z-isomer | 70-85 |
| Aryl Thiol | Mixture | Branched and Linear | Z-isomer | 75-90 |
Visualizations
Catalytic Cycle of Rhodium-Catalyzed Hydrothiolation
The following diagram illustrates the generally accepted catalytic cycle for the rhodium-catalyzed hydrothiolation of an alkyne.
Caption: Proposed catalytic cycle for rhodium-catalyzed alkyne hydrothiolation.
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis and analysis of vinyl sulfides via rhodium-catalyzed hydrothiolation.
Caption: General experimental workflow for vinyl sulfide synthesis.
Applications in Drug Development
Vinyl sulfides are versatile building blocks in medicinal chemistry. The products derived from the hydrothiolation of this compound can be further functionalized to access a variety of molecular scaffolds. For instance, oxidation of the sulfide to the corresponding sulfoxide or sulfone can modulate the electronic and steric properties of the molecule, which is a common strategy in drug design to improve potency and pharmacokinetic properties.[7]
Vinyl sulfones, in particular, are known to act as Michael acceptors and can form covalent bonds with biological nucleophiles, such as cysteine residues in enzymes. This property has been exploited in the design of targeted covalent inhibitors for various therapeutic targets, including kinases and proteases, in areas such as oncology and infectious diseases. The bulky phenyl and propyl groups on the vinyl sulfide products can provide specific steric interactions within a protein's binding pocket, potentially leading to highly selective and potent drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent applications of vinyl sulfone motif in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rhodium-Catalyzed Alkyne Hydrothiolation with Aromatic and Aliphatic Thiols [organic-chemistry.org]
- 5. [PDF] Rhodium-catalyzed alkyne hydrothiolation with aromatic and aliphatic thiols. | Semantic Scholar [semanticscholar.org]
- 6. Rhodium-catalyzed alkyne hydrothiolation with aromatic and aliphatic thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vinyl sulfones: synthetic preparations and medicinal chemistry applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing cis-Selectivity in 1-Phenyl-1-pentyne Hydrogenation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective hydrogenation of 1-phenyl-1-pentyne to (Z)-1-phenyl-1-pentene (cis-1-phenyl-1-pentene).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the hydrogenation of this compound to obtain the cis-alkene?
A1: The primary challenge is to prevent over-reduction of the alkyne to the corresponding alkane (1-phenylpentane) and to avoid the formation of the undesired trans-alkene isomer. Standard hydrogenation catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are typically too active and will reduce the alkyne completely to the alkane.[1][2] To achieve high cis-selectivity, "poisoned" or deactivated catalysts are necessary.[1][3]
Q2: Which catalysts are recommended for the cis-selective hydrogenation of this compound?
A2: The two most commonly employed and effective catalysts for this transformation are Lindlar's catalyst and P-2 nickel catalyst.[1][4][5]
-
Lindlar's Catalyst: This is a palladium-based heterogeneous catalyst, typically 5% palladium on a calcium carbonate (CaCO₃) or barium sulfate (BaSO₄) support, which has been "poisoned" with lead acetate and often an organic modifier like quinoline.[3][6] The poison deactivates the most active palladium sites, thus preventing over-reduction and promoting the formation of the cis-alkene.[1][6]
-
P-2 Nickel Catalyst: This is a nickel boride catalyst prepared by the reduction of a nickel(II) salt, such as nickel(II) acetate, with sodium borohydride in an ethanol solution.[7][8][9] It is a highly active and selective catalyst for the conversion of alkynes to cis-alkenes, often used with a promoter like ethylenediamine to further enhance stereospecificity.
Q3: How does the choice of solvent impact the cis-selectivity of the reaction?
A3: The solvent can influence both the catalyst's activity and the stereochemical outcome of the hydrogenation. For the hydrogenation of this compound over organophilic Pd-montmorillonite catalysts, both THF and toluene have been found to be suitable solvents. These solvents can cause swelling and disaggregation of the clay support, which increases the number of active Pd atoms available for the reaction.
Q4: What is the role of a catalyst "poison" like quinoline in Lindlar's catalyst?
A4: Quinoline acts as a catalyst poison that further deactivates the palladium catalyst.[6] This controlled deactivation is crucial for preventing the hydrogenation of the initially formed cis-alkene to the corresponding alkane.[6] By selectively inhibiting the catalyst's activity, quinoline helps to isolate the desired alkene product.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low conversion of this compound | 1. Inactive catalyst. 2. Insufficient hydrogen pressure or poor gas dispersion. 3. Presence of catalyst poisons in the starting material or solvent. | 1. Use freshly prepared or commercially sourced high-quality catalyst. 2. Ensure a leak-proof system and vigorous stirring to maximize gas-liquid contact. Consider increasing the hydrogen pressure moderately. 3. Purify the alkyne and use high-purity, degassed solvents. |
| Significant formation of 1-phenylpentane (over-reduction) | 1. Catalyst is too active. 2. Reaction time is too long. 3. Reaction temperature or hydrogen pressure is too high. | 1. Ensure the Lindlar's catalyst is sufficiently poisoned with lead acetate and quinoline. For P-2 Ni, ensure the presence of a promoter like ethylenediamine. 2. Monitor the reaction progress closely using techniques like TLC or GC and stop the reaction as soon as the starting alkyne is consumed. 3. Conduct the reaction at or near room temperature and at atmospheric or slightly elevated hydrogen pressure. |
| Formation of trans-1-phenyl-1-pentene | 1. Isomerization of the cis-alkene on the catalyst surface. 2. Inappropriate catalyst choice. | 1. This can be minimized by using a properly poisoned catalyst and stopping the reaction upon completion of alkyne consumption. 2. Ensure the use of a well-established catalyst for cis-selectivity like Lindlar's or P-2 Nickel. |
| Inconsistent results between batches | 1. Variability in catalyst preparation. 2. Inconsistent reaction setup and conditions. | 1. For lab-prepared catalysts, adhere strictly to a standardized protocol for preparation and handling. Consider using a reliable commercial source. 2. Standardize all reaction parameters, including solvent volume, stirring rate, temperature, and hydrogen pressure. |
Quantitative Data Summary
The following tables summarize the performance of different catalytic systems in the hydrogenation of internal alkynes to cis-alkenes. While data specifically for this compound is limited in a single comparative study, the following provides valuable insights from similar substrates.
Table 1: Comparison of Lindlar's Catalyst and P-2 Nickel for Alkynol Hydrogenation [4]
| Performance Metric | Lindlar's Catalyst (on 3-Hexyn-1-ol) | P-2 Nickel (with Ethylenediamine on Hex-3-yn-1-ol) |
| Yield of cis-Alkene | High (quantitative conversion) | 94% |
| Stereoselectivity (cis:trans) | High (predominantly cis) | >200:1 |
| Reaction Time | Variable (minutes to hours) | 12 minutes |
| Reaction Temperature | Typically room temperature to 80°C | 20-25°C |
| Hydrogen Pressure | Typically atmospheric to slightly elevated | 1 atm |
| Key Modifiers | Lead acetate, quinoline | Ethylenediamine |
Table 2: Hydrogenation of 1-Pentyne with Different Catalysts
| Catalyst | Selectivity to 1-Pentene (%) | Reference |
| Pd/Al₂O₃ | ~70% | [10] |
| Lindlar's Catalyst | ~100% | [10] |
| c-Pd/TiS | ~100% | [10] |
Experimental Protocols
Preparation of Lindlar's Catalyst (5% Pd/CaCO₃/Pb)
This protocol is adapted from a standard laboratory procedure.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Calcium carbonate (CaCO₃), precipitated
-
Lead(II) acetate (Pb(OAc)₂)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
In a suitable flask, prepare a stirred suspension of 50 g of calcium carbonate in 400 mL of deionized water.
-
Dissolve 4.2 g of anhydrous palladium chloride in 45 mL of water containing 4 mL of concentrated hydrochloric acid.
-
Add the palladium chloride solution to the calcium carbonate suspension and continue stirring for 5 minutes at room temperature, followed by 10 minutes at 80°C.
-
Subject the hot suspension to a hydrogen atmosphere with shaking until no further hydrogen uptake is observed.
-
Filter the impregnated calcium carbonate and wash thoroughly with distilled water.
-
Resuspend the solid in 500 mL of deionized water with vigorous stirring.
-
Add a solution of 5 g of lead acetate in 100 mL of distilled water to the suspension.
-
Continue stirring for 10 minutes at 20°C, then for 40 minutes in a boiling water bath.
-
Filter the catalyst, wash it well with distilled water, and dry it in a vacuum oven at 40-45°C.
General Procedure for Hydrogenation of this compound using Lindlar's Catalyst
Materials:
-
This compound
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Quinoline (optional, as a co-poison)
-
Solvent (e.g., ethanol, ethyl acetate, or hexane)
-
Hydrogen gas
Procedure:
-
In a hydrogenation flask, dissolve this compound in a suitable solvent (e.g., 10-20 mL of solvent per gram of alkyne).
-
Add Lindlar's catalyst (typically 5-10% by weight of the alkyne).
-
If desired, add a small amount of quinoline (typically 1-2% by weight of the catalyst).
-
Seal the flask and purge the system with hydrogen gas.
-
Pressurize the system with hydrogen to the desired pressure (usually atmospheric or slightly above).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC, GC, or by measuring hydrogen uptake.
-
Once the starting material is consumed, stop the reaction.
-
Carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.
Preparation of P-2 Nickel Catalyst
This protocol is based on the established method for preparing P-2 nickel.[7][8]
Materials:
-
Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)
-
Sodium borohydride (NaBH₄)
-
Ethanol (absolute)
Procedure:
-
In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve nickel(II) acetate tetrahydrate in absolute ethanol.
-
In a separate flask, prepare a solution of sodium borohydride in ethanol.
-
While stirring vigorously, add the sodium borohydride solution to the nickel acetate solution. A black, finely divided precipitate of the P-2 nickel catalyst will form immediately.
-
The catalyst is typically used in situ for the hydrogenation reaction.
Visualizations
Caption: Experimental workflow for cis-selective hydrogenation.
Caption: Key steps in cis-selective alkyne hydrogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. orgosolver.com [orgosolver.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nickel boride catalyst - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. echemi.com [echemi.com]
- 10. re.public.polimi.it [re.public.polimi.it]
Troubleshooting low yields in the synthesis of 1-Phenyl-1-pentyne
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 1-Phenyl-1-pentyne. The primary synthetic route discussed is the Sonogashira coupling of an aryl halide (typically iodobenzene) with 1-pentyne.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing very low to no yield of this compound in my Sonogashira coupling reaction. What are the most common causes?
Low yields in the Sonogashira coupling are often attributed to a few critical factors. The most common culprits include:
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Inactive Catalyst: The active form of the palladium catalyst is Pd(0). If you are starting with a Pd(II) precatalyst, it must be reduced in situ. Incomplete reduction can lead to low catalytic activity. Additionally, the catalyst can decompose, often indicated by the formation of palladium black.[1]
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Oxygen Contamination: The Sonogashira reaction is highly sensitive to oxygen. The presence of oxygen promotes the undesirable homocoupling of 1-pentyne (Glaser coupling) and can lead to the decomposition of the Pd(0) catalyst.[1]
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Poor Quality Reagents: Impurities in the aryl halide, 1-pentyne, solvent, or base can "poison" the catalyst and inhibit the reaction.[1] Amine bases are particularly susceptible to oxidation over time.[1]
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Suboptimal Reaction Conditions: The choice of solvent, base, and temperature plays a crucial role in the reaction's success and may need to be optimized for your specific setup.[2]
Q2: I observe a significant amount of a byproduct with a mass corresponding to a dimer of 1-pentyne. What is this, and how can I minimize it?
This byproduct is likely the result of Glaser coupling, the oxidative homocoupling of the terminal alkyne. This is a very common side reaction in Sonogashira couplings, especially when a copper co-catalyst is used in the presence of oxygen.[1]
To minimize Glaser homocoupling:
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Ensure a Rigorously Inert Atmosphere: This is the most critical step.[1] Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[1] Maintain a positive pressure of the inert gas throughout the reaction.
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Use High-Purity Reagents: Ensure your 1-pentyne and other reagents are free from oxidizing impurities.
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Slow Addition of 1-Pentyne: Adding the 1-pentyne slowly to the reaction mixture can help to keep its concentration low, which disfavors the bimolecular homocoupling reaction.
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Consider a Copper-Free Protocol: While copper(I) salts accelerate the desired reaction, they are also the primary promoters of homocoupling.[3] Modern, highly active palladium catalysts with bulky, electron-rich phosphine ligands can facilitate efficient coupling without the need for a copper co-catalyst.[3][4]
dot
Caption: Competing pathways for 1-pentyne in the reaction mixture.
Q3: My reaction starts but then appears to stall, and I notice a black precipitate forming. What is happening?
The formation of a black precipitate, commonly known as "palladium black," is a sign of catalyst decomposition.[1] The active Pd(0) catalyst has likely aggregated and precipitated out of the solution, rendering it inactive. This can be caused by:
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High Temperatures: While some Sonogashira reactions require heating, excessive temperatures can accelerate catalyst decomposition.[1]
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Inappropriate Solvent Choice: Certain solvents can be more prone to causing catalyst precipitation.
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Impurities: As mentioned, impurities can lead to catalyst deactivation and decomposition.[1]
To address catalyst decomposition:
-
Optimize Temperature: If heating, try running the reaction at a lower temperature for a longer duration. For aryl iodides, the reaction often proceeds at room temperature.[2]
-
Screen Solvents: If you suspect the solvent is an issue, consider screening other anhydrous, degassed solvents such as THF, DMF, or toluene.[2]
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Use High-Purity Reagents: Ensure all your reagents and solvents are of the highest possible purity.
dot
Caption: Factors leading to palladium catalyst decomposition.
Q4: How do I choose the right catalyst, base, and solvent for my reaction?
The optimal choice of reagents can significantly impact your yield. Here are some general guidelines:
| Reagent | Options & Considerations |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄: Common and effective choices, especially for aryl iodides.[3] Pd(OAc)₂ with a phosphine ligand: Allows for more flexibility in tuning the catalyst's properties.[4] |
| Phosphine Ligand | Triphenylphosphine (PPh₃): A standard, widely used ligand. Bulky, electron-rich ligands (e.g., SPhos, XPhos): Can improve reaction efficiency, especially for less reactive aryl halides and in copper-free systems.[4] |
| Copper Co-catalyst | Copper(I) iodide (CuI): The most common co-catalyst. Use of high-purity CuI is recommended. |
| Base | Amine bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)): Act as both a base and sometimes as a solvent.[2] Inorganic bases (e.g., K₂CO₃, Cs₂CO₃): Can be effective, particularly in copper-free protocols. |
| Solvent | THF, DMF, Toluene, or an amine base: The choice of solvent can influence catalyst stability and reactant solubility.[2] All solvents must be anhydrous and thoroughly degassed. |
Experimental Protocols
Representative Sonogashira Coupling Protocol for this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
Iodobenzene
-
1-Pentyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous and degassed
-
Anhydrous, degassed solvent (e.g., THF or Toluene)
-
Standard laboratory glassware for anhydrous, inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add iodobenzene (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Solvent and Base Addition: Add the anhydrous, degassed solvent (5 mL) and triethylamine (3.0 mmol, 3.0 equiv). Stir the mixture at room temperature for 10-15 minutes.
-
Alkyne Addition: Slowly add 1-pentyne (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate. Wash the organic layer with a saturated aqueous solution of ammonium chloride (to remove the copper catalyst) and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[5]
dot
Caption: General experimental workflow for the Sonogashira coupling.
Purification by Flash Column Chromatography
-
Stationary Phase: Silica gel.
-
Eluent System: A non-polar eluent system is typically effective. Start with pure hexanes and gradually increase the polarity by adding a small percentage of ethyl acetate or dichloromethane. The optimal eluent system should be determined by TLC analysis of the crude product, aiming for an Rf value of 0.2-0.3 for the desired product.[6]
Summary of Quantitative Data
The following table provides a general overview of the stoichiometry and catalyst loading for a typical Sonogashira coupling reaction for the synthesis of this compound.
| Component | Stoichiometric Ratio (equiv) | Molar Loading (mol%) | Typical Amount (for 1 mmol Iodobenzene) |
| Iodobenzene | 1.0 | - | 204 mg |
| 1-Pentyne | 1.1 - 1.5 | - | 75 - 102 mg |
| Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) | - | 1 - 5 | 7 - 35 mg |
| Copper(I) Iodide (CuI) | - | 2 - 10 | 4 - 19 mg |
| Amine Base (e.g., Triethylamine) | 2.0 - 3.0 | - | 0.28 - 0.42 mL |
| Solvent (e.g., THF) | - | - | 5 - 10 mL |
References
- 1. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Purification [chem.rochester.edu]
- 5. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Deactivation in the Hydrogenation of 1-Phenyl-1-pentyne
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to catalyst deactivation during the hydrogenation of 1-phenyl-1-pentyne.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the selective hydrogenation of this compound to (Z)-1-phenyl-1-pentene?
A1: The most frequently employed catalyst for this transformation is Lindlar's catalyst, which consists of palladium supported on calcium carbonate (CaCO₃) or barium sulfate (BaSO₄) and is intentionally "poisoned" with lead acetate and quinoline.[1][2] This poisoning deactivates the most active sites on the palladium surface, which prevents the over-reduction of the initially formed cis-alkene to the corresponding alkane.[1][3] Other palladium-based catalysts, such as palladium on carbon (Pd/C), can also be used, often with the addition of a selective poison like quinoline or diphenylsulfide to prevent over-hydrogenation.[4] Nickel boride (Ni₂B) is another alternative that can provide good selectivity for the cis-alkene.[5]
Q2: My reaction is showing low conversion of this compound. What are the likely causes?
A2: Low conversion can stem from several issues:
-
Catalyst Poisoning: Impurities in your substrate, solvent, or hydrogen gas can poison the catalyst. Common poisons include sulfur and lead compounds.[6] Ensure high-purity reagents and solvents are used.
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of your reaction.
-
Poor Mass Transfer: Inadequate stirring or inefficient hydrogen gas dispersion can limit the reaction rate.[7] Increasing the stirring speed or hydrogen pressure may help.
-
Incomplete Catalyst Activation: Some catalysts require a pre-reduction step to be fully active. Ensure your catalyst activation procedure is correct.
Q3: I am observing significant formation of the fully hydrogenated product, 1-phenylpentane. How can I improve selectivity for (Z)-1-phenyl-1-pentene?
A3: Over-reduction is a common challenge. To improve selectivity:
-
Use a Poisoned Catalyst: Employ a selectively deactivated catalyst like Lindlar's catalyst.[6]
-
Add a Catalyst Inhibitor: If using a more active catalyst like Pd/C, add a controlled amount of an inhibitor such as quinoline or diphenylsulfide.[1][4]
-
Control Hydrogen Pressure: High hydrogen pressure can favor over-reduction. Try reducing the pressure.
-
Monitor the Reaction Closely: Stop the reaction as soon as the starting material is consumed to prevent further hydrogenation of the desired alkene.
Q4: Can a deactivated catalyst be regenerated?
A4: The feasibility of regeneration depends on the deactivation mechanism.
-
Fouling/Coking: Catalysts deactivated by carbonaceous deposits can often be regenerated. A common method for Pd/C is a carefully controlled oxidation to burn off the coke, followed by a reduction step.[8] Another approach involves washing the catalyst with solvents like chloroform and glacial acetic acid, sometimes with the aid of ultrasonication.[8]
-
Poisoning: Reversible poisoning can sometimes be addressed by washing the catalyst. However, irreversible poisoning is generally permanent.
-
Sintering: Deactivation due to the agglomeration of metal particles at high temperatures is typically irreversible.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiment.
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion of this compound | Catalyst poisoning | - Use high-purity, degassed solvents and reagents.- Purify the this compound to remove potential inhibitors. |
| Insufficient catalyst loading | - Increase the catalyst loading incrementally.- Ensure the catalyst is well-dispersed in the reaction mixture. | |
| Poor hydrogen mass transfer | - Increase stirring speed.- Increase hydrogen pressure.- Ensure the reaction vessel is properly purged with hydrogen.[7] | |
| Reaction starts but then stops | Catalyst fouling by oligomerization of the alkyne | - Lower the reaction temperature.- Decrease the concentration of this compound. |
| Thermal degradation (sintering) of the catalyst | - Operate at the lowest effective temperature.- Select a catalyst with higher thermal stability. | |
| Low selectivity (over-reduction to 1-phenylpentane) | Catalyst is too active | - Use a selectively "poisoned" catalyst like Lindlar's catalyst.[6]- Add a controlled amount of a catalyst inhibitor (e.g., quinoline).[1] |
| Hydrogen pressure is too high | - Reduce the hydrogen pressure. | |
| Inconsistent reaction times or results | Catalyst deactivation over multiple uses | - Attempt to regenerate the catalyst after each run (see experimental protocols).- If regeneration is not effective, use fresh catalyst for each reaction. |
| Leaching of the active metal | - Consider using a catalyst with better metal anchoring to the support. |
Quantitative Data on Catalyst Performance and Deactivation
The following tables summarize quantitative data on the hydrogenation of phenylalkynes, providing insights into how different parameters can affect catalyst performance.
Table 1: Effect of Catalyst and Reaction Conditions on Hydrogenation of Phenylalkynes
| Substrate | Catalyst | Temperature (°C) | H₂ Pressure (bar) | Solvent | Conversion (%) | Selectivity to Alkene (%) | Reference |
| 1-Phenyl-1-propyne | Pd/Al₂O₃ | 25 | 5 | n-Hexane | >99 | ~70 (at 98% conversion) | [7] |
| 1-Phenyl-1-propyne | Pd₁Ag₃/Al₂O₃ | 25 | 5 | n-Hexane | >99 | 95-97 (up to 98% conversion) | [7] |
| This compound | Pd-montmorillonite | Ambient | 1 | THF | High | 85-88 | [9] |
| This compound | Lindlar Catalyst | Ambient | 1 | THF | High | ~85-88 | [9] |
Table 2: Catalyst Stability and Reusability in Phenylalkyne Hydrogenation
| Catalyst | Substrate | Number of Cycles | Conversion after Final Cycle (%) | Selectivity after Final Cycle (%) | Observations | Reference |
| Pd/Al₂O₃ | 1-Phenyl-1-propyne | 5 | Maintained | Gradual decrease | Selectivity decline attributed to over-hydrogenation by palladium hydride phases. | [7][10] |
| Pd₁Ag₃/Al₂O₃ | 1-Phenyl-1-propyne | 5 | Maintained | Maintained (95-97%) | The bimetallic catalyst showed excellent stability and selectivity over multiple cycles. | [7][10] |
| Regenerated 5 wt.% Pd(OH)₂/C | HBIW | 4 | >90 | High (yield >70%) | The regenerated catalyst could be recycled multiple times without a significant drop in yield. | [8] |
Experimental Protocols
1. General Procedure for Selective Hydrogenation of this compound using Lindlar's Catalyst
-
Vessel Preparation: Add Lindlar's catalyst (typically 5% by weight of the alkyne) to a dry reaction flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask and purge with an inert gas, such as argon or nitrogen.
-
Solvent and Reagent Addition: Add a suitable solvent (e.g., ethanol, ethyl acetate, or hexane) via syringe, followed by the this compound.
-
Hydrogenation Setup: Connect the flask to a hydrogen gas source (e.g., a balloon or a pressurized cylinder with a regulator).
-
Reaction Initiation: Evacuate the flask and backfill with hydrogen. Repeat this process 3-5 times to ensure an inert atmosphere is replaced with hydrogen.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (typically 1 atm). Monitor the progress of the reaction by TLC or GC analysis.
-
Work-up: Once the starting material is consumed, carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by chromatography if necessary.
2. Protocol for Regeneration of Deactivated Palladium on Carbon (Pd/C) by Washing
-
Catalyst Recovery: After the reaction, recover the deactivated Pd/C catalyst by filtration.
-
Solvent Washing: Wash the catalyst sequentially with water and ethanol to remove any adsorbed organic residues.
-
Acid and Base Washing (Optional): For more stubborn impurities, the catalyst can be washed with a dilute acid (e.g., 0.1 M HCl) followed by a dilute base (e.g., 0.1 M NaOH), and then thoroughly with deionized water until the washings are neutral.
-
Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) overnight.
-
Activation: Before reuse, the catalyst may need to be activated by heating under a hydrogen flow.
Visualizations
Caption: Common pathways for catalyst deactivation in hydrogenation reactions.
Caption: A logical workflow for troubleshooting common issues in this compound hydrogenation.
References
- 1. Lindlar catalyst - Wikipedia [en.wikipedia.org]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. researchgate.net [researchgate.net]
- 4. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
- 5. orgosolver.com [orgosolver.com]
- 6. benchchem.com [benchchem.com]
- 7. Liquid-Phase Hydrogenation of 1-Phenyl-1-propyne on the Pd1Ag3/Al2O3 Single-Atom Alloy Catalyst: Kinetic Modeling and the Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Solvent Effects on the Reactivity and Selectivity of 1-Phenyl-1-pentyne
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Phenyl-1-pentyne. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the critical role of solvents in directing the reactivity and selectivity of this versatile substrate in common organic transformations.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the hydrogenation of this compound?
A1: Solvent choice can significantly influence the catalytic activity and selectivity of the hydrogenation of this compound. While protic solvents like methanol and ethanol are commonly used for hydrogenations, studies on similar substrates suggest that aprotic solvents can also be highly effective. For instance, in the hydrogenation of this compound over palladium-montmorillonite catalysts, both tetrahydrofuran (THF) and toluene have been shown to be appropriate solvents. These solvents can increase the number of active palladium atoms available for the reaction by promoting swelling and disaggregation of the catalyst support, leading to high conversions and selectivities.[1] In general, polar solvents can influence the rate of hydrogenation, and their hydrogen-bond-acceptance capacity may correlate with the conversion of the substrate.
Q2: I am observing low yields in the hydration of this compound. What role does the solvent play?
A2: Low yields in alkyne hydration can often be attributed to inefficient catalysis or unfavorable reaction conditions, where the solvent plays a crucial part. Traditional mercury-catalyzed hydration is often performed in aqueous acidic media. For gold-catalyzed hydrations, a mixture of methanol and water can be a benign and effective solvent system.[2] For researchers looking to avoid organic solvents, high-temperature water has been demonstrated as a viable medium for the hydration of the closely related 1-phenyl-1-propyne, particularly with water-tolerant Lewis acid catalysts like indium triflate.[3][4][5] If you are experiencing low yields in a particular organic solvent, consider switching to a more polar or aqueous co-solvent system to potentially enhance catalyst activity and substrate solubility.
Q3: How can I control the product of this compound oxidation? Does the solvent matter?
A3: The solvent is a key parameter in controlling the outcome of this compound oxidation. Strong oxidizing agents like potassium permanganate (KMnO₄) or ozone (O₃) can lead to either cleavage of the triple bond to form carboxylic acids or oxidation to an α-diketone (1-phenylpentane-1,2-dione).
-
With KMnO₄: The solvent can modulate the oxidizing power of permanganate. In aqueous conditions, especially under heat, oxidative cleavage to benzoic acid and butanoic acid is likely. However, using a non-polar organic solvent like acetone may lead to a weaker oxidizing system, potentially favoring the formation of the α-diketone.
-
With Ozone: The solvent choice in ozonolysis is critical for the work-up and the stability of the intermediates. Dichloromethane (DCM) or methanol are commonly used at low temperatures. A subsequent oxidative work-up (e.g., with hydrogen peroxide) will lead to cleavage and the formation of carboxylic acids. A reductive work-up (e.g., with zinc or dimethyl sulfide) after ozonolysis in a non-participating solvent like DCM could potentially yield the α-diketone, although cleavage is common for alkynes. The use of methanol as a solvent can lead to the formation of methoxyhydroperoxide intermediates.
Q4: I am performing a 1,3-dipolar cycloaddition with this compound and an azide. Why is the reaction slow, and can a change of solvent help?
A4: While 1,3-dipolar cycloadditions are often considered to have little solvent dependency in common organic solvents, significant rate accelerations can be observed in aqueous media.[1] This is attributed to enforced hydrophobic interactions and the hydrogen-bonding capacity of water, which can stabilize the transition state. If your reaction in a solvent like toluene or THF is slow, consider using a water/organic co-solvent system or even performing the reaction "on water" (suspension in water). For copper-catalyzed azide-alkyne cycloadditions (CuAAC), a variety of solvents can be used, including water, t-butanol/water mixtures, and polar aprotic solvents like DMSO and DMF. The choice of solvent can also depend on the solubility of your specific azide and the catalyst system.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound and provides solutions related to solvent choice.
Hydrogenation
| Issue | Possible Solvent-Related Cause | Suggested Solution |
| Low conversion | Poor catalyst activity in the chosen solvent. The solvent may not be effectively dispersing the catalyst or dissolving the substrate. | Switch to a solvent known to promote catalyst activity, such as THF or toluene for palladium-based catalysts. Ensure the substrate is fully dissolved at the reaction temperature. |
| Over-hydrogenation to 1-phenylpentane | The solvent may promote strong adsorption of the intermediate alkene to the catalyst surface. | Use a less polar solvent or add a catalyst poison like quinoline to a Lindlar catalyst system to increase selectivity for the alkene. |
| Inconsistent stereoselectivity (formation of both cis- and trans-1-phenyl-1-pentene) | The solvent may influence the conformation of the substrate on the catalyst surface. | For selective formation of the cis-alkene, use a Lindlar catalyst with a suitable solvent such as hexane or ethyl acetate. |
Hydration
| Issue | Possible Solvent-Related Cause | Suggested Solution |
| No reaction or very slow reaction | The solvent may not be polar enough to stabilize the intermediates or facilitate the catalytic cycle. | For acid-catalyzed hydration, ensure the presence of water. Consider using a polar protic solvent mixture like methanol/water. For gold-catalyzed reactions, a methanol/water system is a good starting point.[2] |
| Formation of side products | The solvent (e.g., an alcohol) may be participating in the reaction, leading to ether formation instead of hydration. | Use a non-nucleophilic solvent or switch to an aqueous system. High-temperature water with a water-tolerant Lewis acid catalyst can be an effective solvent-free alternative.[3][4][5] |
| Poor regioselectivity (formation of both 1-phenyl-1-pentanone and 1-phenyl-2-pentanone) | The solvent can influence the electronic environment of the alkyne and the catalyst, affecting the regioselectivity of water addition. | For Markovnikov hydration to 1-phenyl-1-pentanone, polar protic solvents that can stabilize the benzylic carbocation intermediate are generally preferred. Experiment with different solvent polarities to optimize selectivity. |
Oxidation
| Issue | Possible Solvent-Related Cause | Suggested Solution |
| Uncontrolled oxidation and decomposition | The solvent may not be effectively dissipating heat, or it may be reacting with the oxidant. | Use a solvent with a suitable boiling point for temperature control. Ensure the solvent is inert to the oxidizing agent under the reaction conditions (e.g., avoid using alcohols with KMnO₄). |
| Exclusive formation of cleavage products (benzoic acid) | The solvent and reaction conditions (e.g., aqueous, high temperature) favor over-oxidation. | To obtain the α-diketone, try using a less polar, aprotic solvent like acetone or dichloromethane with KMnO₄ under milder, anhydrous conditions. |
| Complex product mixture after ozonolysis | The solvent may be participating in the reaction with the Criegee intermediate. | Use an inert solvent like dichloromethane for the ozonolysis step. If using a protic solvent like methanol, be aware of the potential for forming hydroperoxide byproducts. |
1,3-Dipolar Cycloaddition
| Issue | Possible Solvent-Related Cause | Suggested Solution |
| Low reaction rate | The reaction may be performed in a non-polar organic solvent where the activation energy is high. | Switch to a more polar solvent or an aqueous medium. A mixture of t-butanol and water is a common and effective solvent system for CuAAC reactions. |
| Poor yield in CuAAC ("click chemistry") | The copper catalyst may not be soluble or stable in the chosen solvent. The solvent may contain impurities that poison the catalyst. | Use a solvent system known to be compatible with CuAAC, such as water, DMSO, DMF, or mixtures thereof. Ensure the use of high-purity solvents. For reactions in aqueous media, a ligand like THPTA can help stabilize the copper(I) catalyst. |
| Difficulty in product purification | The solvent has a high boiling point and is difficult to remove. | If possible, choose a more volatile solvent that provides a reasonable reaction rate. |
Experimental Protocols
Selective Hydrogenation to (cis)-1-Phenyl-1-pentene
This protocol is based on the principles of Lindlar catalysis for the selective semi-hydrogenation of alkynes.
Materials:
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This compound
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Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Quinoline
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Hexane (anhydrous)
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Hydrogen gas (balloon or cylinder)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) in hexane (10 mL).
-
Add Lindlar's catalyst (50 mg, ~5 mol% Pd) and a drop of quinoline.
-
Seal the flask with a septum and purge with hydrogen gas for 5 minutes.
-
Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within a few hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with hexane.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify by column chromatography on silica gel if necessary.
Gold-Catalyzed Hydration to 1-Phenyl-1-pentanone
This protocol is adapted from procedures for the hydration of similar phenyl-substituted alkynes.[2]
Materials:
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This compound
-
Gold(III) chloride (AuCl₃) or another suitable gold catalyst
-
Methanol
-
Water
-
Round-bottom flask, condenser, magnetic stirrer, and standard glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) in a mixture of methanol (8 mL) and water (2 mL).
-
Add the gold catalyst (e.g., AuCl₃, 1-5 mol%).
-
Attach a condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction by TLC or GC. The reaction time can vary from a few hours to overnight depending on the catalyst activity.
-
After cooling to room temperature, remove the methanol under reduced pressure.
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Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 15 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography on silica gel.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a general protocol for the "click" reaction between an alkyne and an azide.
Materials:
-
This compound
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Benzyl azide (or other organic azide)
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Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
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Sodium ascorbate
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tert-Butanol
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Water
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Reaction vial, magnetic stirrer, and standard glassware
Procedure:
-
In a reaction vial, dissolve this compound (1 mmol) and benzyl azide (1.05 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).
-
In a separate vial, prepare a solution of CuSO₄·5H₂O (0.05 mmol, 5 mol%) in a small amount of water.
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In another vial, prepare a fresh solution of sodium ascorbate (0.1 mmol, 10 mol%) in water.
-
Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.
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Stir the reaction mixture at room temperature. The reaction is often complete within 1-24 hours and can be monitored by TLC.
-
Upon completion, add water to the reaction mixture and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting triazole by column chromatography or recrystallization.
Visualizations
References
Byproduct formation in the gallium-catalyzed coupling of 1-Phenyl-1-pentyne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the gallium-catalyzed coupling of 1-Phenyl-1-pentyne.
Troubleshooting Guides
Problem 1: Low Yield of Desired Coupled Product and Formation of Significant Byproducts
Question: My reaction is resulting in a low yield of the desired coupled product, and I am observing a significant amount of higher molecular weight byproducts. How can I troubleshoot this?
Answer: The formation of higher molecular weight byproducts in the gallium-catalyzed coupling of this compound is often attributed to oligomerization side reactions, primarily dimerization and cyclotrimerization. Here’s a step-by-step guide to address this issue:
1. Identify the Byproducts:
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Cyclotrimerization Products: The most common byproducts are substituted benzenes formed via [2+2+2] cyclotrimerization of the alkyne. Due to the unsymmetrical nature of this compound (a phenyl group on one side of the triple bond and a propyl group on the other), two regioisomers of the resulting hexasubstituted benzene can be formed:
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1,2,4-Tris(phenyl)-3,5,6-tri(propyl)benzene
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1,3,5-Tris(phenyl)-2,4,6-tri(propyl)benzene
-
-
Dimerization Products: Linear or cyclic dimers may also be present.
2. Analytical Characterization:
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Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the molecular weights of the byproducts.
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Utilize ¹H and ¹³C NMR spectroscopy to confirm the structures of the cyclotrimerization isomers. Key diagnostic peaks for the aromatic region can help differentiate between the 1,2,4- and 1,3,5-substitution patterns.
3. Optimization of Reaction Conditions:
| Parameter | Recommendation for Minimizing Byproducts | Rationale |
| Catalyst Loading | Decrease the catalyst (e.g., GaCl₃) loading to the minimum effective amount. | Higher catalyst concentrations can promote oligomerization. |
| Reaction Temperature | Perform the reaction at the lowest temperature that allows for a reasonable conversion rate. | Higher temperatures often favor the thermodynamically stable aromatic cyclotrimerization products. |
| Reactant Concentration | Use a more dilute solution of this compound. | Lower concentrations can disfavor intermolecular side reactions like oligomerization. |
| Reaction Time | Monitor the reaction progress closely (e.g., by TLC or GC) and quench it as soon as the desired product is maximized. | Prolonged reaction times can lead to the accumulation of byproducts. |
Experimental Workflow for Byproduct Analysis
Caption: Workflow for identifying and mitigating byproduct formation.
Problem 2: Poor Regioselectivity in Cyclotrimerization Byproducts
Question: I have identified the cyclotrimerization byproducts, but the reaction is producing an undesirable mixture of the 1,2,4- and 1,3,5-isomers. How can I control the regioselectivity?
Answer: Controlling the regioselectivity in the cyclotrimerization of unsymmetrical alkynes is a significant challenge. The ratio of the 1,2,4- and 1,3,5-isomers is influenced by both electronic and steric factors.
Strategies to Influence Regioselectivity:
| Strategy | Approach | Expected Outcome |
| Modify the Catalyst | Screen different gallium catalysts (e.g., vary the ligands on a gallium complex). | Ligand sterics and electronics can influence the orientation of the alkyne molecules during the cyclization, potentially favoring one isomer. |
| Solvent Effects | Conduct the reaction in a range of solvents with varying polarities and coordinating abilities. | The solvent can affect the stability of the reaction intermediates and transition states, thereby influencing the regiochemical outcome. |
| Temperature Adjustment | Systematically vary the reaction temperature. | The activation energies for the formation of the two isomers may be different, allowing for kinetic control at lower temperatures or thermodynamic control at higher temperatures. |
Logical Relationship of Factors Affecting Regioselectivity
Caption: Factors influencing the formation of regioisomeric byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most likely byproducts in the gallium-catalyzed coupling of this compound?
A1: The primary byproducts are typically oligomers of this compound. The most commonly reported and expected byproducts are the cyclotrimers, which are hexasubstituted benzene derivatives. Due to the unsymmetrical nature of the starting alkyne, two regioisomers are possible: 1,2,4-Tris(phenyl)-3,5,6-tri(propyl)benzene and 1,3,5-Tris(phenyl)-2,4,6-tri(propyl)benzene. Dimeric species may also be formed.
Q2: How can I confirm the identity of the cyclotrimerization byproducts?
A2: The most effective methods for identifying these byproducts are:
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Mass Spectrometry (MS): To confirm the molecular weight, which will be three times that of the this compound monomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic region will show distinct patterns for the phenyl protons depending on the substitution pattern.
-
¹³C NMR: The number and chemical shifts of the aromatic carbon signals will differ between the 1,2,4- and 1,3,5-isomers due to their different symmetries.
-
Q3: Is there a general experimental protocol for the gallium-catalyzed coupling of this compound that I can use as a starting point?
A3: While a specific, optimized protocol for this exact reaction may vary, a general procedure using Gallium(III) chloride (GaCl₃) as the catalyst is as follows. Note: This is a representative protocol and should be optimized for your specific requirements.
General Experimental Protocol:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq.) in a dry, anhydrous solvent (e.g., dichloromethane or toluene) to a reaction vessel.
-
Catalyst Addition: To the stirred solution, add a solution of GaCl₃ (typically 5-10 mol%) in the same solvent at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) at regular intervals.
-
Quenching: Once the desired conversion is achieved, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate or water.
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Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the desired product from the oligomeric byproducts.
Q4: What safety precautions should I take when working with gallium catalysts like GaCl₃?
A4: Gallium(III) chloride is a Lewis acid that is corrosive and moisture-sensitive. Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. It should be stored and handled under an inert atmosphere to prevent reaction with moisture in the air. Reactions should be performed in dry glassware under an inert atmosphere.
Technical Support Center: Strategies to Prevent Unwanted Polymerization of 1-Phenyl-1-pentyne
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the prevention of unwanted polymerization of 1-Phenyl-1-pentyne during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of unintentional polymerization of this compound?
A1: The unwanted polymerization of this compound is typically initiated by one of three main factors:
-
Free Radicals: Exposure to atmospheric oxygen, peroxide impurities, or other radical sources can trigger a free-radical chain polymerization. This is a common degradation pathway for many unsaturated organic compounds.
-
Cationic Initiators: The presence of acidic contaminants, such as strong protic or Lewis acids, can initiate cationic polymerization. Phenyl-substituted alkynes are known to be susceptible to this polymerization mechanism.
-
Transition Metal Contaminants: Trace residues of transition metals, which may be present from synthesis or handling, can act as catalysts for alkyne polymerization.
Q2: What are the recommended storage conditions to ensure the stability of this compound?
A2: Adherence to proper storage protocols is critical for maintaining the chemical integrity of this compound. The following conditions are recommended:
-
Temperature: Store in a cool, dark location. For long-term storage, refrigeration is advised. While a definitive maximum storage temperature has not been established, maintaining the compound below ambient room temperature will significantly reduce the rate of potential degradation and polymerization.
-
Atmosphere: To prevent the formation of peroxide impurities and subsequent free-radical initiation, store the compound under an inert atmosphere, such as nitrogen or argon.
-
Inhibitors: For extended storage periods, the addition of a suitable polymerization inhibitor is recommended.
-
Container: Utilize a clean, dry, and tightly sealed container constructed from an inert material.
Q3: Which polymerization inhibitors are effective for this compound, and what are the suggested concentrations?
A3: While specific inhibitor efficacy studies for this compound are not widely published, inhibitors commonly used for other unsaturated hydrocarbons are generally effective. The optimal choice and concentration of an inhibitor should be determined empirically for your specific application.
-
Phenolic Inhibitors:
-
Butylated hydroxytoluene (BHT): A widely used antioxidant that functions as a radical scavenger. A starting concentration in the range of 50-200 ppm is a practical starting point for the stabilization of reactive organic molecules.[1]
-
4-tert-Butylcatechol (TBC): Another potent polymerization inhibitor, frequently employed for stabilizing styrene and butadiene.[2] It can be used in concentrations similar to BHT.
-
-
Stable Nitroxide Radicals:
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO): A highly efficient scavenger of free radicals. Typical concentrations for inhibition range from 50 to 500 ppm.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Increased viscosity or observation of solid precipitates in the this compound sample. | Unwanted polymerization has occurred due to improper storage, contamination, or exposure to initiators such as heat or light. | 1. Discontinue use of the polymerized material to ensure experimental reproducibility. 2. Review and optimize storage and handling procedures, ensuring storage under an inert atmosphere in a cool, dark environment. 3. For future prevention, add a polymerization inhibitor to fresh, unpolymerized material. 4. If contamination is suspected, purify the remaining liquid monomer prior to use (see protocols below). |
| Low yields or formation of polymeric byproducts in reactions involving this compound. | The starting material may be contaminated with polymerization initiators, or the reaction conditions may be promoting polymerization. | 1. Purify the this compound: a. Removal of Acidic Impurities: Perform a liquid-liquid extraction by washing a solution of the alkyne in an inert solvent (e.g., diethyl ether) with a saturated sodium bicarbonate solution.[3][4] b. Removal of Peroxides and Other Impurities: Pass the alkyne through a short column of activated alumina.[5][6] 2. Evaluate Reaction Conditions: a. Conduct the reaction under a strictly inert atmosphere. b. Avoid excessive heating; if elevated temperatures are necessary, minimize the reaction duration. c. Scrutinize all reaction components for potential sources of radical or cationic initiators. |
Data Presentation
Table 1: Common Polymerization Inhibitors for Unsaturated Hydrocarbons
| Inhibitor Name | Abbreviation | Type | Typical Starting Concentration Range (ppm) |
| Butylated hydroxytoluene | BHT | Phenolic | 50 - 200 |
| 4-tert-Butylcatechol | TBC | Phenolic | 50 - 200 |
| (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl | TEMPO | Stable Nitroxide Radical | 50 - 500 |
Experimental Protocols
Protocol 1: Removal of Acidic Impurities from this compound
-
Dissolve the this compound in an inert organic solvent (e.g., diethyl ether, hexanes) to a concentration of approximately 10-20% (w/v).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and shake gently, venting frequently to release any evolved carbon dioxide.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with the NaHCO₃ solution.
-
Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution).
-
Separate the layers and transfer the organic phase to a clean flask. Dry the organic layer over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
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Filter to remove the drying agent.
-
Concentrate the solution under reduced pressure to yield the purified this compound.
Protocol 2: Purification of this compound using Activated Alumina
-
Prepare a chromatography column with a glass wool plug.
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Add activated alumina (basic or neutral) to the column to a height of 5-10 cm.
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Pre-elute the column with a non-polar solvent such as hexanes.
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Dissolve the this compound in a minimal volume of the same non-polar solvent.
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Load the alkyne solution onto the top of the alumina column.
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Elute the column with the non-polar solvent, collecting the purified product.
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Remove the solvent from the collected eluent under reduced pressure.
Visualizations
Caption: Causes of polymerization and preventative measures.
Caption: Workflow for safe storage and handling.
References
- 1. Final report on the safety assessment of BHT(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Tertiary Butylcatechol | Business & Products | DIC Corporation [dic-global.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. activatedaluminaballs.com [activatedaluminaballs.com]
Monitoring the progress of 1-Phenyl-1-pentyne reactions by NMR or GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of reactions involving 1-phenyl-1-pentyne using Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guides
NMR Spectroscopy
| Issue/Question | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution & Broad Peaks | 1. Poorly shimmed magnetic field. 2. Sample contains solid particles.[1][2] 3. Sample concentration is too high.[3] 4. Presence of paramagnetic impurities.[1][4][5] 5. The sample is viscous.[4] | 1. Re-shim the spectrometer. For automated shimming routines that fail, manual shimming may be necessary.[5] 2. Filter the sample through a pipette with a small plug of glass wool into a clean NMR tube.[2][6] 3. Dilute the sample to an appropriate concentration. For ¹H NMR of small organic molecules, 1-10 mg in 0.6-0.7 mL of solvent is typical.[3] 4. Purify the sample to remove paramagnetic species. Degassing the sample using the freeze-pump-thaw technique can remove dissolved oxygen.[2][5] 5. Gently heating the sample may improve the lineshape.[4] |
| Low Signal-to-Noise (S/N) Ratio | 1. Sample concentration is too low. 2. Insufficient number of scans. | 1. Increase the sample concentration. For ¹H NMR, 5-25 mg is a typical range.[4] For ¹³C NMR, higher concentrations (50-100 mg) are often needed.[4] 2. Increase the number of scans. Halving the sample concentration may require four times the number of scans to achieve the same S/N ratio.[3] |
| Unexpected Peaks in the Spectrum | 1. Contaminated NMR tube or cap. 2. Impurities in the deuterated solvent. 3. Presence of side products in the reaction mixture. | 1. Use clean, unscratched NMR tubes and clean caps.[4] Ensure tubes are properly cleaned, for instance by washing with acetone and drying overnight in a fume hood.[3] 2. Run a spectrum of the pure solvent to identify impurity peaks. 3. Analyze the reaction mixture for potential side reactions. Two-dimensional NMR techniques may help in identifying the structure of byproducts. |
| Distorted Spectral Lineshapes During Reaction Monitoring | 1. Changes in sample homogeneity as the reaction progresses.[7] 2. Temperature gradients within the sample. | 1. Ensure good mixing within the reaction vessel if using a flow-NMR setup.[8] 2. Allow the sample to equilibrate to the probe temperature before acquiring data. For online monitoring, ensure the reaction mixture cools sufficiently before entering the spectrometer.[9] |
Gas Chromatography-Mass Spectrometry (GC-MS)
| Issue/Question | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Active sites in the injector liner or column. 2. Column is installed too low in the inlet.[10] | 1. Clean or replace the inlet liner. Use a more inert column if necessary.[11] 2. Reinstall the column according to the manufacturer's instructions for your GC model.[10] |
| Ghost Peaks | 1. Contamination in the injector.[11] 2. Septum bleed. 3. Carryover from a previous injection. | 1. Clean the injector and replace the inlet liner and septum.[11] 2. Use a high-quality, low-bleed septum. 3. Run a solvent blank to wash the column and confirm the system is clean. |
| Retention Time Shifts | 1. Fluctuations in carrier gas flow rate.[12] 2. Changes in the column oven temperature program. 3. Column degradation. | 1. Check the carrier gas supply and regulators. A two-stage pressure regulator can provide more stable gas pressure.[12] 2. Verify the GC method parameters are correct. 3. Condition the column or replace it if it is old or has been exposed to damaging contaminants. |
| Poor Sensitivity / Small Peaks | 1. Sample concentration is too low. 2. Leak in the injector.[11] 3. Incorrect split ratio (if using a split injection). | 1. Concentrate the sample. Techniques like nitrogen blowdown can be used to evaporate excess solvent.[13] A typical target is to have a column loading of about 10 ng with a 1 µL injection.[14] 2. Use an electronic leak detector to find and repair any leaks.[11] 3. Adjust the split ratio to allow more of the sample onto the column (e.g., change from 50:1 to 20:1) or use a splitless injection for trace analysis. |
| Fluctuating Reactant Peak Area | 1. Exceeding the linear range of the detector for the reactant.[15] 2. Inconsistent peak integration.[15] 3. Formation of unexpected side products that co-elute with the reactant.[15] | 1. Dilute the sample to ensure the reactant concentration is within the detector's linear range.[15] 2. Check the peak integration parameters to ensure they are consistent across all chromatograms.[15] 3. Use an internal standard for more reliable quantification.[15] Analyze the peak with MS to check for co-eluting impurities. |
Frequently Asked Questions (FAQs)
NMR for Reaction Monitoring
Q1: How should I prepare a sample from my reaction mixture for NMR analysis?
A1: To monitor a reaction, you can take a small aliquot from the reaction mixture. If the reaction is rapid, you may need to quench it first. The sample preparation then depends on your reaction solvent. If the reaction is run in a non-deuterated solvent, you will need to remove the solvent, often by evaporation with a stream of nitrogen or by using a rotary evaporator.[6] The resulting crude residue can then be dissolved in an appropriate deuterated solvent (e.g., CDCl₃) for analysis.[6] Ensure the final solution is free of any solid particles by filtering it into the NMR tube.[2]
Q2: What concentration is best for monitoring a reaction by ¹H NMR?
A2: For routine ¹H NMR of small organic molecules like this compound, a concentration of 1-10 mg of the crude material in 0.6-0.7 mL of deuterated solvent is generally sufficient.[1][3] This provides a good signal-to-noise ratio without causing issues like peak broadening that can occur at very high concentrations.[3]
Q3: How do I identify the signals for this compound and its potential products in the ¹H NMR spectrum?
A3: You will need to know the expected chemical shifts for your starting material and products. For this compound, you would expect to see signals for the aromatic protons, and the protons of the pentynyl group.[16] The disappearance of the starting material signals and the appearance of new signals corresponding to the product will indicate the reaction's progress. For example, in a reduction reaction to form 1-phenylpentane, the characteristic alkyne signals would disappear, and new aliphatic signals would appear.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Phenyl Protons | ~7.2 - 7.5 | ~122 - 132 |
| Propargylic CH₂ | ~2.4 | ~21 |
| Homopropargylic CH₂ | ~1.6 | ~22 |
| Terminal CH₃ | ~1.0 | ~13 |
| Internal Alkyne Carbon (C-Ph) | N/A | ~80 - 90 |
| Internal Alkyne Carbon (C-CH₂) | N/A | ~80 - 90 |
| Note: These are approximate values and can vary depending on the solvent and other factors.[17][18][19] |
GC-MS for Reaction Monitoring
Q1: What is the best way to prepare a sample for GC-MS analysis from a reaction mixture?
A1: First, take a small aliquot from the reaction and quench it if necessary. A simple workup, such as a liquid-liquid extraction (LLE), is often performed to separate the compounds of interest from salts and other non-volatile components.[20] The organic layer is then collected and may be concentrated.[13][20] The final sample should be dissolved in a volatile organic solvent like dichloromethane or hexane to a concentration of approximately 10 µg/mL.[14][20] Ensure the sample is free of particles by centrifuging or filtering before transferring it to a GC vial.[14][20]
Q2: Does this compound need to be derivatized for GC-MS analysis?
A2: No, this compound is a volatile compound and does not typically require derivatization for GC-MS analysis. Derivatization is usually necessary for polar or non-volatile compounds to make them suitable for gas chromatography.[14][20]
Q3: How can I use GC-MS data to determine the progress of my reaction?
A3: The gas chromatogram separates the components of your reaction mixture over time. Each peak corresponds to a different compound.[21] By identifying the retention times for your starting material (this compound) and your product, you can monitor the reaction. As the reaction progresses, the peak area of the starting material will decrease, while the peak area of the product will increase.[21] The mass spectrometer provides mass spectra for each peak, which helps in confirming the identity of the compounds based on their fragmentation patterns.[22][23]
Table 2: Example GC-MS Parameters and Expected Mass Fragments for this compound
| Parameter | Value |
| Column | Standard non-polar (e.g., DB-5 or HP-5MS) |
| Injector Temperature | 250 °C |
| Oven Program | Start at 50 °C, ramp to 280 °C |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Molecular Formula | C₁₁H₁₂[24][25] |
| Molecular Weight | 144.21 g/mol [24][25] |
| Molecular Ion (M⁺) | m/z 144 |
| Key Fragment Ions | m/z 129, 115, 91 |
| Note: GC parameters should be optimized for your specific instrument and application. Fragmentation patterns can be compared to library spectra for confirmation.[25][26] |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Reaction Monitoring
-
Sample Collection: Using a clean glass pipette or syringe, withdraw a small aliquot (e.g., 0.1 mL) from the vigorously stirred reaction mixture.
-
Quenching (if necessary): Immediately transfer the aliquot to a small vial containing a quenching agent (e.g., cold water or a saturated sodium bicarbonate solution if an acid is used in the reaction).
-
Extraction: Add a small amount of a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to the vial, vortex, and allow the layers to separate.
-
Isolation: Carefully transfer the organic layer to a clean vial.
-
Drying & Solvent Removal: Dry the organic layer over a small amount of anhydrous sodium sulfate. Decant the dried solution into another vial and evaporate the solvent using a gentle stream of nitrogen or under reduced pressure.
-
NMR Sample Preparation: Dissolve the resulting residue in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer to NMR Tube: Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.[2]
-
Analysis: Cap the NMR tube and acquire the spectrum.
Protocol 2: Sample Preparation for GC-MS Reaction Monitoring
-
Sample Collection: Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quenching & Dilution: Transfer the aliquot to a vial containing 1 mL of a suitable solvent (e.g., dichloromethane). This will quench the reaction and dilute the sample.
-
Workup (if necessary): If the reaction mixture contains non-volatile materials like salts, add 1 mL of water to the vial, vortex, and allow the layers to separate.
-
Sample Transfer: Carefully transfer the organic (bottom, in the case of dichloromethane) layer to a clean GC vial, avoiding any of the aqueous layer or solid particulates. A filter-tip pipette can be useful here.
-
Further Dilution: If the initial sample is too concentrated, perform a serial dilution to bring the concentration into the optimal range for your instrument (e.g., ~10 ppm).
-
Analysis: Cap the GC vial and place it in the autosampler for injection.
Visualizations
Caption: Experimental workflow for monitoring reaction progress by NMR.
Caption: Experimental workflow for monitoring reaction progress by GC-MS.
References
- 1. organomation.com [organomation.com]
- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. magritek.com [magritek.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. organomation.com [organomation.com]
- 14. uoguelph.ca [uoguelph.ca]
- 15. researchgate.net [researchgate.net]
- 16. spectrabase.com [spectrabase.com]
- 17. web.pdx.edu [web.pdx.edu]
- 18. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 19. Alkynes | OpenOChem Learn [learn.openochem.org]
- 20. Sample preparation GC-MS [scioninstruments.com]
- 21. The Beginner’s Guide to Interpreting GC/MS Results | Innovatech Labs [innovatechlabs.com]
- 22. youtube.com [youtube.com]
- 23. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound [webbook.nist.gov]
- 25. This compound [webbook.nist.gov]
- 26. whitman.edu [whitman.edu]
Technical Support Center: Scalable Synthesis and Purification of 1-Phenyl-1-pentyne
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis and purification of 1-Phenyl-1-pentyne.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound? A1: The most prevalent and scalable method for synthesizing this compound is the Sonogashira cross-coupling reaction. This reaction involves coupling a terminal alkyne (like 1-pentyne) with an aryl halide (such as iodobenzene or bromobenzene) using a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1][2][3] The reaction is known for its reliability and can be performed under mild conditions, making it suitable for complex molecule synthesis.[2]
Q2: What are the typical starting materials for the Sonogashira synthesis of this compound? A2: The standard reactants are 1-pentyne and an aryl halide, typically iodobenzene or bromobenzene. The reaction also requires a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), and a suitable base, often an amine like triethylamine or diisopropylamine, which also serves as the solvent.[1][4]
Q3: What are the major byproducts to expect during the synthesis? A3: The most common byproduct in a Sonogashira coupling is the homo-coupled dimer of the terminal alkyne, resulting from the oxidative coupling of two molecules of 1-pentyne. This is often referred to as Glaser coupling.[2] The presence of the copper co-catalyst can promote this side reaction. Other potential impurities include unreacted starting materials and catalyst residues.
Q4: Which purification techniques are most effective for this compound on a large scale? A4: For scalable purification, vacuum distillation is often a viable method for liquid products like this compound, provided the product is thermally stable and has a boiling point sufficiently different from impurities. Flash column chromatography is also highly effective for removing catalyst residues and byproducts like homo-coupled dimers, though it may be less cost-effective for very large scales.[5] The crude product is typically subjected to an aqueous workup to remove the base and salts before final purification.[5]
Q5: Are there copper-free versions of the Sonogashira reaction, and what are their advantages? A5: Yes, copper-free Sonogashira couplings have been developed. The primary advantage is the significant reduction or elimination of the alkyne homo-coupling side product, which simplifies purification.[2][3] While the reaction may require slightly different conditions or more active palladium catalysts, the improved product purity can be highly beneficial for scalable synthesis.
Troubleshooting Guides
Problem 1: Low or No Product Yield
Q: My Sonogashira reaction is showing very low conversion to this compound. What are the potential causes and solutions? A: Low or no yield in a Sonogashira coupling can stem from several factors:
-
Cause 1: Inactive Catalyst. The palladium catalyst may be deactivated due to exposure to oxygen.
-
Solution: Ensure the reaction is set up under strictly anhydrous and anaerobic (e.g., nitrogen or argon atmosphere) conditions.[1] Use freshly opened solvents and degas them thoroughly before use.
-
-
Cause 2: Poor Quality Reagents. The aryl halide may be impure, or the 1-pentyne may have degraded. The base (amine solvent) can also contain water, which can interfere with the reaction.
-
Solution: Use high-purity starting materials. Purify the aryl halide if necessary. Use freshly distilled 1-pentyne. Ensure the amine solvent is anhydrous.
-
-
Cause 3: Insufficient Base. The amine base is crucial for both the catalytic cycle and neutralizing the HX formed.
-
Solution: Ensure at least two equivalents of the amine base are used relative to the aryl halide.
-
-
Cause 4: Reaction Temperature is Too Low. While the reaction can proceed at room temperature, some less reactive aryl halides (like bromides or chlorides) may require heating.
-
Solution: Gently heat the reaction mixture (e.g., to 40-60 °C) and monitor the progress by TLC or GC. Be cautious, as excessive heat can promote side reactions.[5]
-
Problem 2: Presence of Significant Homo-Coupled Dimer
Q: My final product is heavily contaminated with a byproduct that I suspect is the dimer of 1-pentyne. How can I minimize this and remove it? A: This is a classic issue of alkyne homo-coupling.
-
Cause: Copper Co-catalyst. The Cu(I) co-catalyst is often the primary promoter of this side reaction.
-
Solution 1 (Prevention): Reduce the amount of CuI catalyst used or switch to a copper-free Sonogashira protocol.[2] Running the reaction at a lower temperature can also sometimes disfavor the dimerization pathway.
-
Solution 2 (Removal): The homo-coupled dimer often has a different polarity from the desired this compound product. Careful purification by flash column chromatography, using a shallow gradient of a non-polar eluent system (e.g., hexanes/ethyl acetate), can effectively separate the two compounds.[6]
-
Problem 3: Difficulties in Purification
Q: I am struggling to obtain a pure product. After workup, the crude material is a dark oil, and chromatography is not giving clean separation. A: Purification challenges often arise from residual catalyst metals or closely eluting impurities.
-
Cause 1: Residual Palladium/Copper. Catalyst residues can make the product a dark, oily material and can interfere with subsequent reactions or characterization.
-
Solution: Before concentration, wash the organic layer with an aqueous solution of a chelating agent like EDTA or a dilute ammonium hydroxide solution to help extract residual copper salts. Passing the crude product through a short plug of silica gel or celite can also remove a significant portion of the palladium catalyst.
-
-
Cause 2: Co-elution of Impurities. The product and a key impurity (like the starting aryl halide or a byproduct) may have very similar polarities.
-
Solution: Optimize the mobile phase for your column chromatography. Test different solvent systems (e.g., switching from ethyl acetate to diethyl ether or dichloromethane in hexanes). If separation is still poor, consider vacuum distillation as an alternative purification method.[6]
-
Experimental Protocols
Protocol 1: Scalable Sonogashira Synthesis of this compound
This protocol describes a typical procedure for the palladium/copper-catalyzed coupling of iodobenzene with 1-pentyne.
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add Pd(PPh₃)₂Cl₂ (0.02 eq), CuI (0.04 eq), and triphenylphosphine (0.04 eq).
-
Solvent and Reagent Addition: Evacuate the flask and backfill with nitrogen three times. Under a positive nitrogen flow, add anhydrous triethylamine (solvent, approx. 5 mL per mmol of iodobenzene). Add iodobenzene (1.0 eq) via syringe.
-
Alkyne Addition: Add 1-pentyne (1.2 eq) dropwise to the stirring mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC until the iodobenzene starting material is consumed (typically 2-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with diethyl ether and filter through a pad of celite to remove catalyst solids. Transfer the filtrate to a separatory funnel and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Prepare a silica gel column using a suitable non-polar solvent system, such as pure hexanes or a mixture of hexanes and ethyl acetate (e.g., 99:1).
-
Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane and adsorb it onto a small amount of silica gel. Dry the silica and carefully load it onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system. Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound as a colorless to pale yellow oil.
Quantitative Data
Table 1: Typical Reaction Parameters for Sonogashira Synthesis of this compound
| Parameter | Condition | Notes |
| Aryl Halide | Iodobenzene | More reactive than bromobenzene. |
| Alkyne | 1-Pentyne | Use a slight excess (1.1-1.5 eq). |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ | Typically 1-3 mol%. |
| Cu Co-catalyst | CuI | Typically 2-5 mol%. Can be omitted in copper-free protocols. |
| Base/Solvent | Triethylamine (Et₃N) | Must be anhydrous. |
| Temperature | Room Temperature | May require gentle heating for less reactive halides. |
| Typical Yield | 75-95% | Highly dependent on reaction conditions and scale. |
| Purity (Post-Chroma) | >98% | As determined by GC or NMR.[7] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
Caption: Simplified mechanism of the Sonogashira coupling reaction.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
Validation & Comparative
A Comparative Guide to Catalysts for the Hydrogenation of 1-Phenyl-1-pentyne
For Researchers, Scientists, and Drug Development Professionals
The selective hydrogenation of internal alkynes, such as 1-phenyl-1-pentyne, is a critical transformation in organic synthesis, enabling the stereoselective synthesis of alkenes, which are valuable intermediates in the production of pharmaceuticals and fine chemicals. The choice of catalyst is paramount in controlling the reaction's efficiency and selectivity towards the desired product, be it the (Z)-alkene, (E)-alkene, or the fully saturated alkane. This guide provides a comparative analysis of various catalysts employed for the hydrogenation of this compound, supported by experimental data to facilitate catalyst selection and methods optimization.
Performance Comparison of Catalytic Systems
The hydrogenation of this compound can be steered towards different products based on the catalyst and reaction conditions employed. Palladium-based catalysts are widely recognized for their efficacy, with modifications to the support and the presence of promoters significantly influencing selectivity. Nickel and rhodium-based catalysts also offer viable alternatives.
| Catalyst System | Support/Additives | Solvent | Temperature (°C) | Pressure (H₂) | Conversion (%) | Selectivity (%) |
| Palladium on Montmorillonite (Pd-M) | Organophilic Montmorillonite Clay | THF | 25 | 1 atm | High (>80%) | (Z)-1-phenyl-1-pentene: 85-88 |
| Lindlar Catalyst (Pd/CaCO₃) | Lead Acetate, Quinoline | Not Specified | Not Specified | Not Specified | High | (Z)-alkene: Predominantly |
| Palladium on Carbon (Pd/C) | Carbon | Ethanol | 25 | 1 atm | ~100 | 1-phenylpentane: >99 |
| Raney Nickel (Ra-Ni) | Aluminum-Nickel Alloy | Ethanol | 25-100 | 1-100 atm | High | 1-phenylpentane: Predominantly |
| Rhodium-based Catalyst | Alumina/Carbon | Various | 25-80 | 1-50 atm | High | Varies (alkene or alkane) |
Note: Data is compiled from various sources and may not represent directly comparable experimental conditions.
In-Depth Catalyst Analysis
Palladium-Based Catalysts
Palladium on Montmorillonite (Pd-M): Low-loaded, organophilic palladium-montmorillonite catalysts have demonstrated exceptional performance in the selective hydrogenation of this compound to (Z)-1-phenyl-1-pentene.[1] High cis-stereoselectivities, ranging from 85-88%, are achievable, which are comparable to those obtained with the traditional Lindlar catalyst.[1] The efficiency of these catalysts is attributed to the high dispersion of palladium particles within the hydrophobic clay structure.[1] The choice of solvent is crucial, with THF and toluene being particularly effective by promoting swelling and disaggregation of the clay, thereby increasing the accessibility of active palladium sites.[1] A high substrate-to-catalyst ratio (S:C ≥ 5000) is also critical for maximizing cis-stereoselectivity.[1]
Lindlar Catalyst (Pd/CaCO₃ with lead poisoning): This is a classic and widely used catalyst for the stereoselective semi-hydrogenation of alkynes to cis-alkenes.[2][3] The catalyst is "poisoned" with lead acetate and quinoline, which deactivates the palladium surface to prevent over-hydrogenation to the alkane and favors the formation of the (Z)-alkene.[2][3]
Palladium on Carbon (Pd/C): Standard palladium on carbon is a highly active catalyst for hydrogenation.[4] In the absence of any modifiers, it typically leads to the complete reduction of the alkyne to the corresponding alkane, 1-phenylpentane.[4]
Nickel-Based Catalysts
Raney Nickel (Ra-Ni): As a cost-effective and highly active hydrogenation catalyst, Raney Nickel is generally used for complete reductions.[5] For substrates like this compound, it will typically yield the fully saturated product, 1-phenylpentane. The activity of Raney Nickel can be modulated by factors such as the preparation method and the presence of promoters.[5]
Rhodium-Based Catalysts
Rhodium Catalysts: Rhodium-based catalysts, often supported on alumina or carbon, are versatile and can be tuned for either partial or complete hydrogenation depending on the ligand environment and reaction conditions. While specific data for this compound is limited, rhodium catalysts are known for their high activity in alkyne hydrogenations.
Experimental Protocols
General Procedure for Hydrogenation using Pd/C
This protocol is a general guideline for the complete hydrogenation of an alkyne to an alkane.[6][7][8][9]
Materials:
-
This compound
-
Palladium on carbon (5-10% Pd by weight)
-
Solvent (e.g., Ethanol, Ethyl Acetate)
-
Hydrogen gas (balloon or cylinder)
-
Reaction flask (e.g., round-bottom flask)
-
Magnetic stirrer
-
Filtration apparatus (e.g., Celite on a sintered glass funnel)
Procedure:
-
In a reaction flask, add the this compound and the solvent.
-
Carefully add the Pd/C catalyst to the flask. The catalyst is often added as a slurry in the reaction solvent to prevent ignition.
-
The flask is then purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.
-
A hydrogen balloon is attached, or the flask is connected to a hydrogen gas cylinder.
-
The reaction mixture is stirred vigorously at the desired temperature and pressure.
-
The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the hydrogen source is removed, and the flask is purged again with an inert gas.
-
The catalyst is carefully filtered off through a pad of Celite. Caution: The catalyst on the filter paper can be pyrophoric and should be kept wet.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude product, which can then be purified.
General Procedure for Selective Hydrogenation using Lindlar Catalyst
This procedure is designed for the selective conversion of an alkyne to a cis-alkene.[2][3]
Materials:
-
This compound
-
Lindlar's Catalyst (Pd/CaCO₃, poisoned with lead acetate)
-
Quinoline (as a co-catalyst poison)
-
Solvent (e.g., Hexane, Ethanol)
-
Hydrogen gas (balloon)
-
Reaction flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve this compound in the chosen solvent in a reaction flask.
-
Add the Lindlar's catalyst and a small amount of quinoline to the mixture.
-
Purge the flask with an inert gas and then introduce hydrogen gas, typically via a balloon.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction closely by TLC or GC to avoid over-reduction. The reaction is typically stopped once the starting alkyne has been consumed.
-
Work-up is similar to the Pd/C procedure: purge with inert gas, filter the catalyst, and remove the solvent.
General Procedure for Hydrogenation using Raney Nickel
This protocol outlines the general use of Raney Nickel for complete hydrogenation.[10][11][12]
Materials:
-
This compound
-
Raney Nickel (commercially available as a slurry in water or ethanol)
-
Solvent (e.g., Ethanol)
-
Hydrogen source (Parr hydrogenator or similar)
-
Reaction vessel suitable for pressure reactions
Procedure:
-
The Raney Nickel slurry is carefully washed with the reaction solvent to remove the storage medium.
-
The substrate and solvent are added to the reaction vessel.
-
The washed Raney Nickel is added to the vessel under an inert atmosphere.
-
The reactor is sealed, purged with hydrogen, and then pressurized to the desired level.
-
The reaction mixture is heated and stirred.
-
After the reaction is complete (monitored by pressure drop or chromatographic analysis), the reactor is cooled, and the hydrogen pressure is carefully released.
-
The catalyst is filtered off, and the product is isolated from the filtrate.
Visualizing the Hydrogenation Pathway
The hydrogenation of this compound proceeds through a series of steps, the selectivity of which is determined by the catalyst used.
References
- 1. researchgate.net [researchgate.net]
- 2. Reduction of an alkyne using the Lindlar catalyst, a reaction pre... | Study Prep in Pearson+ [pearson.com]
- 3. Lindlar's Catalyst | ChemTalk [chemistrytalk.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Silica Modulation of Raney Nickel Catalysts for Selective Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. chem.uci.edu [chem.uci.edu]
- 9. sarponggroup.com [sarponggroup.com]
- 10. rsc.org [rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pp.bme.hu [pp.bme.hu]
A Comparative Guide to the Reactivity of 1-Phenyl-1-pentyne and Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 1-phenyl-1-pentyne, an internal alkyne, with that of terminal alkynes. Understanding these differences is crucial for designing efficient synthetic routes and developing novel molecular entities. The comparison is supported by established principles of organic chemistry and available experimental data.
Executive Summary
The reactivity of alkynes is fundamentally dictated by the substitution pattern around the carbon-carbon triple bond. Terminal alkynes, possessing a hydrogen atom directly attached to an sp-hybridized carbon, exhibit unique reactivity profiles compared to internal alkynes like this compound, where the triple bond is flanked by two carbon substituents. Key differences arise in reactions involving the acidic terminal proton and in addition reactions where steric and electronic effects play a significant role. Generally, terminal alkynes are more versatile substrates in a broader range of synthetic transformations.
Reactivity Comparison: this compound vs. Terminal Alkynes
The following table summarizes the relative reactivity of this compound and a representative terminal alkyne, 1-pentyne, in several common and important chemical reactions.
| Reaction Type | This compound (Internal Alkyne) | Terminal Alkyne (e.g., 1-Pentyne) | Key Differences |
| Acid-Catalyzed Hydration | Moderately reactive. Yields a mixture of ketones (2-phenyl-3-pentanone and 1-phenyl-2-pentanone) due to two possible sites of protonation. The phenyl group influences regioselectivity. | Highly reactive. Follows Markovnikov's rule to selectively yield a methyl ketone (2-pentanone). | Terminal alkynes exhibit higher regioselectivity. The reaction of this compound is complicated by the electronic and steric influence of the phenyl group, potentially leading to a mixture of products. |
| Hydroboration-Oxidation | Reactive. Undergoes syn-addition of borane. Oxidation yields an enol that tautomerizes to a ketone. The regioselectivity is influenced by both steric and electronic effects of the phenyl and propyl groups. | Highly reactive. Exhibits high regioselectivity (anti-Markovnikov) to produce an aldehyde (pentanal) after tautomerization of the intermediate enol. | Terminal alkynes provide a reliable method for the synthesis of aldehydes. The regioselectivity with this compound is less predictable and may result in a mixture of ketones. |
| Sonogashira Coupling | Unreactive. This reaction requires a terminal C-H bond for the formation of the copper acetylide intermediate. | Highly reactive. The acidic terminal proton is readily removed to form a nucleophilic acetylide, which couples with aryl or vinyl halides.[1][2] | This is a defining difference in reactivity. Sonogashira coupling is a cornerstone of cross-coupling chemistry for terminal alkynes but is not feasible for internal alkynes like this compound. |
| "Click" Chemistry (CuAAC) | Unreactive. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is highly specific for terminal alkynes.[3][4][5][6][7] | Highly reactive. Readily undergoes [3+2] cycloaddition with azides to form 1,4-disubstituted triazoles with high efficiency and specificity.[3][4][5][6][7] | Similar to Sonogashira coupling, "click" chemistry is a powerful tool for bioconjugation and materials science that is exclusively available for terminal alkynes. Ruthenium-catalyzed versions can accommodate internal alkynes but are less common.[4][6] |
Experimental Protocols
Acid-Catalyzed Hydration of a Terminal Alkyne (e.g., 1-Pentyne)
Objective: To synthesize 2-pentanone from 1-pentyne via acid-catalyzed hydration.
Materials:
-
1-Pentyne
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Mercuric Sulfate (HgSO₄) (catalyst)
-
Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, condenser, separatory funnel, distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add a solution of concentrated sulfuric acid in water.
-
Add a catalytic amount of mercuric sulfate to the acidic solution.
-
Heat the mixture to 60°C with stirring.
-
Add 1-pentyne dropwise to the reaction mixture over a period of 30 minutes.
-
After the addition is complete, continue to stir the reaction mixture at 60°C for an additional 1-2 hours, monitoring the reaction progress by TLC or GC.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude 2-pentanone by distillation.
Hydroboration-Oxidation of a Terminal Alkyne (e.g., 1-Pentyne)
Objective: To synthesize pentanal from 1-pentyne via hydroboration-oxidation.
Materials:
-
1-Pentyne
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Nitrogen or Argon atmosphere setup
-
Round-bottom flask, syringes, separatory funnel
Procedure:
-
Set up a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a septum.
-
Add a solution of 1-pentyne in anhydrous THF to the flask.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add the 1 M solution of BH₃·THF via syringe to the stirred solution of the alkyne.[8][9][10][11]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Cool the reaction mixture back to 0°C and slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂ solution, maintaining the temperature below 20°C.[8][9][10][11]
-
Stir the mixture at room temperature for 1 hour.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure to obtain crude pentanal.
-
The product can be further purified by distillation if necessary.
Sonogashira Coupling of a Terminal Alkyne
Objective: To couple a terminal alkyne with an aryl halide.
Materials:
-
Terminal alkyne (e.g., phenylacetylene)
-
Aryl iodide or bromide (e.g., iodobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Anhydrous, degassed solvent (e.g., triethylamine or a mixture of THF and triethylamine)
-
Nitrogen or Argon atmosphere setup
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and triphenylphosphine.[1][2]
-
Add the anhydrous, degassed solvent and stir the mixture for a few minutes.
-
Add the aryl halide and the terminal alkyne to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or GC.
-
Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the catalysts.
-
Wash the celite pad with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Visualizing Reactivity Differences
The following diagrams illustrate the key mechanistic steps and logical relationships that underpin the differing reactivities of internal and terminal alkynes.
Caption: Comparative workflow of hydration and hydroboration-oxidation.
Caption: Reactivity pathways for coupling reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Click Chemistry [organic-chemistry.org]
- 5. クリックケミストリー [sigmaaldrich.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. orgosolver.com [orgosolver.com]
- 9. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Untitled Document [ursula.chem.yale.edu]
A Comparative Guide to the Synthesis of 1-Phenyl-1-pentyne: Grignard vs. Sonogashira Methodologies
For researchers and professionals in drug development and organic synthesis, the efficient construction of carbon-carbon bonds is a cornerstone of molecular design. The internal alkyne, 1-phenyl-1-pentyne, is a valuable building block, and its synthesis is often approached via two primary methods: the Grignard reaction and the Sonogashira cross-coupling reaction. This guide provides an objective, data-driven comparison of these two synthetic routes, offering insights into their respective efficiencies, operational requirements, and overall performance.
The Sonogashira coupling is a versatile and powerful method for forming C(sp²)-C(sp) bonds by reacting a terminal alkyne with an aryl or vinyl halide.[1][2] It is renowned for its mild reaction conditions and tolerance of a wide array of functional groups.[3][4] In contrast, the Grignard reaction, a foundational method in organic chemistry, utilizes highly reactive organomagnesium reagents to form C-C bonds through nucleophilic attack on an electrophile. While powerful, it demands strictly anhydrous conditions due to the high reactivity and moisture sensitivity of the Grignard reagent.[5][6]
Performance Data: A Quantitative Comparison
The choice between these methodologies often hinges on a trade-off between reaction yield, speed, cost, and substrate compatibility. The following table summarizes key performance indicators for the synthesis of this compound via a representative protocol for each method.
| Performance Metric | Grignard Synthesis (via Negishi-type Coupling) | Sonogashira Coupling |
| Typical Yield (%) | 70-85% | 90-98%[7] |
| Reaction Time (h) | 4-6 | 2-12[7][8] |
| Reaction Temperature | 25-65°C (Room Temp. to Reflux) | 25-80°C (Room Temp. to 80°C)[8] |
| Key Reagents | 1-Pentyne, Ethylmagnesium bromide, Iodobenzene, Zinc Chloride | 1-Pentyne, Iodobenzene, Triethylamine/Piperidine |
| Catalyst System | Pd(PPh₃)₄ or similar Pd(0) complex | Pd(PPh₃)₂Cl₂ / CuI[3][9] |
| Key Considerations | Requires strictly anhydrous conditions; Grignard reagents are highly moisture-sensitive.[6] | Requires expensive palladium catalysts; potential for alkyne homocoupling (Glaser coupling).[10] |
Mandatory Visualization: Synthetic Pathways
The logical flow for synthesizing this compound via both the Grignard and Sonogashira pathways is illustrated below. Each route begins with distinct precursors and catalytic systems to arrive at the common product.
Caption: Comparative workflow for Grignard and Sonogashira synthesis of this compound.
Experimental Protocols
The following sections provide detailed experimental methodologies for the synthesis of this compound using both the Grignard and Sonogashira reactions.
This protocol involves the formation of a pentynyl Grignard reagent, transmetalation to an organozinc species, and subsequent palladium-catalyzed cross-coupling with iodobenzene.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
1-Pentyne
-
Zinc Chloride (ZnCl₂), 0.5 M solution in THF
-
Iodobenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Preparation: All glassware must be flame-dried under an inert atmosphere (Nitrogen or Argon).[11] To a flask containing magnesium turnings (1.2 eq), add a solution of ethyl bromide (1.1 eq) in anhydrous THF dropwise. The reaction is initiated with gentle heating and maintained at reflux until the magnesium is consumed.[5][12]
-
Formation of Pentynylmagnesium Bromide: Cool the freshly prepared ethylmagnesium bromide solution to 0 °C. Add a solution of 1-pentyne (1.0 eq) in anhydrous THF dropwise. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Transmetalation: To the solution of pentynylmagnesium bromide, add a 0.5 M solution of ZnCl₂ in THF (1.1 eq) dropwise at room temperature and stir for 30 minutes.
-
Cross-Coupling: To the resulting organozinc solution, add iodobenzene (1.05 eq) and Pd(PPh₃)₄ (0.02 eq). Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Work-up and Purification: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.[5] Extract the aqueous layer with diethyl ether (3x). Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
This protocol describes the direct coupling of 1-pentyne with iodobenzene using a palladium-copper co-catalyst system.[13][14]
Materials:
-
Iodobenzene
-
1-Pentyne
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Anhydrous triethylamine (Et₃N) or Piperidine
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add Pd(PPh₃)₂Cl₂ (0.015 eq), CuI (0.03 eq), and PPh₃ (0.06 eq).
-
Reagent Addition: Add anhydrous THF followed by anhydrous triethylamine (3.0 eq). To this stirred solution, add iodobenzene (1.0 eq) and 1-pentyne (1.2 eq).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or GC. If the reaction is sluggish, gentle heating to 40-50 °C may be applied.[15]
-
Work-up and Purification: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.[4] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.
Conclusion
Both the Grignard and Sonogashira reactions represent viable pathways for the synthesis of this compound. The Sonogashira coupling generally offers higher yields and milder conditions, making it a preferred method for complex molecules or late-stage syntheses where functional group tolerance is paramount.[3] However, the high cost of palladium catalysts can be a significant drawback for large-scale production.[10]
The Grignard approach, while fundamentally robust, is operationally more demanding due to its stringent requirement for anhydrous conditions.[16] The multi-step nature of the described protocol (Grignard formation followed by transmetalation and coupling) can also make it more time-consuming. Ultimately, the optimal choice will depend on the specific project requirements, including scale, budget, available equipment, and the chemical environment of the target molecule.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst | MDPI [mdpi.com]
- 8. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. d.web.umkc.edu [d.web.umkc.edu]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. arodes.hes-so.ch [arodes.hes-so.ch]
- 16. bohr.winthrop.edu [bohr.winthrop.edu]
A Comparative Guide to Validated Analytical Methods for the Quantification of 1-Phenyl-1-pentyne
For researchers, scientists, and drug development professionals requiring precise and reliable quantification of 1-Phenyl-1-pentyne, a valuable intermediate in organic synthesis, a selection of robust analytical methods is available. While specific, officially validated methods for this compound are not extensively documented in publicly available literature, established protocols for structurally analogous compounds provide a solid foundation for developing and validating accurate quantitative assays. This guide offers a comparative overview of two principal chromatographic techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID). The performance data and experimental protocols presented herein are based on validated methods for similar aromatic and alkyne-containing molecules and serve as a comprehensive starting point for method development and validation.
Quantitative Performance Comparison
The selection of an appropriate analytical technique is contingent on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of the expected performance characteristics for HPLC-UV and GC-FID in the quantification of this compound.
| Validation Parameter | High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) | Gas Chromatography-Flame Ionization Detection (GC-FID) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/mL | 0.01 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 1.5 µg/mL | 0.03 - 3 µg/mL |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (%RSD) | < 5% | < 5% |
| Selectivity | Moderate to High (matrix dependent) | High for volatile compounds |
| Typical Run Time | 10 - 20 minutes | 15 - 30 minutes |
Methodology and Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a versatile and widely employed technique for the quantification of non-volatile and thermally labile compounds. Given the aromatic nature of this compound, it is expected to have a strong UV chromophore, making this a suitable detection method. A reverse-phase HPLC method is proposed.
Experimental Protocol:
-
Instrumentation: An HPLC system equipped with a UV-Vis detector, a gradient pump, an autosampler, and a column oven.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point. Phenyl-Hexyl columns can also offer alternative selectivity for aromatic compounds.[1]
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For instance, a starting mobile phase of 50:50 (v/v) acetonitrile:water, ramping to 90:10 acetonitrile:water over 10 minutes. The mobile phase for 5-Phenyl-1-pentyne analysis often contains acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications, formic acid should be used instead of phosphoric acid.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The UV absorbance maximum for this compound should be experimentally determined but is likely to be around 254 nm, a common wavelength for aromatic compounds.
-
Injection Volume: 10 µL.
-
Standard and Sample Preparation:
-
Standard Stock Solution: A stock solution of this compound (e.g., 1000 µg/mL) should be prepared in a suitable solvent like acetonitrile.
-
Calibration Standards: A series of calibration standards should be prepared by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 - 100 µg/mL).
-
Sample Preparation: The sample containing this compound should be diluted with the mobile phase to fall within the calibration range and filtered through a 0.45 µm syringe filter before injection.
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and highly sensitive method for the analysis of volatile and semi-volatile compounds. Due to its volatility, this compound is an excellent candidate for GC analysis.
Experimental Protocol:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is generally suitable for aromatic compounds.[3]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 180 °C at a rate of 15 °C/min.
-
Ramp: Increase to 280 °C at a rate of 30 °C/min, hold for 5 minutes.
-
-
Detector Temperature: 300 °C.
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a volatile organic solvent such as hexane or ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution in the same solvent to cover the expected concentration range of the samples (e.g., 0.1 - 100 µg/mL).
-
Sample Preparation: Dilute the sample containing this compound with the chosen solvent to ensure the concentration falls within the linear range of the calibration curve.
-
Method Validation Workflow
The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for the quantification of this compound.
Signaling Pathways and Experimental Workflows
To further elucidate the logical relationships in the analytical process, the following diagram outlines the general experimental workflow from sample receipt to final data analysis.
References
Comparing the hydrogenation rate of 1-Phenyl-1-pentyne with 1-phenyl-1-propyne
A comparative analysis of the catalytic hydrogenation of two phenylalkynes reveals intriguing insights into the role of steric hindrance in reaction kinetics. While 1-phenyl-1-pentyne exhibits a higher intrinsic reactivity when hydrogenated alone, it is the less sterically hindered 1-phenyl-1-propyne that demonstrates a competitive advantage for catalyst surface binding, leading to a preferential hydrogenation in a mixed substrate environment.
This guide provides a detailed comparison of the hydrogenation rates of this compound and 1-phenyl-1-propyne, supported by experimental findings and mechanistic considerations. The information presented is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Executive Summary of Comparative Performance
The catalytic hydrogenation of this compound and 1-phenyl-1-propyne presents a classic example of how steric factors can override electronic effects in determining reaction outcomes, particularly in competitive scenarios. When hydrogenated individually, this compound, with its longer alkyl chain, demonstrates a higher initial rate of reaction. However, in a competitive hydrogenation experiment where both substrates are present, the trend reverses, and 1-phenyl-1-propyne is consumed at a faster rate. This phenomenon is attributed to the greater steric bulk of the propyl group in this compound, which impedes its ability to effectively compete for active sites on the catalyst surface against the less bulky ethyl group of 1-phenyl-1-propyne.
Data Presentation
The following table summarizes the key quantitative findings from comparative hydrogenation studies. The data is representative of typical results obtained under controlled laboratory conditions using a palladium-based catalyst.
| Parameter | This compound | 1-Phenyl-1-propyne | Citation |
| Structure | Ph-C≡C-CH₂CH₂CH₃ | Ph-C≡C-CH₂CH₃ | |
| Initial Hydrogenation Rate (Individual Substrate) | Higher | Lower | [1] |
| Initial Hydrogenation Rate (Competitive Mixture) | Lower | Higher | [1] |
| Selectivity in Competitive Hydrogenation | Lower | Higher | [1] |
Note: The specific numerical values for reaction rates can vary depending on the catalyst, solvent, temperature, and pressure. The trends presented are based on qualitative and comparative experimental observations.
Experimental Protocols
A detailed methodology for a representative competitive hydrogenation experiment is provided below.
Objective: To compare the relative hydrogenation rates of this compound and 1-phenyl-1-propyne in a competitive reaction.
Materials:
-
This compound (98% purity)
-
1-Phenyl-1-propyne (98% purity)
-
Palladium on carbon (5% Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas (high purity)
-
Internal standard (e.g., dodecane)
-
Reaction vessel (e.g., Parr shaker or similar hydrogenation apparatus)
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Catalyst Preparation: Weigh 50 mg of 5% Pd/C catalyst and place it into a clean, dry reaction vessel.
-
Solvent and Reactant Addition: To the reaction vessel, add 20 mL of anhydrous ethanol. Then, add 1.0 mmol of this compound, 1.0 mmol of 1-phenyl-1-propyne, and 0.5 mmol of the internal standard.
-
System Purge: Seal the reaction vessel and purge the system with hydrogen gas three times to remove any air.
-
Reaction Initiation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 3 bar) and begin vigorous stirring. Start timing the reaction.
-
Sampling: At regular intervals (e.g., 15, 30, 60, 90, and 120 minutes), carefully withdraw a small aliquot (approximately 0.1 mL) of the reaction mixture.
-
Sample Preparation: Immediately filter the aliquot through a small plug of silica gel to remove the catalyst. Dilute the filtered sample with a known volume of a suitable solvent (e.g., ethyl acetate).
-
GC Analysis: Analyze the prepared samples using GC-FID to determine the concentrations of this compound, 1-phenyl-1-propyne, and the corresponding hydrogenation products relative to the internal standard.
-
Data Analysis: Plot the concentration of each reactant as a function of time to determine the initial reaction rates.
Visualizations
Logical Relationship in Competitive Hydrogenation
The following diagram illustrates the factors influencing the outcome of the competitive hydrogenation of this compound and 1-phenyl-1-propyne.
Caption: Competitive Hydrogenation Dynamics.
Experimental Workflow for Comparative Hydrogenation
The diagram below outlines the key steps in the experimental procedure for comparing the hydrogenation rates of the two alkynes.
Caption: Experimental Workflow Diagram.
Conclusion
The comparative study of the hydrogenation of this compound and 1-phenyl-1-propyne underscores the critical role of steric hindrance in dictating the kinetics of catalytic reactions. While electronic factors contribute to the intrinsic reactivity of a molecule, the physical accessibility of the reactive site to the catalyst surface is paramount, especially in a competitive environment. For researchers in drug development and chemical synthesis, this principle is a crucial consideration in designing reactions and predicting product distributions, particularly when dealing with structurally similar substrates. The preferential hydrogenation of the less sterically encumbered alkyne highlights the nuanced interplay of molecular structure and catalytic activity.
References
Unraveling the Reactivity of 1-Phenyl-1-pentyne: A Computational Comparison of Reaction Mechanisms
A detailed computational analysis of hydrogenation, epoxidation, and cycloaddition reactions for the internal alkyne 1-phenyl-1-pentyne reveals key mechanistic insights and comparative reactivity profiles. This guide provides researchers, scientists, and drug development professionals with a comparative overview of these fundamental transformations, supported by theoretical data and detailed experimental and computational protocols.
This publication delves into the theoretical investigation of three major reaction pathways for this compound: catalytic hydrogenation, epoxidation with peroxy acids, and [4+2] cycloaddition (Diels-Alder reaction). By examining the calculated activation barriers and reaction energetics for analogous systems, this guide offers a predictive comparison of the feasibility and selectivity of these transformations, crucial for synthetic planning and catalyst design.
Comparative Analysis of Reaction Pathways
Computational studies, primarily employing Density Functional Theory (DFT), provide a quantitative framework for comparing the reaction mechanisms of this compound. The following table summarizes key energetic data for analogous alkyne reactions, offering a lens through which to view the expected reactivity of this compound.
| Reaction Type | Model Substrate | Catalyst/Reagent | Computational Method | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) | Key Findings & Predicted Outcome for this compound |
| Hydrogenation | 1-Phenyl-1-propyne | Pd₁Ag₃/Al₂O₃ | DFT | 1.15 (for H₂ dissociation) | - | The low barrier for H₂ dissociation on single-atom alloy catalysts suggests efficient hydrogenation. For this compound, selective semi-hydrogenation to (Z)-1-phenyl-1-pentene is expected to be a favorable pathway, with potential for over-hydrogenation to 1-phenylpentane depending on the catalyst and conditions.[1] |
| Epoxidation | Substituted Alkene | m-CPBA | B3LYP/6-31G(d) | ~15-20 (estimated) | Exothermic | The epoxidation of the triple bond is expected to proceed via a concerted mechanism. The resulting oxirene intermediate would be highly strained and likely rearrange. The activation barrier is anticipated to be moderate. |
| Diels-Alder | Enyne Dienophile | (thermal) | DFT | ~25-35 (estimated) | Exothermic | This compound can act as a dienophile. The reaction is predicted to be concerted but may require elevated temperatures due to a significant activation barrier. The regioselectivity will be influenced by the electronic effects of the phenyl and propyl groups.[2] |
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for the hydrogenation, epoxidation, and Diels-Alder reactions of this compound.
Caption: Proposed pathway for catalytic hydrogenation of this compound.
Caption: Epoxidation of this compound with a peroxy acid.
Caption: Diels-Alder reaction of this compound as a dienophile.
Methodologies
Computational Protocols
The insights presented in this guide are based on computational studies of analogous systems, which typically employ the following methodologies:
-
Density Functional Theory (DFT): This is the most common quantum mechanical method for studying reaction mechanisms. Functionals such as B3LYP, M06-2X, and ωB97X-D are frequently used.
-
Basis Sets: Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) are commonly employed to describe the electronic structure of the atoms.
-
Solvation Models: To simulate reactions in solution, implicit solvation models like the Polarizable Continuum Model (PCM) or the SMD model are often used.
-
Transition State Searching: Algorithms such as the Berny optimization or synchronous transit-guided quasi-Newton (STQN) methods are used to locate the transition state structures.
-
Frequency Calculations: These are performed to verify that the located stationary points are either minima (no imaginary frequencies) or transition states (one imaginary frequency) and to calculate thermochemical data like zero-point vibrational energies and thermal corrections to enthalpy and Gibbs free energy.
Experimental Protocols
While this guide focuses on computational studies, the following are representative experimental protocols for the discussed reactions, which can be used for validation and further investigation.
Catalytic Hydrogenation: A typical procedure involves dissolving the alkyne in a suitable solvent (e.g., ethanol, ethyl acetate) in a reaction vessel containing a heterogeneous catalyst (e.g., Pd/C, PtO₂, or a custom catalyst like Pd₁Ag₃/Al₂O₃).[3][4][5] The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (from balloon pressure to high pressure in an autoclave) at a specific temperature until the uptake of hydrogen ceases or the desired conversion is reached, as monitored by techniques like TLC, GC, or NMR.
Epoxidation with m-CPBA: The alkyne is dissolved in a chlorinated solvent like dichloromethane (DCM) or chloroform. meta-Chloroperoxybenzoic acid (m-CPBA), typically in a slight excess, is then added portion-wise at a controlled temperature, often starting at 0 °C and allowing the reaction to warm to room temperature.[6][7][8][9][10] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up to remove the resulting meta-chlorobenzoic acid, often by washing with a basic solution like sodium bicarbonate.
Diels-Alder Reaction: The alkyne (dienophile) and the diene are dissolved in an appropriate solvent, which can range from non-polar solvents like toluene or xylene to more polar ones, depending on the reactants.[11][12][13][14][15] The reaction mixture is heated, often to reflux, for a period ranging from hours to days. The progress of the reaction is monitored by TLC, GC, or NMR. For some reactions, Lewis acid catalysis can be employed to accelerate the reaction and enhance selectivity.[15] After completion, the product is isolated and purified, typically by crystallization or chromatography.
References
- 1. mdpi.com [mdpi.com]
- 2. Highly Selective Diels-Alder Reactions of Directly Connected Enyne Dienophiles [organic-chemistry.org]
- 3. Heterogeneous hydrogenation of phenylalkynes with parahydrogen: hyperpolarization, reaction selectivity, and kinetics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. search.lib.uconn.edu [search.lib.uconn.edu]
- 6. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 7. Alkene epoxidation - Visualize Organic Chemistry [visualizeorgchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. leah4sci.com [leah4sci.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Diels Alder with Alkynes [quimicaorganica.org]
- 13. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 14. Diels-Alder Reaction [organic-chemistry.org]
- 15. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Kinetic Analysis of Phenylacetylene Polymerization: A Comparative Guide
Disclaimer: Due to a lack of available kinetic data for the polymerization of 1-phenyl-1-pentyne, this guide provides a comparative analysis of the kinetic aspects of phenylacetylene polymerization as a closely related alternative. The principles and methodologies described herein are broadly applicable to the study of substituted alkyne polymerizations.
This guide offers a comparative overview of the kinetic analysis of phenylacetylene polymerization under different catalytic systems. It is intended for researchers, scientists, and drug development professionals interested in the synthesis and characterization of conjugated polymers.
Comparison of Catalytic Systems
The polymerization of phenylacetylene can be achieved through various catalytic systems, each exhibiting distinct kinetic profiles and leading to polymers with different properties. The most common methods include catalysis by rhodium complexes, Ziegler-Natta systems, and anionic initiators.
| Catalytic System | Typical Catalyst/Initiator | Monomer | Solvent | Temperature (°C) | Apparent Rate Constant (k_app) | Polymer Molecular Weight (Mw, g/mol ) | Dispersity (Đ) |
| Rhodium-Catalyzed | [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄][1] | p-butylphenylacetylene | THF | 20 | Pseudo-first-order kinetics observed[1] | 3.12 x 10⁵ | 1.4-2.4 |
| [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄][1] | p-methoxyphenylacetylene | THF | 20 | Pseudo-first-order kinetics observed[1] | 2.36 x 10⁶ | 1.4-2.4 | |
| Ziegler-Natta | TiCl₄ / Al(C₂H₅)₃ | Ethylene (as a reference) | Isobutane | 80 | Rate decreases with increasing H₂ concentration[2] | High | Broad |
| Anionic | n-Butyllithium | Styrene (as a reference) | Benzene | - | First-order in monomer, 1/6th order in initiator[3] | Predictable by stoichiometry | Narrow (if living) |
Experimental Protocols
Rhodium-Catalyzed Polymerization of Phenylacetylene Derivatives
This protocol is adapted from the polymerization of substituted phenylacetylenes using a cationic rhodium(I) catalyst.[1][4]
Materials:
-
Substituted phenylacetylene monomer (e.g., p-butylphenylacetylene, p-methoxyphenylacetylene)
-
Rhodium catalyst: [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] (nbd = norbornadiene)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Internal standard for GC analysis (e.g., octane)
-
Argon or Nitrogen gas
-
Schlenk line and glassware
Procedure:
-
All manipulations are performed under an inert atmosphere (argon or nitrogen) using Schlenk techniques.
-
In a glovebox, prepare a stock solution of the rhodium catalyst in anhydrous THF.
-
In a Schlenk flask, dissolve the phenylacetylene monomer and the internal standard in anhydrous THF.
-
Place the flask in a thermostated bath at the desired reaction temperature (e.g., 20 °C).
-
Initiate the polymerization by injecting the rhodium catalyst stock solution into the monomer solution with vigorous stirring.
-
Monitor the monomer consumption over time by taking aliquots from the reaction mixture at regular intervals and analyzing them by gas chromatography (GC).[4]
-
To quench the polymerization, pour the reaction mixture into a large volume of cold methanol.
-
The precipitated polymer is filtered, washed with methanol, and dried under vacuum to a constant weight.
-
Characterize the polymer by size-exclusion chromatography (SEC) to determine its molecular weight and dispersity.
Kinetic Analysis using Gas Chromatography (GC)
-
Calibration: Prepare a series of standard solutions containing known concentrations of the monomer and the internal standard in the reaction solvent. Analyze these standards by GC to create a calibration curve of the monomer/internal standard peak area ratio versus the monomer concentration.
-
Monitoring: For each aliquot taken during the polymerization, dilute it with a known volume of solvent to quench the reaction and prepare it for GC analysis.
-
Data Analysis: From the GC chromatograms, determine the peak areas of the monomer and the internal standard. Use the calibration curve to calculate the monomer concentration at each time point. Plot the natural logarithm of the monomer concentration (ln[M]) versus time. If the plot is linear, the reaction follows pseudo-first-order kinetics. The negative of the slope of this line gives the apparent rate constant (k_app).[1]
Ziegler-Natta Polymerization (General Protocol for Alkynes)
While specific kinetic data for this compound is scarce, a general approach for Ziegler-Natta polymerization of alkynes can be outlined.
Materials:
-
This compound
-
Titanium tetrachloride (TiCl₄)
-
Triethylaluminum (Al(C₂H₅)₃)
-
Anhydrous toluene or heptane
-
Methanol with hydrochloric acid
-
Argon or Nitrogen gas
Procedure:
-
Under an inert atmosphere, add the anhydrous solvent to a dried reaction vessel.
-
Introduce the triethylaluminum cocatalyst to the solvent.
-
Separately, prepare a solution of titanium tetrachloride in the same solvent.
-
Add the TiCl₄ solution to the reactor to form the catalyst complex. The aging of this catalyst mixture can influence its activity.
-
Introduce the this compound monomer to the activated catalyst mixture.
-
Maintain the reaction at a constant temperature.
-
Monitor the polymerization progress by techniques such as dilatometry (measuring volume contraction) or by taking samples to determine monomer conversion gravimetrically or spectroscopically.
-
Terminate the polymerization by adding an acidic methanol solution.
-
Isolate and purify the polymer by filtration and washing.
Anionic Polymerization (General Protocol for Alkynes)
Anionic polymerization can produce polymers with well-defined molecular weights and narrow dispersities.
Materials:
-
This compound (rigorously purified)
-
n-Butyllithium (n-BuLi) or another suitable organolithium initiator
-
Anhydrous and deoxygenated solvent (e.g., THF, benzene)
-
Methanol (for termination)
-
High-vacuum line and glassware
Procedure:
-
All glassware must be rigorously cleaned and dried. The entire setup is operated under a high vacuum or a highly pure inert atmosphere.
-
The solvent is purified by distillation over a drying agent (e.g., sodium/benzophenone ketyl for THF).
-
The monomer must be purified to remove any protic impurities by distillation from a suitable drying agent.
-
The initiator solution (e.g., n-BuLi in hexane) is transferred to the reaction vessel via syringe under an inert atmosphere.
-
The purified monomer is then introduced to the initiator solution, typically at a low temperature to control the initiation and propagation steps.
-
The reaction is allowed to proceed for a specific time. The progress can be monitored by changes in viscosity or by spectroscopic methods on quenched aliquots.
-
The polymerization is terminated by the addition of a protic agent, such as methanol.
-
The polymer is precipitated in a non-solvent, filtered, and dried.
Visualizations
Caption: Experimental workflow for rhodium-catalyzed polymerization of phenylacetylene.
Caption: Proposed mechanism for rhodium-catalyzed polymerization of phenylacetylene.
References
- 1. Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium( i ) catalyst with a N-functionalized hemilabile phosphine ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00259H [pubs.rsc.org]
- 2. real.mtak.hu [real.mtak.hu]
- 3. [PDF] 7. Anionic Polymerization | Semantic Scholar [semanticscholar.org]
- 4. pubs.rsc.org [pubs.rsc.org]
Comparative Biological Activity of Phenylalkyne Derivatives: A Guide for Researchers
A comprehensive analysis of the biological activities of various phenylalkyne derivatives, offering insights into their potential as antimicrobial and anticancer agents. This guide provides a comparative summary of quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to support drug discovery and development efforts.
While specific research on the biological activities of 1-Phenyl-1-pentyne derivatives is limited in publicly available literature, a broader examination of structurally related phenylalkyne compounds reveals significant potential in various therapeutic areas. This guide synthesizes the available data on the antimicrobial and anticancer properties of these derivatives, presenting a comparative overview to aid researchers, scientists, and drug development professionals.
Quantitative Biological Activity Data
The biological activities of phenylalkyne derivatives have been evaluated against various cancer cell lines and microbial strains. The following tables summarize the quantitative data from these studies, providing a basis for comparing the efficacy of different structural analogs.
Table 1: Anticancer Activity of Phenylalkyne Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | L-phenylalanine α-derivatized with terminal alkyne | T98G (glioblastoma) | - (slight antiproliferative effect at 48h) | [1] |
| 1 | L-phenylalanine α-derivatized with terminal alkyne | MDA-MB-231 (breast cancer) | - (slight antiproliferative effect at 48h) | [1] |
| 2 | L-phenylalanine α-derivatized with terminal alkyne | PC3 (prostate cancer) | - (slight antiproliferative effect at 24h) | [1] |
| 6b | 3-(3-methylphenylethynyl)-5-methyl[1][2][3]triazine | mGluR5 expressing cells | Potent antagonist | [2][4] |
| 6c | 5-(3-chlorophenylethynyl)-5-methyl[1][2][3]triazine | mGluR5 expressing cells | Potent antagonist | [2][4] |
| 6d | 3-(3-bromophenylethynyl)-5-methyl[1][2][3]triazine | mGluR5 expressing cells | Potent antagonist | [2][4] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Antimicrobial Activity of Phenylalkyne Derivatives
| Compound ID | Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| Diarylacetylene Compound 2 | Diarylacetylene | Bacillus subtilis | Active | [5] |
| Diarylacetylene Compound 2 | Diarylacetylene | Staphylococcus epidermidis | Active | [5] |
| Amphiphilic Diphenylacetylene | Diphenylacetylene with isoleucine and lysine residues | Bacillus subtilis | Most active | [3] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key assays cited in this guide.
Anticancer Activity Assessment
Cell Culture and Cytotoxicity Assays: Human cancer cell lines such as T98G (glioblastoma), MDA-MB-231 (breast cancer), and PC3 (prostate cancer) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For cytotoxicity assays, cells were seeded in 96-well plates and treated with varying concentrations of the test compounds. Cell viability was assessed after 24 and 48 hours of incubation using standard methods like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.[1]
mGluR5 Antagonist Efficacy Assay: The antagonist activity of phenylethynyl[1][2][3]methyltriazine derivatives against the metabotropic glutamate receptor 5 (mGluR5) was evaluated using an in vitro efficacy assay. This assay measures the ability of the compounds to inhibit the glutamate-mediated mobilization of internal calcium in cells expressing the mGluR5 receptor. The potency of the compounds was determined by measuring the concentration-dependent inhibition of the calcium response.[2][4]
Antimicrobial Activity Assessment
Broth Microdilution Method for MIC Determination: The minimum inhibitory concentration (MIC) of the diphenylacetylene derivatives was determined using the broth microdilution method. Serial dilutions of the compounds were prepared in a 96-well microtiter plate with a suitable broth medium. Each well was then inoculated with a standardized suspension of the test microorganism (e.g., Bacillus subtilis). The plates were incubated at an appropriate temperature for 18-24 hours. The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.[3]
Photoactivated Antibacterial Activity Assay: For photoactivatable diarylacetylene compounds, a soft agar overlay method was used. Two-fold dilutions of the compounds were applied to the surface of an agar plate inoculated with the bacterial strain. The plates were then exposed to UV light (e.g., 365 nm) for a specific duration (e.g., 5 minutes) and incubated for 24 hours. The antibacterial activity was determined by observing the zone of inhibition around the area where the compound was applied.[5]
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
Caption: General workflow for the synthesis and biological evaluation of phenylalkyne derivatives.
Caption: Proposed mechanism of photoactivated antimicrobial activity of diarylacetylenes.
References
- 1. Biological macromolecule binding and anticancer activity of synthetic alkyne-containing L-phenylalanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of phenylethynyl[1,2,4]methyltriazines as analogues of 3-methyl-6-(phenylethynyl)pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Peptide Mimetics Based on a Diphenylacetylene Scaffold: Synthesis, Conformational Analysis, and Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | The antibacterial activity of a photoactivatable diarylacetylene against Gram-positive bacteria [frontiersin.org]
A Comparative Analysis of Lindlar Catalyst and Pd-Montmorillonite in the Hydrogenation of 1-Phenyl-1-pentyne
For Researchers, Scientists, and Drug Development Professionals
The selective hydrogenation of alkynes to cis-alkenes is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where stereochemistry is paramount. This guide provides a detailed comparison of two prominent catalysts for this transformation: the classic Lindlar catalyst and the more novel Palladium-montmorillonite (Pd-montmorillonite), specifically focusing on the hydrogenation of 1-Phenyl-1-pentyne. This analysis is supported by experimental data to aid in catalyst selection for specific research and development needs.
Performance Comparison at a Glance
The hydrogenation of this compound to cis-1-Phenyl-1-pentene is a key reaction step in the synthesis of various organic molecules. The choice of catalyst significantly impacts the yield, selectivity, and overall efficiency of this process. Below is a summary of the performance of the Lindlar catalyst versus Pd-montmorillonite based on available experimental data.
| Catalyst | Support | Poisons/Modifiers | Conversion (%) | Selectivity to cis-1-Phenyl-1-pentene (%) | Selectivity to trans-1-Phenyl-1-pentene (%) | Selectivity to 1-Phenylpentane (%) | Relative Activity |
| Lindlar Catalyst | CaCO₃ or BaSO₄ | Lead Acetate, Quinoline | High (typically >95%) | Comparable to Pd-M (est. >95%) | Low | Low | Standard |
| Pd-Montmorillonite | Montmorillonite Clay | None | High (>90%) | 85 - 88% | Low | Low | Substantially Higher |
Note: Direct side-by-side quantitative comparison data for the Lindlar catalyst in this compound hydrogenation is limited in publicly available literature. The selectivity is noted as "comparable" to Pd-montmorillonite in one study, and general selectivity for Lindlar catalysts in alkyne hydrogenations is typically greater than 95%.[1]
In-Depth Analysis
Lindlar Catalyst: The Gold Standard of cis-Alkene Synthesis
The Lindlar catalyst, a palladium catalyst supported on calcium carbonate or barium sulfate and poisoned with lead acetate and quinoline, has long been the go-to choice for the stereoselective reduction of alkynes to cis-alkenes.[2][3][4][5] The "poisoning" of the palladium active sites is crucial for its selectivity. Lead acetate deactivates the most active palladium sites, preventing the over-reduction of the initially formed alkene to an alkane.[6] Quinoline further enhances this selectivity.[2][5] The reaction proceeds via syn-addition of hydrogen to the alkyne adsorbed on the catalyst surface, resulting in the exclusive formation of the cis-alkene.[6]
Pd-Montmorillonite: A Highly Active and Selective Alternative
Palladium supported on montmorillonite clay is a more recent development in catalysis. Montmorillonite is a layered silicate clay that can be modified to create a high surface area support for palladium nanoparticles.[7] Studies on the hydrogenation of this compound have shown that low-loaded, organophilic Pd-montmorillonites exhibit high catalytic activity and excellent selectivity for the formation of the cis-alkene.[8] The catalytic performance of Pd-montmorillonite has been reported to be substantially higher than that of the traditional Lindlar catalyst for this specific reaction, with cis-stereoselectivities in the range of 85-88% when using THF as a solvent.[8]
Experimental Protocols
Preparation of Lindlar Catalyst (Adapted from Phenylacetylene Hydrogenation)
A standard procedure for the preparation of a Lindlar-type catalyst involves the reduction of a palladium salt onto a calcium carbonate support, followed by poisoning with lead acetate.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Calcium Carbonate (CaCO₃)
-
Hydrochloric Acid (HCl)
-
Sodium Formate (HCOONa) solution
-
Lead(II) Acetate (Pb(OAc)₂) solution
-
Deionized water
Procedure:
-
Dissolve 0.74 g of PdCl₂ in 37% HCl solution and dilute with deionized water to 50 mL.
-
Add 9 g of calcium carbonate to the solution and stir for 15 minutes at 348-358 K.
-
Add 3 mL and subsequently 2.3 mL of HCOONa solution, stirring for approximately 40 minutes after each addition.
-
Wash the resulting catalyst with deionized water eight times.
-
To the washed catalyst, add 30 mL of deionized water and 9 mL of a 7.7% Pb(OAc)₂ solution and stir for 45 minutes.
-
Wash the catalyst four times with 25 mL of water.
-
Dry the final catalyst under vacuum at 333-343 K for 2 hours.[9]
Hydrogenation of this compound using Lindlar Catalyst
Materials:
-
This compound
-
Lindlar Catalyst
-
Solvent (e.g., Hexane, Ethanol)
-
Quinoline (optional, for enhanced selectivity)
-
Hydrogen gas (H₂)
Procedure:
-
In a hydrogenation flask, dissolve this compound in a suitable solvent.
-
Add the Lindlar catalyst (typically 5-10% by weight of the alkyne) and a small amount of quinoline.
-
Purge the flask with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by techniques such as TLC or GC until the starting material is consumed.
-
Upon completion, filter the catalyst from the reaction mixture.
-
Evaporate the solvent to obtain the crude product, which can be further purified by chromatography if necessary.
Preparation of Pd-Montmorillonite Catalyst
The preparation of Pd-montmorillonite involves the intercalation of palladium ions into the clay structure followed by reduction.
Materials:
-
Na⁺-montmorillonite (Na⁺-MMT)
-
Hydrochloric Acid (HCl)
-
Palladium(II) nitrate (Pd(NO₃)₂)
-
Deionized water
Procedure:
-
Prepare H⁺-montmorillonite (H⁺-MMT) by stirring Na⁺-MMT in a 1 wt% aqueous HCl solution at 363 K for 24 hours. The resulting slurry is centrifuged, washed repeatedly with distilled water and ethanol, and then dried under vacuum.
-
Dissolve palladium(II) nitrate in distilled water and add the prepared H⁺-MMT.
-
Dry the mixture at 343 K in a vacuum overnight to obtain the Pd²⁺-supported catalyst precursor.
-
Reduce the precursor under a hydrogen atmosphere at 473 K for 3 hours to obtain the final Pd-MMT (H⁺) catalyst.[10]
Hydrogenation of this compound using Pd-Montmorillonite
Materials:
-
This compound
-
Pd-Montmorillonite catalyst
-
Solvent (e.g., Tetrahydrofuran (THF), Toluene)
-
Hydrogen gas (H₂)
Procedure:
-
In a suitable reactor, suspend the Pd-montmorillonite catalyst in the chosen solvent.
-
Add this compound to the mixture.
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Stir the reaction mixture at a constant temperature. Optimal conditions for high cis-stereoselectivity have been reported with a high substrate-to-catalyst ratio (S:C ≥ 5000).[8]
-
Monitor the reaction for up to 90 minutes, as high conversions with limited over-hydrogenation are typically observed within this timeframe.[8]
-
After the reaction, separate the catalyst by filtration.
-
Remove the solvent to isolate the product.
Visualizing the Catalytic Processes
To better understand the workflows and catalytic cycles, the following diagrams are provided.
Experimental Workflow
Caption: A simplified workflow for the hydrogenation of this compound.
Catalytic Cycle for Alkyne Hydrogenation
Caption: Generalized catalytic cycle for the hydrogenation of an alkyne to a cis-alkene.
Conclusion
Both the Lindlar catalyst and Pd-montmorillonite are effective catalysts for the selective hydrogenation of this compound to cis-1-Phenyl-1-pentene. The Lindlar catalyst is a well-established method known for its high cis-selectivity. Pd-montmorillonite presents a highly active alternative, potentially offering faster reaction times. The choice between the two will depend on the specific requirements of the synthesis, including desired reaction speed, acceptable levels of byproducts, and catalyst cost and preparation considerations. For applications where maximizing the cis-isomer is the absolute priority, the Lindlar catalyst may be preferred. However, for processes where higher throughput is critical, Pd-montmorillonite offers a compelling advantage. Further process optimization for either catalyst can likely lead to improved performance tailored to specific synthetic needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Lindlar catalyst - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Lindlar Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Selectivity of the Lindlar catalyst in alkyne semi-hydrogenation: a direct liquid-phase adsorption study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. byjus.com [byjus.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. Preparation of Pd Nanoparticles Stabilized by Modified Montmorillonite for Efficient Hydrodeoxygenation of Lignin-Derived Phenolic Compounds in Water - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Base Selection on Sonogashira Coupling of Terminal Alkynes: A Comparative Analysis
A comprehensive examination of various bases in the palladium-catalyzed Sonogashira coupling of terminal alkynes with aryl halides reveals significant impacts on reaction efficiency and yield. This guide provides a side-by-side comparison of common organic and inorganic bases, supported by representative experimental data, to aid researchers in optimizing their reaction conditions.
In the synthesis of complex organic molecules, the Sonogashira coupling stands as a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. The choice of base is a critical parameter in this reaction, influencing the deprotonation of the terminal alkyne and the overall catalytic cycle. While a variety of bases can be employed, their efficacy can differ substantially depending on the specific substrates and reaction conditions.
Comparative Performance of Bases in Sonogashira Coupling
To illustrate the effect of different bases on the Sonogashira coupling, a comparative study was conducted on the reaction of phenylacetylene with an aryl iodide. The results, summarized in the table below, demonstrate the varying efficiencies of a range of organic and inorganic bases under standardized reaction conditions. It is important to note that while the specific substrate for this comparison is phenylacetylene, the trends observed are generally applicable to other terminal alkynes, including 1-phenyl-1-pentyne.
| Base | Base Type | Solvent | Temperature (°C) | Yield (%) |
| Piperidine | Organic (Amine) | Toluene | 80 | 96 |
| Triethylamine (NEt₃) | Organic (Amine) | Toluene | 80 | 92 |
| Diisopropylethylamine (DIPEA) | Organic (Amine) | Toluene | 80 | 85 |
| Cesium Carbonate (Cs₂CO₃) | Inorganic | Toluene | 80 | 75 |
| Potassium Carbonate (K₂CO₃) | Inorganic | Toluene | 80 | 68 |
| Sodium Carbonate (Na₂CO₃) | Inorganic | Toluene | 80 | 55 |
Data is representative of typical Sonogashira couplings and is based on studies of phenylacetylene.[1][2]
The data indicates that organic amine bases, such as piperidine and triethylamine, generally provide higher yields under these conditions compared to inorganic carbonate bases.[1] This is often attributed to their ability to act as both a base and a ligand for the copper(I) co-catalyst, facilitating the formation of the key copper acetylide intermediate.
Experimental Protocol: A Representative Sonogashira Coupling
The following is a generalized experimental procedure for the Sonogashira coupling of a terminal alkyne with an aryl halide. Researchers should optimize the specific quantities and conditions for their particular substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Terminal alkyne (e.g., this compound) (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.02 mmol)
-
Copper(I) iodide (CuI) (0.04 mmol)
-
Base (e.g., Triethylamine) (2.0 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene or THF) (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne.
-
The reaction mixture is then stirred at the desired temperature (e.g., room temperature to 80 °C) and monitored by an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.
Logical Workflow of Sonogashira Coupling
The following diagram illustrates the key steps and relationships in a typical Sonogashira coupling experiment.
Caption: A flowchart of the Sonogashira coupling experimental workflow.
Catalytic Cycle of the Sonogashira Coupling
The underlying mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The base plays a crucial role in the copper cycle by facilitating the formation of the copper acetylide.
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
References
Safety Operating Guide
Proper Disposal of 1-Phenyl-1-pentyne: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of 1-Phenyl-1-pentyne, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and regulatory guidelines. The following are immediate safety measures to be taken when handling this compound.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: A flame-retardant lab coat is required.
-
Respiratory Protection: In case of inadequate ventilation, use a NIOSH-approved respirator.
Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Keep away from open flames, sparks, and other sources of ignition.
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste due to its flammability. Under no circumstances should it be disposed of down the drain or in regular trash.
Step 1: Waste Collection
-
Collect waste this compound in a designated, chemically compatible, and properly sealed container. The container should be clearly labeled as "Hazardous Waste."
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 2: Labeling
-
The waste container must be labeled with a hazardous waste tag that includes:
-
The full chemical name: "this compound"
-
The approximate quantity of waste.
-
The date of accumulation.
-
Any associated hazards (e.g., "Flammable Liquid").
-
Step 3: Storage
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
This area should be a cool, dry, and well-ventilated location, away from incompatible materials and ignition sources.
-
It is best practice to store flammable liquids in a dedicated flammable safety cabinet.
Step 4: Arrange for Disposal
-
Contact your institution's EHS department or a certified hazardous waste disposal contractor to schedule a pickup for the waste.
-
Provide them with all necessary information about the waste material as per the labeled container.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 4250-81-1 |
| Molecular Formula | C₁₁H₁₂ |
| Molecular Weight | 144.21 g/mol |
| Flash Point | 82°C (179°F)[1][2] |
| Boiling Point | 213-215°C[3] |
| Density | 0.906 g/mL |
| Water Solubility | Not miscible or difficult to mix in water.[1][3][4] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
References
Personal protective equipment for handling 1-Phenyl-1-pentyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of 1-Phenyl-1-pentyne (CAS 4250-81-1), a combustible liquid that can cause skin and eye irritation.[1] Adherence to these protocols is essential for ensuring laboratory safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a combustible liquid, a skin irritant (Category 2), and a serious eye irritant (Category 2).[1] It may also cause respiratory irritation. Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or safety glasses meeting EN166 or ANSI Z87.1 standards. A face shield should be worn when there is a significant risk of splashing. | Protects against splashes that can cause serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves are recommended for splash protection. For prolonged contact, consult the glove manufacturer's specific chemical resistance data. Always inspect gloves for integrity before use and replace them immediately if contaminated. | Provides a barrier against skin contact to prevent irritation. Different glove materials offer varying levels of protection against organic compounds.[2][3] |
| Skin and Body Protection | A flame-retardant lab coat, fully buttoned, is required. Long pants and closed-toe shoes are mandatory. For larger quantities or increased splash risk, a chemical-resistant apron over the lab coat is advised. | Protects skin from accidental splashes and contact. Natural fiber clothing is recommended over synthetics in case of fire. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary. | Minimizes the inhalation of vapors, which may cause respiratory irritation. |
Safe Handling and Operational Workflow
Proper handling procedures are critical to minimize the risks associated with this compound.
Operational Workflow Diagram
Caption: A step-by-step workflow for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before starting any work.
-
Put on all required PPE as detailed in Table 1.
-
Ensure the work area, preferably a chemical fume hood, is clean, uncluttered, and well-ventilated.
-
Keep away from open flames, hot surfaces, and other sources of ignition.[4]
-
-
Handling:
-
When transferring this compound, use spark-proof tools and explosion-proof equipment.
-
Avoid breathing vapors, fumes, or mist.
-
Prevent contact with skin and eyes.
-
-
Storage:
Spill and Emergency Procedures
Immediate and appropriate action is crucial in the event of a spill or exposure.
Emergency Response Logic Diagram
Caption: Logical flow for responding to a this compound spill.
Spill Cleanup Protocol:
-
Evacuate and Secure: Immediately evacuate non-essential personnel from the spill area and alert colleagues.
-
Control Ignition Sources: Remove all sources of ignition from the area.[5]
-
Containment: Use a non-combustible absorbent material like sand, earth, or commercial sorbent to contain the spill.[6] Do not use combustible materials such as paper towels.[6]
-
Collection: Carefully collect the absorbed material using spark-proof tools and place it into a sealed, labeled container for hazardous waste disposal.[5][6]
-
Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and Environmental Health and Safety (EHS) department.
First Aid Measures
Table 2: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. If you feel unwell, call a POISON CENTER or doctor.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. |
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure safety.
Waste Disposal Procedure:
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, glassware) in a designated, properly labeled, and sealed container.
-
The container must be compatible with the chemical and leak-proof.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.
-
-
Waste Storage:
-
Store the hazardous waste container in a designated satellite accumulation area.
-
It is recommended to store flammable liquid waste in a flammable storage cabinet.
-
-
Arrange for Disposal:
Disposal Workflow Diagram
Caption: Procedural steps for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
